4-(Hexyloxy)-3-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hexoxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-3-4-5-8-19-12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWLRWCXTDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651886 | |
| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281195-35-5 | |
| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Hexyloxy)-3-nitrobenzoic acid CAS number and molecular weight
Part 1: Chemical Identity & Core Specifications[1][2]
Compound Name: 4-(Hexyloxy)-3-nitrobenzoic acid CAS Registry Number: 281195-35-5 Molecular Weight: 267.28 g/mol Molecular Formula: C₁₃H₁₇NO₅
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid is a functionalized aromatic building block characterized by a nitro group ortho to a hexyloxy chain and meta to a carboxylic acid moiety. This specific substitution pattern renders it a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical precursors . The nitro group introduces significant dipolar character, influencing the mesophase stability of derived liquid crystals, while the hexyloxy tail provides the necessary flexibility for anisotropic alignment.
Structural Identifiers
| Identifier System | Value |
| SMILES | CCCCCCOc1ccc(C(=O)O)cc1[O-] |
| InChI Key | (Predicted) HBQUXMZZODHFMJ-UHFFFAOYSA-N (Analogous backbone) |
| IUPAC Name | 4-Hexyloxy-3-nitrobenzoic acid |
| MDL Number | MFCD12560463 |
Part 2: Chemical Properties & Characterization
Physical Specifications
-
Appearance: Pale yellow to yellow crystalline powder.
-
Solubility:
-
Soluble: DMF, DMSO, Ethyl Acetate (hot), Ethanol (hot).
-
Insoluble: Water (acidic pH).
-
-
Melting Point: Experimental data for this specific homolog is sparse in public registries, but structurally related homologs suggest a range of 120–145 °C .
-
Note: The introduction of the hexyloxy chain typically lowers the melting point relative to the parent 4-hydroxy-3-nitrobenzoic acid (MP: 183–186 °C) due to disruption of intermolecular hydrogen bonding networks.
-
Expected Analytical Signatures (Self-Validation)
To validate the synthesis of this compound, researchers should verify the following spectral features. These values are derived from standard chemical shifts for this specific substitution pattern.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0–13.5 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.35 (d, J=2.0 Hz, 1H): Ar-H2 (Ortho to -NO₂, deshielded by both electron-withdrawing groups).
-
δ 8.15 (dd, J=8.8, 2.0 Hz, 1H): Ar-H6 (Ortho to -COOH).
-
δ 7.45 (d, J=8.8 Hz, 1H): Ar-H5 (Ortho to -OR, shielded by electron-donating alkoxy group).
-
δ 4.25 (t, J=6.5 Hz, 2H): -OCH₂- (Characteristic triplet for alkoxy-aromatics).
-
δ 1.75 (m, 2H): -OCH₂CH₂ -.
-
δ 1.45–1.25 (m, 6H): Bulk methylene chain.
-
δ 0.88 (t, J=7.0 Hz, 3H): Terminal -CH₃.
Part 3: Synthesis & Manufacturing Protocols
The most robust and regioselective route for synthesizing 4-(Hexyloxy)-3-nitrobenzoic acid is the Williamson Ether Synthesis starting from commercially available 4-hydroxy-3-nitrobenzoic acid. This method avoids the mixture of isomers often produced by direct nitration of 4-hexyloxybenzoic acid.
Reaction Logic & Pathway
The reaction utilizes a weak base (Potassium Carbonate) to deprotonate the phenolic hydroxyl group (pKa ~7), forming a phenoxide anion. This nucleophile then attacks the alkyl halide (1-Bromohexane) in an S_N2 mechanism. The carboxylic acid is also deprotonated but is less nucleophilic; however, transient ester formation is possible, which is hydrolyzed during the acidic workup.
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Experimental Protocol
Reagents:
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Potassium Iodide (KI, catalytic, 0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3-nitrobenzoic acid (10 mmol) in DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (25 mmol) slowly. The mixture may bubble slightly and change color (orange/red) as the phenoxide/carboxylate salts form. Stir at room temperature for 15 minutes.
-
Alkylation: Add 1-bromohexane (12 mmol) and catalytic KI via syringe.
-
Reaction: Heat the mixture to 80 °C for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting phenol spot should disappear.
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold dilute HCl (100 mL, 1M). This step is critical to protonate the carboxylate salt and precipitate the free acid.
-
Observation: A yellow precipitate should form immediately.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake thoroughly with water to remove residual DMF and inorganic salts.
-
Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture to remove trace unreacted alkyl halide.
-
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Part 4: Applications & Significance
Liquid Crystal Engineering
This compound serves as a "mesogenic core" precursor. The nitro group provides a strong lateral dipole moment, which is essential for:
-
Smectic Phase Induction: The lateral dipole suppresses nematic phases in favor of smectic phases in derived esters.
-
Dielectric Anisotropy: Enhances the response of the liquid crystal to electric fields.
Pharmaceutical Intermediates
The nitro group can be selectively reduced to an amine (using H₂/Pd-C or Fe/HCl) to generate 4-(hexyloxy)-3-aminobenzoic acid . This amino-acid scaffold is a privileged structure in drug discovery, often found in:
-
Local anesthetics (analogous to procaine/benzocaine structures).
-
Antifungal agents.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Handling Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; nitro compounds can be absorbed through skin. |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse immediately if contact occurs.[3] |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases. |
Storage: Store in a cool, dry place away from light. Nitro compounds can darken upon prolonged light exposure.
References
-
PubChem. (n.d.). 4-(Hexyloxy)-3-nitrobenzoic acid - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.).[4] 4-(Hexadecyloxy)-3-nitrobenzoic acid (Homolog Reference). Retrieved from [Link]
- Google Patents. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters (DE2316495B2).
Sources
- 1. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Thermodynamic Properties and Melting Point of 4-(Hexyloxy)-3-nitrobenzoic Acid
The following technical guide details the thermodynamic properties, synthesis, and characterization of 4-(Hexyloxy)-3-nitrobenzoic acid.
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid is a critical mesogenic building block used primarily in the synthesis of "bent-core" (banana-shaped) liquid crystals and dual-frequency liquid crystal (DFLC) mixtures. Unlike its non-nitro analogs, the lateral nitro group introduces significant steric hindrance and transverse dipole moments, altering the thermodynamic phase landscape.
This guide provides the specific thermodynamic data, synthesis protocols, and characterization methodologies required for researchers utilizing this intermediate in drug development and materials science.
Thermodynamic Properties & Phase Behavior
Melting Point and Homologous Trends
The melting point of 4-(Hexyloxy)-3-nitrobenzoic acid is governed by the interplay between the rigid aromatic core and the flexible hexyloxy tail. Data from the homologous series (4-alkoxy-3-nitrobenzoic acids) indicates a distinct depression in melting temperature as alkyl chain length increases, stabilizing at the octyloxy homologue.
| Homologue (Alkoxy Chain) | Melting Point ( | Phase Behavior | Source |
| Methoxy (C1) | 192–194 °C | Crystalline | [1, 2] |
| Hexyloxy (C6) | ~128–135 °C (Est.) * | Monotropic/Crystalline | [Inferred from 3, 4] |
| Octyloxy (C8) | 120.05 °C (393.2 K) | Smectic A (Enantiotropic) | [3] |
| Nonyloxy (C9) | >120 °C | Smectic A | [4] |
*Note: The C6 homologue typically lies on the descending curve between the high-melting C1 and the mesogenic C8. Unlike C9+, C6 often lacks a stable enantiotropic Smectic phase, melting directly to an isotropic liquid or exhibiting a transient monotropic nematic phase.
Enthalpy of Fusion
For the closest characterized homologue (C8), the enthalpy of fusion (
Structural Thermodynamics
The lateral nitro group (
Experimental Synthesis Protocol
Core Reaction: Williamson Ether Synthesis
The synthesis relies on the O-alkylation of 4-hydroxy-3-nitrobenzoic acid. This pathway ensures regioselectivity at the phenolic oxygen without affecting the carboxylic acid moiety under controlled basic conditions.
Reagents:
-
Precursor: 4-Hydroxy-3-nitrobenzoic acid (CAS: 616-82-0)[1]
-
Alkylating Agent: 1-Bromohexane (CAS: 111-25-1)
-
Base: Potassium Hydroxide (KOH) or Potassium Carbonate (
) -
Solvent: Ethanol/Water (80:20) or DMF (for higher yield)
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.1 mol of 4-hydroxy-3-nitrobenzoic acid in 150 mL of ethanol containing 0.22 mol of KOH. The excess base is required to deprotonate both the carboxylic acid (forming the salt) and the phenol.
-
Addition: Add 0.12 mol of 1-bromohexane dropwise to the refluxing solution over 30 minutes.
-
Reflux: Heat the mixture at reflux (
) for 6–8 hours. Monitor via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3). -
Hydrolysis (Optional): If esterification by-products form, add 10% aqueous KOH and reflux for an additional hour.
-
Precipitation: Cool the reaction mixture to room temperature and pour into 500 mL of ice-cold water. Acidify with concentrated HCl to pH 2. The product will precipitate as a yellow solid.
-
Purification: Filter the crude solid and recrystallize twice from Ethanol/Acetic Acid (9:1) to remove unreacted bromide and mono-alkylated by-products.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of 4-(Hexyloxy)-3-nitrobenzoic acid via Williamson ether synthesis.
Characterization Methodologies
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the exact melting point and detecting monotropic liquid crystal phases.
-
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Protocol:
-
Weigh 2–3 mg of dried sample into an aluminum pan.
-
Cycle 1: Heat from
to at to erase thermal history. -
Cooling: Cool to
at . Watch for exotherms indicating recrystallization or monotropic mesophase formation. -
Cycle 2: Heat to
at . Record the onset temperature of the endothermic peak as .
-
Polarized Optical Microscopy (POM)
Used to verify the absence of enantiotropic mesophases (liquid crystalline textures) typically seen in longer homologues (C8+).
-
Setup: Nikon Eclipse LV100N POL with a Linkam hot stage.
-
Observation:
-
Heating: The sample should transition from a birefringent solid directly to a dark (isotropic) liquid at
. -
Cooling: Look for transient "schlieren" or "focal conic" textures just below the clearing point, which would indicate a monotropic nematic or smectic phase.
-
Characterization Logic Flow
Figure 2: Decision tree for characterizing the phase behavior of nitrobenzoic acid derivatives.
References
-
ChemicalBook. (2025). Methyl 3-nitro-4-hydroxybenzoate Properties and Homologues. Retrieved from
-
PubChem. (2025).[1] 4-Hydroxy-3-nitrobenzoic acid - Compound Summary. National Library of Medicine. Retrieved from
-
Acree, W. E., & Chickos, J. S. (2006). Phase Change Enthalpies and Entropies of Liquid Crystals. Journal of Physical and Chemical Reference Data, 35(3), 1051–1330. (Data for C8 homologue). Retrieved from
-
Ibragimov, T. D., et al. (2010). Tunable dispersion filters based on liquid crystalline systems. ResearchGate. (Discusses C2 ester derivative and homologous series behavior). Retrieved from
Sources
Advanced Characterization of 4-(Hexyloxy)-3-nitrobenzoic Acid
The following technical guide is structured to provide a comprehensive analysis of 4-(Hexyloxy)-3-nitrobenzoic acid, designed for researchers in medicinal chemistry and materials science.
Acidity, Synthesis, and Analytical Protocols
Executive Technical Summary
4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) is a functionalized benzoic acid derivative serving as a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and specific muscarinic receptor antagonists. Its physicochemical profile is defined by the competition between the lipophilic, electron-donating hexyloxy tail and the electron-withdrawing nitro group.
This guide addresses a common gap in the literature: the lack of explicit aqueous pKa data for this specific lipophilic analog. By synthesizing Hammett substituent constants with steric inhibition of resonance (SIR) theory, we establish a theoretical pKa range of 3.40 – 3.60 , significantly more acidic than benzoic acid (4.20) and distinct from its non-nitrated analog, 4-hexyloxybenzoic acid (~4.50).
Theoretical Acidity Analysis & Molecular Modeling
The acidity of 4-(Hexyloxy)-3-nitrobenzoic acid is governed by the stability of its conjugate benzoate anion. This stability is dictated by the electronic effects of the substituents at positions 3 (meta) and 4 (para).
2.1 Hammett Equation & Substituent Effects
Using the Hammett equation (
-
Reference (
): Benzoic acid = 4.20 -
Reaction Constant (
): 1.00 (for ionization in water at 25°C)
Substituent Parameters:
-
3-Nitro Group (
): A strong electron-withdrawing group (EWG).- value: +0.71.
-
Effect: Inductive (-I) withdrawal stabilizes the carboxylate anion, lowering pKa .
-
4-Hexyloxy Group (
): Normally an electron-donating group (EDG) via resonance (+R).
2.2 The "Ortho Effect" and Steric Inhibition of Resonance (SIR)
A simple additive calculation (
Mechanism of Enhanced Acidity:
The ortho-nitro group forces the alkoxy chain out of coplanarity with the benzene ring. This twisting disrupts the
-
Result: The electron-donating +R effect is severely diminished (SIR).
-
Dominant Effect: The oxygen atom's electronegativity (Inductive effect, -I) remains active.
-
Net Outcome: The molecule behaves as if it has two EWGs (Strong
and weak ).
Predicted pKa Range: Due to SIR, the acidity aligns closely with 3-nitrobenzoic acid (3.46) rather than 4-methoxybenzoic acid (4.47). Estimated pKa: 3.40 – 3.60
Chemical Synthesis Strategy
The most robust synthetic route avoids the non-selective nitration of 4-hexyloxybenzoic acid. Instead, we utilize the
3.1 Reaction Scheme
Reagents: 4-Hydroxy-3-nitrobenzoic acid, 1-Bromohexane, Potassium Carbonate (
Figure 1: Synthetic pathway for the regiospecific production of 4-(Hexyloxy)-3-nitrobenzoic acid via Williamson ether synthesis.
3.2 Detailed Protocol
-
Dissolution: Dissolve 10 mmol of 4-hydroxy-3-nitrobenzoic acid in 20 mL of DMF.
-
Base Addition: Add 22 mmol of anhydrous
. The excess base is required to deprotonate both the carboxylic acid and the phenol. -
Alkylation: Add 11 mmol of 1-bromohexane and a catalytic amount (10 mg) of KI.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Workup: Pour the reaction mixture into 100 mL of ice-water. The solution will be basic (soluble carboxylate salt).
-
Precipitation: Acidify carefully with 1M HCl to pH ~2. The target acid will precipitate as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water (80:20) to remove unreacted alkyl halide.
Experimental pKa Determination Protocol
Due to the lipophilic hexyl chain, this compound has negligible solubility in pure water, rendering standard aqueous titration impossible. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for such lipophilic acids.
4.1 Methodology Overview
The apparent pKa (
Figure 2: Workflow for determining the aqueous pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation technique.
4.2 Step-by-Step Procedure
-
Preparation: Prepare 50 mL solutions of Methanol/Water at 30%, 40%, 50%, and 60% (v/v).
-
Titrant: Standardize 0.1 M KOH in the same solvent composition to avoid liquid junction potential errors.
-
Titration: Dissolve ~20 mg of the acid in the solvent. Titrate under nitrogen atmosphere (to exclude
) at 25°C. -
Calculation: Determine the half-neutralization potential (HNP) or use Gran plots to find the equivalence point.
-
Extrapolation: Plot
against (dielectric constant). The y-intercept represents the aqueous pKa.[4]
Data Summary & Reference Values
The following table summarizes the acidity landscape of related benzoic acid derivatives, highlighting the impact of the nitro group and the steric inhibition of resonance.
| Compound | Substituents | pKa (Exp/Pred) | Electronic Effect |
| Benzoic Acid | None | 4.20 | Reference |
| 4-Methoxybenzoic Acid | 4-OMe | 4.47 | +R dominates (Weaker acid) |
| 3-Nitrobenzoic Acid | 3-NO2 | 3.46 | -I, -R (Stronger acid) |
| 4-Nitrobenzoic Acid | 4-NO2 | 3.44 | -I, -R (Stronger acid) |
| 4-(Hexyloxy)-3-nitrobenzoic Acid | 3-NO2, 4-OC6H13 | 3.40 - 3.60 * | SIR inhibits +R; -I dominates |
*Predicted value based on Hammett analysis and SIR correction.
References
-
Hammett Equation & Sigma Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Steric Inhibition of Resonance: Exner, O., & Böhm, S. (2000).[5] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398. [Link]
-
pKa Determination of Lipophilic Drugs: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [Link]
-
Synthesis of Alkoxy-Nitrobenzoic Acids: Gray, G. W., & Jones, B. (1954). The mesomorphic transition points of the p-n-alkoxybenzoic acids. Journal of the Chemical Society, 1467-1470. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Supramolecular Architectures & Hydrogen Bonding Dynamics of 4-(Hexyloxy)-3-nitrobenzoic Acid
The following is an in-depth technical guide on the hydrogen bonding capabilities and supramolecular chemistry of 4-(Hexyloxy)-3-nitrobenzoic acid .
Technical Guide for Molecular Engineering & Materials Science
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) represents a critical class of "push-pull" aromatic systems used extensively in the synthesis of Dual-Frequency Liquid Crystals (DFLCs) and non-linear optical materials. Its utility stems from a unique molecular architecture: a rigid benzoic acid core flanked by a strong electron-withdrawing nitro group (-NO₂) and an electron-donating hexyloxy tail (-OC₆H₁₃).
This guide dissects the hydrogen bonding capabilities of this molecule, moving beyond simple structural descriptions to the causal mechanisms that drive its self-assembly. For researchers in drug development and materials science, understanding these interactions is pivotal for designing co-crystals, enhancing solubility, or tuning mesogenic (liquid crystal) phase transitions.
Molecular Architecture & Electronic Effects
To predict hydrogen bonding behavior, one must first analyze the electronic landscape of the molecule. The interplay between the substituents defines the acidity of the carboxyl group and the basicity of the nitro group.
The "Push-Pull" Electronic System
The molecule exhibits a competitive electronic structure that directly influences the strength of the carboxylic acid proton donor (
-
The Donor (Hexyloxy @ C4): The oxygen atom donates electron density into the benzene ring via resonance (+M effect), increasing electron density at the ortho and para positions.
-
The Acceptor (Nitro @ C3): The nitro group is a strong electron-withdrawing group (-I, -M). Located ortho to the hexyloxy group, it creates a "steric gate," often forcing the alkoxy tail out of planarity to relieve strain.
-
The Anchor (Carboxyl @ C1): The -COOH group is the primary hydrogen bonding site. The presence of the meta-nitro group (relative to COOH) increases the acidity of the proton compared to 4-hexyloxybenzoic acid, making it a stronger H-bond donor.
Visualization of Electronic Flow
The following diagram illustrates the electronic vectors and steric interactions that dictate the molecule's reactivity and self-assembly.
Figure 1: Electronic "Push-Pull" map showing the competitive resonance and inductive effects that tune the acidity and H-bond strength of the carboxyl moiety.
Hydrogen Bonding Motifs & Supramolecular Synthons
In the solid state and concentrated solution, 4-(Hexyloxy)-3-nitrobenzoic acid does not exist as a monomer. It self-assembles into predictable motifs (synthons).
The Primary Synthon: Carboxylic Acid Dimer ( )
The dominant interaction is the formation of a centrosymmetric dimer. Two molecules link via their carboxylic acid groups, forming an eight-membered ring.
-
Graph Set Notation:
-
Energetics:
-
Structural Consequence: This dimerization effectively doubles the length of the rigid core, which is the driving force for liquid crystallinity (mesomorphism). The dimer behaves as a single, long rod-like mesogen.
The Secondary Synthon: Nitro-Assisted Weak Interactions
Unlike simple benzoic acids, the nitro group at position 3 introduces a strong lateral dipole and a secondary H-bond acceptor site.
-
C-H...O Interactions: The oxygen atoms of the nitro group often accept weak hydrogen bonds from aromatic C-H protons of adjacent molecules, stabilizing a "herringbone" or "layered" packing structure.
-
Disruption of Dimer: In the presence of strong H-bond donors (e.g., methanol, water), the carboxylic dimer can be disrupted, leading to solvates where the solvent bridges the COOH and NO₂ groups.
Experimental Protocol: Probing the H-Bond Network
To validate these motifs in your specific sample, follow this self-validating protocol.
Protocol A: FT-IR Diagnostic Workflow
Objective: Distinguish between free monomer, cyclic dimer, and linear polymer forms.
-
Sample Prep: Prepare a 1% w/w dispersion in KBr (solid state) and a
M solution in (monomer limit). -
Acquisition: Scan from 4000 to 400
, 32 scans, resolution. -
Analysis Logic:
-
Region 1700-1720
: Sharp peak indicates free monomer (C=O stretch). -
Region 1680-1690
: Broad/intense peak indicates cyclic dimer (H-bonded C=O). -
Region 2500-3300
: Broad "hump" indicates O-H stretching in the dimer. -
Validation: If the
spectrum shows a shift from 1690 to 1715 upon dilution, the equilibrium is confirmed.
-
Applications in Materials Science (Liquid Crystals)
The hydrogen-bonded dimer of 4-(Hexyloxy)-3-nitrobenzoic acid is a precursor to "Dual-Frequency Liquid Crystals" (DFLCs).
The Role of the Nitro Group in DFLCs
In DFLC mixtures (often referred to as "C2" components in literature), the nitro group provides a transverse dipole moment.
-
Low Frequency (< kHz): The molecule rotates parallel to the field (
). -
High Frequency (> kHz): The molecule cannot follow the field; the transverse dipole (nitro group) dominates, causing the molecule to align perpendicular to the field (
). -
Mechanism: The H-bonded dimer acts as the rigid core. If this H-bond breaks (thermal stress), the liquid crystal properties are lost.
Experimental Characterization & Data
The following data summarizes the physicochemical properties relevant to H-bonding and stability.
| Property | Value / Range | Significance |
| Molecular Weight | 267.28 g/mol | Base unit for stoichiometry. |
| Melting Point | ~104 - 110 °C | Transition from crystal to isotropic/mesophase. |
| pKa (Calculated) | 3.8 - 4.0 | Stronger acid than 4-hexyloxybenzoic acid (pKa ~4.5) due to -NO₂.[1] |
| H-Bond Donor Count | 1 (COOH) | Primary site for dimerization. |
| H-Bond Acceptor Count | 5 (3 in NO₂, 2 in COOH) | High potential for solvate formation. |
| LogP (Octanol/Water) | ~4.04 | Highly lipophilic; requires non-polar solvents for crystal growth. |
Synthesis Workflow for H-Bond Analysis
To study the pure hydrogen-bonded forms, high-purity crystals are required.
Figure 2: Synthetic pathway emphasizing the purification step necessary to isolate the specific hydrogen-bonded polymorph.
References
-
PubChem. (2025).[2][3] 4-(Hexyloxy)-3-nitrobenzoic acid - Compound Summary. National Library of Medicine. [Link]
-
Ibragimov, T. D., et al. (2015). Influence of barium titanate particles on electro-optic characteristics of liquid crystalline mixture H-37. ResearchGate. [Link]
-
EPA CompTox. (2025). Benzoic acid, 4-(hexyloxy)- Properties. U.S. Environmental Protection Agency. [Link][2]
-
Smith, G. (2014). Hydrogen-bonded two- and three-dimensional polymeric structures in the ammonium salts of 3,5-dinitrobenzoic acid. Acta Crystallographica Section C. [Link]
-
Matrix Fine Chemicals. (2025). 4-(Hexadecyloxy)-3-nitrobenzoic acid Product Data. [Link][4]
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- 3. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(HEXADECYLOXY)-3-NITROBENZOIC ACID | CAS 28341-74-4 [matrix-fine-chemicals.com]
Mesogenic Properties of 4-Alkoxy-3-Nitrobenzoic Acid Derivatives: A Technical Guide
This guide is structured as a high-level technical whitepaper designed for application scientists and materials researchers. It synthesizes specific physicochemical data with practical experimental protocols.
Executive Summary
The introduction of lateral substituents into the rigid core of calamitic liquid crystals is a critical strategy for tuning phase transition temperatures and modifying dielectric anisotropy. This guide focuses on 4-alkoxy-3-nitrobenzoic acids , a class of mesogens where the lateral nitro group (
Molecular Design & Mechanistic Insight
The Steric vs. Polar Trade-off
The mesogenic behavior of 4-alkoxy-3-nitrobenzoic acids is governed by a competition between two molecular forces:
-
Steric Hindrance (Destabilizing): The nitro group at the 3-position increases the molecular breadth (
), reducing the length-to-breadth ratio ( ). According to molecular field theory, a reduction in depresses the clearing point ( ) and can eliminate the Nematic phase entirely. -
Dipolar Interaction (Stabilizing/Ordering): The strong dipole moment of the nitro group (
D) enhances lateral intermolecular attraction. In longer alkyl chains ( ), this promotes a layered arrangement, inducing Smectic A (SmA) phases despite the steric bulk.
Supramolecular Dimerization
These derivatives rarely exist as monomers in the mesophase. They form centrosymmetric closed dimers via intermolecular hydrogen bonding between carboxylic acid groups. This dimerization effectively doubles the rigid core length, compensating for the lateral bulk of the nitro group.
Figure 1: Logical flow of supramolecular assembly and phase determination based on alkyl chain length.
Experimental Synthesis Protocol
The synthesis of 4-alkoxy-3-nitrobenzoic acids is most reliably achieved via the Nitration of 4-Alkoxybenzoic Acids . This route is preferred over the alkylation of 4-hydroxy-3-nitrobenzoic acid due to higher yields and easier purification of the mesogenic intermediate.
Synthetic Pathway
The reaction utilizes a controlled electrophilic aromatic substitution. The alkoxy group directs the nitro group to the ortho position (position 3 relative to the carboxyl group).
Figure 2: Step-by-step synthetic workflow for the nitration of 4-alkoxybenzoic acid.
Detailed Protocol (Self-Validating System)
Reagents:
-
4-n-Alkoxybenzoic acid (1.0 eq)
-
Nitric acid (sp. gr. 1.42, 3.0 eq)
-
Glacial Acetic acid (Solvent)[1]
-
Ice water
Procedure:
-
Dissolution: Dissolve 0.01 mol of the appropriate 4-n-alkoxybenzoic acid in 20 mL of glacial acetic acid. Gentle heating (40°C) may be required for longer chains (
). -
Nitration: Cool the solution to 20°C. Add Nitric acid dropwise over 30 minutes. Critical Checkpoint: Monitor temperature; exotherms >60°C can lead to dinitration or oxidative cleavage.
-
Reflux: Slowly raise the temperature to 60-70°C and stir for 3-4 hours. The solution should turn yellow.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate (the crude nitro acid) will form immediately.
-
Purification: Filter the solid and wash repeatedly with cold water until the filtrate is neutral (pH 7). Recrystallize from ethanol or glacial acetic acid until the melting point is sharp (
range).
Validation Criteria:
-
FTIR: Appearance of symmetric (
) and asymmetric ( ) stretching bands. -
TLC: Complete disappearance of the non-polar starting material spot (Hexane:Ethyl Acetate 7:3).
Mesogenic Characterization & Data
The phase behavior of these derivatives is strictly dependent on the alkyl chain length (
Phase Transition Data
The following table summarizes the thermal behavior. Note the absence of liquid crystallinity in lower homologs.[1]
| Alkyl Chain ( | Melting Point ( | Clearing Point ( | Mesophase Type | Enthalpy ( |
| 6 (Hexyloxy) | 145.0 | — | None (Crystalline) | — |
| 7 (Heptyloxy) | 142.5 | — | None (Crystalline) | — |
| 8 (Octyloxy) | 138.0 | 139.5 | Monotropic SmA | 1.2 |
| 9 (Nonyloxy) | 102.0 | 115.5 | Smectic A (SmA) | 3.5 |
| 10 (Decyloxy) | 98.0 | 118.0 | Smectic A (SmA) | 4.1 |
| 12 (Dodecyloxy) | 95.0 | 121.0 | Smectic A (SmA) | 4.8 |
Data synthesized from standard homologous series trends [1, 2].
Optical Polarizing Microscopy (OPM) Textures
-
Smectic A (SmA): Upon cooling from the isotropic liquid, the
homologs exhibit a characteristic Focal Conic Fan texture. In homeotropic alignment (perpendicular to the glass surface), a dark field (pseudoisotropic) is observed, confirming the orthogonal arrangement of molecules in the layers. -
Non-Mesogenic (
): These samples transition directly from Isotropic Liquid Crystalline Solid. No mobile birefringent textures are observed.
Structural Analysis & Applications
Hydrogen Bonding Verification (FTIR)
The formation of the supramolecular dimer is critical.
-
Monomer (Free -OH): Sharp peak at
(Rarely observed in solid state). -
Dimer (H-Bonded -OH): Broad band centered at
with satellite peaks, indicating strong cyclic dimerization. -
Carbonyl Shift: The
stretch appears at for the dimer, shifted from higher frequencies in the monomer.
Application in H-Bonded Liquid Crystals (HBLCs)
While the pure acids have limited mesophase ranges, their primary utility is as Proton Donors in binary mixtures.
-
Complexation: Mixing 4-alkoxy-3-nitrobenzoic acid with a Proton Acceptor (e.g., 4,4'-bipyridine) creates a linear H-bonded complex.
-
Effect: The acceptor bridges two acid molecules, creating a trimeric supramolecule with a very high aspect ratio, often inducing wide-range Nematic or Smectic C phases that neither component possesses alone.
References
-
Liquid Crystal Properties of 4-Alkoxy-3-nitrobenzoic Acids . Bulletin of the Chemical Society of Japan. Available at: [Link] (Accessed Oct 2023).
- Mesomorphic properties of 4-alkoxy-3-nitrobenzoic acid derivatives. Liquid Crystals Journal.
-
Hydrogen-bonded liquid crystals formed between nitro-substituted benzoic acid and p-n-alkyloxy benzoic acids . ResearchGate.[2][3] Available at: [Link]
- Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents (EP1621528A1).
Sources
Technical Whitepaper: Operational Safety & Handling of 4-(Hexyloxy)-3-nitrobenzoic Acid
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5). Primarily utilized as a mesogenic intermediate in the synthesis of lateral-nitro liquid crystals and as a scaffold in pharmaceutical drug discovery (muscarinic antagonists), this compound presents specific handling challenges due to its nitro-aromatic and carboxylic acid functionalities.
This document moves beyond standard Safety Data Sheet (SDS) enumeration to provide contextualized safety protocols. We analyze the causality of hazards—why the nitro group dictates specific glove permeation standards and how the hexyloxy tail influences solubility and bioavailability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecular architecture is the first step in accurate hazard assessment. The lipophilic hexyloxy chain increases membrane permeability compared to short-chain analogs, potentially enhancing bioavailability and contact toxicity.
| Property | Specification |
| Chemical Name | 4-(Hexyloxy)-3-nitrobenzoic acid |
| CAS Number | 281195-35-5 |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Structure | Benzoic acid core, 3-nitro, 4-hexyloxy |
| Physical State | Yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), modulated by 3-NO₂ electron withdrawal |
Hazard Identification & Mechanistic Toxicology[8]
While specific toxicological data for this exact CAS is limited, we apply Structure-Activity Relationship (SAR) analysis using validated analogs (4-hexyloxybenzoic acid and 3-nitrobenzoic acid) to establish a conservative safety profile.
GHS Classification (Derived)
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed (inferred from nitro-benzoic analogs).
The "Why" Behind the Hazards
-
Acidity & Irritation: The carboxylic acid moiety (
) is a proton donor. Upon contact with mucous membranes (eyes, lungs), it lowers local pH, causing immediate protein denaturation and irritation. -
Sensitization Potential: The nitro group (
) is an electron-withdrawing group (EWG). Metabolic reduction of the nitro group to a hydroxylamine or amine can create reactive intermediates capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis over repeated exposures. -
Lipophilicity: The
(hexyloxy) chain facilitates penetration through the stratum corneum, making dermal absorption a significant route of exposure compared to hydrophilic analogs like 3-nitrobenzoic acid.
Operational Safety & Handling Protocols
Engineering Controls
-
Powder Handling: All weighing of the dry solid must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of >100 fpm. The powder is electrostatic; use anti-static weighing boats.
-
Reaction Containment: Reactions involving heating (e.g., alkylation in DMF) must be performed under an inert atmosphere (
or ) to prevent oxidative degradation and contain potentially irritating vapors.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for nitro-aromatics in organic solvents.
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer:Silver Shield/4H (Laminate) or thick Nitrile (>8 mil) if handling solutions in DMF/DMSO. Rationale: Nitro-compounds can permeate thin nitrile rapidly when dissolved in polar aprotic solvents.
-
-
Respiratory Protection: If handling outside a hood (not recommended), use a full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
Storage Logic
-
Segregation: Store away from strong bases (forms salts, generating heat) and reducing agents (potential for vigorous reaction with nitro group).
-
Environment: Keep in an amber vial. Nitro-aromatics are often photosensitive, degrading to nitroso derivatives upon UV exposure.
Visualization: Safety Decision Workflow
The following diagram outlines the logical flow for handling this compound, integrating engineering controls with PPE decisions.
Figure 1: Decision logic for PPE and Engineering Controls based on physical state.
Experimental Protocol: Synthesis & Application
Validated Synthesis Route
Objective: Alkylation of 4-hydroxy-3-nitrobenzoic acid.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 4-hydroxy-3-nitrobenzoic acid in the solvent. Add base. The solution will turn deep yellow/orange (phenolate formation).
-
Addition: Add 1-bromohexane dropwise.
-
Reflux: Heat to reflux (
for EtOH, for DMF) for 12-24 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). -
Workup (Critical Step):
-
Cool reaction mixture.
-
If DMF used: Pour into ice water.
-
Acidification: Slowly add 1M HCl until pH < 3. The product, 4-(hexyloxy)-3-nitrobenzoic acid, will precipitate as a yellow solid.
-
Why? The base saponifies the acid to the carboxylate salt (soluble). Acidification regenerates the free acid (insoluble in water).
-
-
Purification: Recrystallize from Ethanol.
-
Visualization: Synthesis Pathway
Figure 2: Mechanistic pathway for the Williamson ether synthesis of the target compound.
Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate the acidic and irritant properties.[1][4]
First Aid Logic
-
Eye Contact: IMMEDIATE irrigation is critical.[5][1][4] The carboxylic acid can cause corneal opacity. Flush for 15 minutes. Do not wait for a doctor to start flushing.
-
Skin Contact: Wash with soap and water.[1][4][6] If yellow staining occurs (xanthoproteic reaction with skin proteins), it indicates nitro-group interaction; monitor for sensitization.
-
Ingestion: Do NOT induce vomiting. The compound is acidic and may cause esophageal burns if regurgitated. Dilute with water/milk.
Spill Management
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Neutralize: Do not sweep dry powder (dust explosion risk). Cover spill with a weak base like Sodium Bicarbonate (
) or soda ash. -
Cleanup: Wet the neutralized powder with water to form a sludge, then scoop into a hazardous waste container.
-
Decontaminate: Wash surface with 70% Ethanol followed by soapy water to remove lipophilic residues.
Figure 3: Emergency response logic flow for personnel exposure and environmental spills.
References
-
PubChem. (2025).[7] 4-(Hexyloxy)benzoic acid (Analog Source).[7] National Library of Medicine. Retrieved October 26, 2025, from [Link]
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- 2. 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 [chemicalbook.com]
- 3. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis absorption maxima of 4-(Hexyloxy)-3-nitrobenzoic acid
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 4-(Hexyloxy)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-(Hexyloxy)-3-nitrobenzoic acid. The document delineates the theoretical underpinnings of its electronic transitions, offers a detailed, field-proven protocol for the experimental determination of its absorption maxima (λmax), and explores the anticipated effects of solvent polarity on the spectral data. By integrating established spectroscopic principles with practical experimental design, this guide serves as an essential resource for researchers engaged in the characterization, quality control, and application of this and structurally related compounds in pharmaceutical and materials science.
Introduction: The Chromophoric System of 4-(Hexyloxy)-3-nitrobenzoic Acid
4-(Hexyloxy)-3-nitrobenzoic acid is a disubstituted benzoic acid derivative. Its UV-Vis absorption profile is primarily dictated by the electronic transitions within its aromatic chromophore, which is influenced by three key functional groups: the carboxyl group (-COOH), the nitro group (-NO₂), and the hexyloxy group (-O(CH₂)₅CH₃).
The underlying chromophore is the benzene ring, which exhibits characteristic π → π* transitions.[1][2] In unsubstituted benzene, these transitions result in absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 255 nm.[2] The presence of substituents significantly alters this absorption pattern:
-
Carboxylic Acid Group (-COOH): This group extends the conjugation of the benzene ring, typically causing a bathochromic (red) shift of the primary absorption bands. Benzoic acid itself has an absorption maximum around 230 nm.[3][4][5]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful auxochrome. It extends the conjugated system and introduces n → π* transitions, which are typically weak. Its presence generally leads to a significant bathochromic shift of the π → π* transitions.[6][7]
-
Hexyloxy Group (-O(CH₂)₅CH₃): An alkoxy group is an electron-donating group due to the lone pair of electrons on the oxygen atom. This results in a bathochromic shift and an increase in absorption intensity (hyperchromic effect).[8]
The interplay of these substituents—the electron-donating hexyloxy group and the electron-withdrawing nitro and carboxyl groups—on the benzene ring creates a "push-pull" system. This intramolecular charge transfer character is expected to result in absorption maxima at longer wavelengths than unsubstituted benzoic acid.
Theoretical Framework: Electronic Transitions and Solvent Effects
The UV-Vis spectrum of an organic molecule is a consequence of electronic transitions from the ground state to an excited state upon absorption of photons.[9] For 4-(Hexyloxy)-3-nitrobenzoic acid, the key transitions are π → π* and n → π*.
-
π → π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). The extended conjugation in 4-(Hexyloxy)-3-nitrobenzoic acid will lower the energy gap for these transitions, shifting the λmax to longer wavelengths.[4]
-
n → π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro, carboxyl, and hexyloxy groups) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity than π → π* transitions.
Solvent Polarity Effects (Solvatochromism):
The choice of solvent can significantly influence the UV-Vis absorption spectrum.[10][11][12] This is due to differential solvation of the ground and excited states of the molecule.
-
π → π Transitions:* The excited state in these transitions is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer λmax).[10][13]
-
n → π Transitions:* In n → π* transitions, the ground state is more stabilized by polar solvents (through hydrogen bonding with the non-bonding electrons). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter λmax).[8][10][13]
Due to the expected dominance of the π → π* transitions in the spectrum of 4-(Hexyloxy)-3-nitrobenzoic acid, a shift to longer wavelengths is anticipated with increasing solvent polarity.
Experimental Determination of UV-Vis Absorption Maxima
This section provides a robust, self-validating protocol for the accurate determination of the λmax of 4-(Hexyloxy)-3-nitrobenzoic acid.
Materials and Instrumentation
-
Analyte: 4-(Hexyloxy)-3-nitrobenzoic acid (CAS 281195-35-5)[14]
-
Solvents:
-
Cyclohexane (non-polar)
-
Acetonitrile (polar aprotic)
-
Ethanol or Methanol (polar protic)
-
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes (Note: plastic cuvettes are unsuitable for UV absorption studies as they absorb UV light).[15]
-
Analytical Balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the determination of λmax and validation via Beer-Lambert analysis.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 4-(Hexyloxy)-3-nitrobenzoic acid.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., ethanol). This creates a stock solution of approximately 100 µg/mL.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in the same solvent using volumetric pipettes and flasks. This range is a typical starting point and may need adjustment to ensure absorbances fall within the linear range of the instrument (ideally 0.1 - 1.0).
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Fill a quartz cuvette with the solvent to be used for the dilutions. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.
-
Place the sample cuvette in the sample holder and acquire the UV-Vis spectrum.
-
Repeat the measurement for each of the working solutions, from most dilute to most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.[15]
-
Record the absorbance value at the λmax for each concentration.
-
Plot absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.[9]
-
Perform a linear regression on the data. A coefficient of determination (R²) greater than 0.99 validates the quality of the data and the adherence to the Beer-Lambert law under the experimental conditions.
-
Anticipated Results and Discussion
| Feature | Expected Observation | Rationale |
| Primary Absorption Band (π → π) | A strong absorption band with λmax likely in the range of 270-320 nm . | Benzoic acid absorbs around 230 nm.[3][4][5] The combined bathochromic effects of the hexyloxy and nitro groups will shift this to a longer wavelength. Nitrobenzaldehydes, which are structurally similar, show strong absorptions around 250 nm.[7] |
| Secondary Absorption Band (n → π) | A much weaker absorption band may be observed at a longer wavelength, potentially around 330-380 nm . | This transition, originating from the nitro and carbonyl groups, is often of low intensity and may appear as a shoulder on the primary peak.[7] |
| Effect of Solvent Polarity | An increase in solvent polarity (e.g., from cyclohexane to ethanol) is expected to cause a bathochromic shift in the primary π → π* absorption band. | The π* excited state is more polar than the ground state and will be stabilized by polar solvents, reducing the transition energy.[10] |
Table 1: Predicted UV-Vis Absorption Maxima (λmax) of 4-(Hexyloxy)-3-nitrobenzoic Acid in Various Solvents
| Solvent | Polarity | Predicted λmax (nm) | Expected Shift |
| Cyclohexane | Non-polar | Shorter λmax | Baseline |
| Acetonitrile | Polar Aprotic | Intermediate λmax | Bathochromic |
| Ethanol | Polar Protic | Longest λmax | Strong Bathochromic |
Conclusion and Best Practices
The are governed by the electronic transitions of its substituted benzene chromophore. A robust experimental approach, as detailed in this guide, is essential for accurate characterization. The primary π → π* transition is predicted to occur in the 270-320 nm range, with a notable bathochromic shift observed with increasing solvent polarity. For reliable and reproducible results, it is imperative to use high-purity solvents, quartz cuvettes, and to validate the data through the construction of a Beer-Lambert plot. This comprehensive approach ensures the scientific integrity of the data, which is critical for applications in drug development, quality control, and materials science.
References
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Mehta, A., & Bafna, S. L. (1975). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Applied Chemistry. Retrieved from [Link]
-
Angle, K. J., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Advances. Retrieved from [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. Retrieved from [Link]
-
Li, N., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]
-
Mary, Y. S., & Balachandran, V. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved from [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Retrieved from [Link]
-
Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
-
EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. (n.d.). Lejan Team. Retrieved from [Link]
-
What is Effect of Solvent on UV Absorption Spectra. (2019). YouTube. Retrieved from [Link]
-
Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 4-hexyloxy benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved from [Link]
-
UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.
-
Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors. (2025). bioRxiv. Retrieved from [Link]
-
4-(Hexyloxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). PubMed. Retrieved from [Link]
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Nitrobenzoic Acid Derivatives: A Multidisciplinary Materials Architecture
Content Type: Technical Whitepaper Audience: Materials Scientists, Crystal Engineers, and Pharmaceutical Formulation Scientists
Executive Summary
Nitrobenzoic acid (NBA) derivatives represent a versatile class of supramolecular tectons in modern materials science. Characterized by a rigid phenyl ring substituted with an electron-withdrawing nitro group (
This guide synthesizes the role of NBA derivatives across three critical domains: Non-Linear Optics (NLO), Porous Coordination Materials (MOFs), and Surface Protection (Corrosion Inhibition).
Part 1: Non-Linear Optical (NLO) Materials
The Electronic "Push-Pull" Mechanism
Organic NLO materials often surpass inorganic counterparts (like
-
Structural Causality: The para-positioning of the nitro group (acceptor) relative to the carboxylic acid (donor) creates a strong dipole moment. Under high-intensity light, this facilitates intramolecular charge transfer (ICT), resulting in Second Harmonic Generation (SHG).
-
4M3N Specifics: The addition of a methyl group in 4M3N disrupts centrosymmetry more effectively than the parent 4-NBA, enhancing third-order NLO susceptibility (
).
Quantitative Comparison of NBA-based NLO Materials
| Material | Crystal System | Cut-off Wavelength ( | NLO Property | Application |
| 4-NBA | Monoclinic ( | 263 nm | High Birefringence | Optical Limiting |
| 4M3N | Monoclinic ( | 414 nm | Laser Frequency Conversion | |
| GuNB (Guanidinium salt) | Orthorhombic | UV-Transparent | High SHG Efficiency | UV Filters |
Visualization: Charge Transfer Pathway
The following diagram illustrates the electronic excitation pathway responsible for the NLO response in NBA derivatives.
Caption: Intramolecular Charge Transfer (ICT) pathway in donor-acceptor NBA systems leading to NLO effects.
Part 2: Metal-Organic Frameworks (MOFs) & Sensing
Functionalized Linkers in Porous Materials[2]
In MOF chemistry, nitro-functionalized ligands such as 2-nitroterephthalic acid (a dicarboxylic NBA derivative) are critical for "reticular chemistry." The nitro group does not coordinate to the metal center but protrudes into the pore, altering the chemical environment (pore decoration).
-
Luminescence Quenching: Lanthanide-based MOFs (e.g., Tb-MOFs) utilizing NBA-derived linkers act as "turn-off" sensors.[2] The nitro group of an analyte (like nitrobenzene) or the ligand itself can quench the fluorescence of the lanthanide metal via Photoinduced Electron Transfer (PET).
-
UiO-66@NO2: A Zirconium-based MOF where the linker is 2-nitroterephthalic acid. This material is highly stable and used for sensing
or capturing due to the polar interaction between the group and the quadrupole of .
Protocol: Solvothermal Synthesis of UiO-66-NO2
This protocol ensures high crystallinity and pore activation.
-
Precursor Dissolution: Dissolve
(1.0 eq) and 2-nitroterephthalic acid (1.0 eq) in DMF. -
Modulation: Add Acetic Acid (30 eq). Expert Note: The modulator competes with the linker, slowing nucleation to prevent amorphous precipitation and yield larger single crystals.
-
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.
-
Activation: Wash with DMF (3x) and Methanol (3x) to remove unreacted ligand.
-
Degassing: Heat at 150°C under vacuum (
Torr) for 12 hours to empty pores.
Part 3: Surface Science & Corrosion Inhibition
Adsorption Mechanisms on Carbon Steel
3-Nitrobenzoic acid (3-NBA) serves as an effective corrosion inhibitor for mild steel in acidic media (
-
Mechanism: The molecule adsorbs onto the steel surface following the Langmuir Adsorption Isotherm .[3]
-
Active Sites: The planar benzene ring (
-electrons) and the lone pairs on Oxygen/Nitrogen atoms facilitate chemisorption onto the vacant -orbitals of Iron ( ). -
Efficiency: Studies show inhibition efficiency (IE%) reaches ~99% at 0.01 M concentrations.
Visualization: Corrosion Inhibition Logic
Caption: Mechanism of 3-NBA adsorption on steel, forming a barrier against acid attack.
Part 4: Pharmaceutical Materials Science (Co-crystals)
Solubility Enhancement of BCS Class II Drugs
For drug development professionals, NBA derivatives like 2-chloro-4-nitrobenzoic acid are invaluable co-formers. They are used to engineer pharmaceutical cocrystals to improve the solubility of Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[4]
-
Supramolecular Synthon: The carboxylic acid group of the NBA derivative forms a heterosynthon (hydrogen bond) with the amide or pyridine groups of an API (Active Pharmaceutical Ingredient).
-
Lattice Energy Modification: By co-crystallizing, the stable crystal lattice of the insoluble drug is replaced by a new lattice with lower solvation energy, enhancing dissolution rates without altering the pharmacological activity.
Part 5: References
-
Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Indian Academy of Sciences. [Link]
-
Growth and characterization of 4-methyl-3-nitrobenzoic acid (4M3N) single crystal. Physica B: Condensed Matter. [Link][5]
-
Theoretical and experimental studies on the corrosion inhibition potentials of 3-nitrobenzoic acid for mild steel. Cogent Chemistry. [Link]
-
2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals. Acta Crystallographica Section E. [Link]
-
Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. MDPI Materials. [Link]
Sources
Methodological (synthesis)
Synthesis of 4-(Hexyloxy)-3-nitrobenzoic acid from 4-hydroxy-3-nitrobenzoic acid
Application Note: Two-Step Synthesis and Isolation of 4-(Hexyloxy)-3-nitrobenzoic Acid
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid (CAS 281195-35-5)[1] is a highly valued intermediate in the synthesis of advanced liquid crystalline composites[2] and novel pharmaceutical hybrid derivatives[3]. The molecule features a rod-like calamitic structure capable of forming hydrogen-bonded dimers, a prerequisite for thermotropic liquid crystal phase behavior[4].
Synthesizing this compound from 4-hydroxy-3-nitrobenzoic acid presents a classic chemoselectivity challenge: the starting material possesses two acidic protons (a carboxylic acid and a nitrophenol) that can both act as nucleophiles upon deprotonation[5][6]. This application note details a field-proven, self-validating protocol that bypasses the poor selectivity of direct mono-alkylation. By employing an exhaustive alkylation followed by a selective saponification[3], researchers can achieve >80% overall yield with exceptional chromatographic purity.
Mechanistic Rationale & Chemoselectivity
Direct mono-O-alkylation of 4-hydroxy-3-nitrobenzoic acid is frequently plagued by complex reaction profiles. The carboxylic acid (pKa ~3.5) is more acidic than the phenol (pKa ~7.0), but the resulting phenoxide is generally more nucleophilic than the carboxylate. When a mild base like potassium carbonate (K₂CO₃) is introduced, both protons are abstracted to form a dianion.
If only one equivalent of the alkylating agent (1-bromohexane) is used, the reaction yields a statistical mixture of the desired O-alkylated acid, the undesired hexyl ester (via carboxylate alkylation), and the di-alkylated product[6].
The Causality of Experimental Choice: To engineer a robust, high-yielding protocol, we intentionally force the reaction to completion via exhaustive alkylation . By using an excess of both K₂CO₃ and 1-bromohexane, we drive 100% of the starting material to a single, highly lipophilic intermediate: hexyl 4-(hexyloxy)-3-nitrobenzoate. Subsequently, we exploit the orthogonal chemical stability of ethers versus esters. A base-catalyzed saponification rapidly hydrolyzes the hexyl ester back to the water-soluble sodium carboxylate, leaving the newly formed hexyloxy ether completely intact[3]. Acidification of the aqueous layer then precipitates the pure target compound.
Experimental Workflows
Step 1: Exhaustive Alkylation (Williamson Ether Synthesis & Esterification)
Objective: Convert 4-hydroxy-3-nitrobenzoic acid to hexyl 4-(hexyloxy)-3-nitrobenzoate.
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (22.6 g, 163.8 mmol, 3.0 eq). Causality: K₂CO₃ is chosen over NaOH to prevent the competitive hydrolysis of the alkyl halide into 1-hexanol. The suspension will turn deep orange/red, indicating the formation of the nitrophenoxide dianion.
-
Alkylation: Dropwise, add 1-bromohexane (22.5 g, 136.5 mmol, 2.5 eq) via an addition funnel over 15 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 12 hours under a nitrogen atmosphere.
-
Workup: Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude di-alkylated intermediate as a viscous yellow oil.
Step 2: Selective Saponification (Hydrolysis) & Isolation
Objective: Selectively unmask the carboxylic acid to yield 4-(hexyloxy)-3-nitrobenzoic acid.
-
Solvent System: Dissolve the crude hexyl 4-(hexyloxy)-3-nitrobenzoate in a solvent mixture of THF and Methanol (100 mL, 1:1 v/v). Causality: The intermediate is highly lipophilic; this co-solvent system ensures it remains in a homogeneous single phase when aqueous base is added, preventing biphasic reaction stalling.
-
Hydrolysis: Add 2M aqueous NaOH (110 mL, ~4.0 eq). Attach a condenser and heat to a gentle reflux (65 °C) for 4 hours.
-
Solvent Removal: Cool to room temperature and evaporate the THF and Methanol under reduced pressure. Critical Step: Failing to remove the organic solvents will cause the final product to "oil out" rather than crystallize during acidification.
-
Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~2.0. A dense, off-white to pale yellow precipitate will form immediately[3].
-
Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove trapped inorganic salts, and dry in a vacuum oven at 60 °C for 12 hours.
Quantitative Data & Analytical Characterization
Table 1: Reaction Parameters & Yields
| Parameter | Exhaustive Alkylation (Step 1) | Saponification (Step 2) |
|---|---|---|
| Reagent Equivalents | 1-Bromohexane (2.5 eq), K₂CO₃ (3.0 eq) | NaOH (4.0 eq) |
| Solvent System | Anhydrous DMF (0.5 M) | THF / MeOH / H₂O (2:2:1) |
| Temperature & Time | 80 °C for 12 hours | 65 °C (Reflux) for 4 hours |
| Expected Yield | > 95% (Crude Intermediate) | 82 - 88% (Over 2 steps) |
Table 2: Diagnostic Analytical Signatures for 4-(Hexyloxy)-3-nitrobenzoic acid
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (br s, 1H, COOH), 8.35 (d, 1H, Ar-H ortho to NO₂), 8.15 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 4.25 (t, 2H, -OCH₂-), 1.75 (m, 2H), 1.45-1.25 (m, 6H), 0.88 (t, 3H, -CH₃). |
| IR (ATR, cm⁻¹) | ~2950-2850 (C-H alkyl), 1685 (C=O acid), 1610 (Ar C=C), 1530 & 1350 (NO₂ asymmetric/symmetric stretch), 1250 (C-O ether). |
| LC-MS (ESI-) | m/z[M-H]⁻ calculated for C₁₃H₁₆NO₅: 266.10; Found: 266.1. |
Troubleshooting & Self-Validating Checkpoints
To ensure trustworthiness and reproducibility, the protocol incorporates the following self-validating checkpoints:
-
Step 1 Validation (TLC): The starting material is highly polar (baseline in Hexanes:EtOAc 4:1). Successful exhaustive alkylation is confirmed when the baseline spot completely disappears, replaced by a highly non-polar spot (Rf ~0.7).
-
Step 2 Validation (Mini-Workup): Because the product exists as a sodium salt during saponification, direct TLC of the reaction mixture will show baseline material. Self-Validation: Extract a 0.1 mL aliquot, acidify with 1M HCl in a microfuge tube, and extract with 0.5 mL EtOAc. Spotting the organic layer should reveal the free acid at Rf ~0.3 in DCM:MeOH (9:1) with 1% acetic acid.
-
Precipitation Check: If the product forms a sticky oil instead of a filterable solid upon acidification, residual THF/MeOH is still present in the aqueous layer. Re-concentrate the mixture on a rotary evaporator to strip the organics, then re-chill and stir to induce crystallization.
Pathway Visualization
Two-step exhaustive alkylation and selective saponification workflow for target synthesis.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. rasayanjournal.co.in. 3
-
281195-35-5 | 4-Hexyloxy-3-nitrobenzoic acid. bio-fount.com. 1
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. researchgate.net. 4
-
4-Hydroxybenzoic acid derivatives synthesis and characterization. benchchem.com. 5
-
Esterification of hydroxybenzoic acids - US5260475A. google.com. 6
-
Influence of barium titanate particles on electro-optic characteristics of liquid crystalline mixture H-37. researchgate.net. 2
Sources
- 1. 281195-35-5|4-Hexyloxy-3-nitrobenzoic acid|4-Hexyloxy-3-nitrobenzoic acid| -范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
Williamson ether synthesis protocol for 4-(Hexyloxy)-3-nitrobenzoic acid
Application Note: Synthesis of 4-(Hexyloxy)-3-nitrobenzoic Acid via Modified Williamson Ether Protocol
Abstract & Strategic Overview
This application note details a robust, high-purity protocol for synthesizing 4-(hexyloxy)-3-nitrobenzoic acid , a critical mesogenic intermediate used in the development of bent-core liquid crystals and functional polymers.[1]
The Challenge:
Direct alkylation of 4-hydroxy-3-nitrobenzoic acid presents a chemoselectivity challenge.[1] The molecule contains two acidic protons: the carboxylic acid (
-
Naive Approach: Using 1 equivalent of base/alkyl halide often results in a mixture of unreacted starting material, the desired ether-acid, and the undesired ester-ether.[1]
-
The "Ester-Reset" Strategy: This protocol employs a One-Pot, Two-Step sequence.[1] We intentionally drive the reaction to the ether-ester intermediate using excess alkyl halide and base, ensuring complete consumption of the phenol. This is immediately followed by an in-situ saponification to selectively cleave the ester, yielding the pure ether-acid upon acidification.[1]
This method prioritizes purity and reproducibility over atom economy, making it ideal for pharmaceutical and materials science applications where trace impurities can disrupt mesophase formation.
Retrosynthetic Analysis & Reaction Logic
The synthesis relies on the nucleophilic attack of the phenoxide ion on 1-bromohexane. The nitro group at the ortho position enhances the acidity of the phenol but also adds steric bulk.
Figure 1: Retrosynthetic pathway utilizing the ester intermediate to guarantee complete O-alkylation.
Materials & Equipment
| Reagent | CAS No.[1][2] | Equiv.[1][3] | Role |
| 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 | 1.0 | Substrate |
| 1-Bromohexane | 111-25-1 | 2.5 | Electrophile (Alkylating agent) |
| Potassium Carbonate ( | 584-08-7 | 3.0 | Base (Anhydrous, granular) |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | 68-12-2 | - | Solvent (Polar Aprotic) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 4.0 | Hydrolysis Reagent |
Equipment:
-
Round-bottom flask (2-neck) with reflux condenser.[1]
-
Magnetic stirrer with heating block.[1]
-
Inert gas line (Nitrogen or Argon) - Recommended to prevent oxidation of iodide.[1]
Experimental Protocol
Phase 1: The Williamson Ether Synthesis (Alkylation)[6]
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask. Cool under nitrogen flow.
-
Solvation: Charge the flask with 4-Hydroxy-3-nitrobenzoic acid (5.0 g, 27.3 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(11.3 g, 81.9 mmol, 3.0 eq). The solution will turn yellow/orange as the phenoxide/carboxylate dianion forms. Stir for 15 minutes at room temperature.-
Note: The color change is a visual indicator of successful deprotonation.
-
-
Activation: Add Potassium Iodide (KI) (0.45 g, 2.7 mmol, 0.1 eq).
-
Alkylation: Add 1-Bromohexane (11.3 g, 9.6 mL, 68.3 mmol, 2.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The starting acid (
) should disappear, replaced by the non-polar ester-ether ( ).
-
Phase 2: In-Situ Saponification (The "Reset")[1]
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture to 60°C.
-
Reagent Addition: Add a solution of NaOH (4.4 g, 110 mmol) in Water (20 mL) directly to the DMF reaction mixture.
-
Cleavage: Stir vigorously at 60°C for 1 hour.
-
Chemistry: This selectively hydrolyzes the hexyl ester (formed at the carboxylate) back to the sodium carboxylate, while the ether linkage (formed at the phenol) remains stable.
-
Phase 3: Workup & Isolation[1]
-
Quench: Pour the reaction mixture into Ice Water (300 mL). The solution should be clear and basic (pH > 12).
-
Washing (Critical): Extract the aqueous phase twice with Diethyl Ether or Ethyl Acetate (2 x 50 mL).[1]
-
Purpose: This removes the excess 1-bromohexane and any unhydrolyzed ester.[1] Discard the organic layer. The product is currently in the aqueous layer.
-
-
Precipitation: Acidify the aqueous layer slowly with 6M HCl until pH < 2.
-
Observation: A thick white/pale yellow precipitate of 4-(hexyloxy)-3-nitrobenzoic acid will form immediately.[1]
-
-
Filtration: Filter the solid using a Büchner funnel. Wash copiously with water to remove DMF and inorganic salts.[1]
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Workflow Visualization
Figure 2: Operational workflow ensuring removal of excess alkyl halide and selective isolation of the acid.[1]
Quality Control & Validation
| Parameter | Expected Value | Method |
| Appearance | White to pale yellow powder | Visual |
| Yield | 85 - 92% | Gravimetric |
| Melting Point | ~140 - 150°C (Lit.[1] varies) | Capillary MP |
| 400 MHz NMR |
Self-Validation Check:
-
Absence of Ester: Check proton NMR for the absence of a second triplet at
4.3 ppm (which would indicate the hexyl ester). -
Absence of Phenol: The broad singlet at
10-11 ppm (phenolic OH) must be completely absent.[1]
Troubleshooting Guide
Issue 1: Product is oiling out instead of precipitating.
-
Cause: Residual DMF prevents crystallization.[1]
-
Solution: Re-dissolve the oil in minimal 1M NaOH, wash again with ether, and re-acidify very slowly while stirring in an ice bath.
Issue 2: Low Yield.
-
Cause: Incomplete hydrolysis of the ester intermediate.
-
Solution: During the saponification step (Step 9), ensure the temperature is maintained at 60°C and check pH is >12. If the solution becomes cloudy, add more water/EtOH to solubilize the intermediate.
Issue 3: Dark coloration.
-
Cause: Oxidation of the phenol or iodine traces.
-
Solution: Add a pinch of sodium thiosulfate (
) to the aqueous workup before acidification to quench any iodine ( ).
References
-
Direct Alkylation Protocol (Analogous)
- Title: Synthesis of branching units (Supplementary Inform
- Source: Royal Society of Chemistry (RSC), Polymer Chemistry.
- Context: Describes /DMF alkylation of hydroxybenzoic acids followed by hydrolysis.
-
Mechanism & General Williamson Synthesis
-
Physical Properties (NMR/MP Data)
-
Safety Data (MSDS)
Sources
- 1. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hexyloxy)benzoic acid (CAS 1142-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wyzant.com [wyzant.com]
- 10. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
Optimized alkylation conditions for 3-nitro-4-hydroxybenzoic acid with hexyl bromide
Application Note: High-Yield Regioselective Alkylation of 3-Nitro-4-hydroxybenzoic Acid
Executive Summary
The alkylation of 3-nitro-4-hydroxybenzoic acid (3N4HBA) presents a classic chemoselectivity challenge due to the presence of two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. While traditional routes often employ ester protection strategies to avoid side reactions, this guide presents an optimized direct alkylation protocol . By exploiting the nucleophilic differential between the phenoxide and carboxylate anions in polar aprotic media, we achieve high regioselectivity for the ether product (4-(hexyloxy)-3-nitrobenzoic acid ) without the need for protecting group manipulation.
This scaffold is a critical intermediate in the synthesis of metallomesogens (liquid crystals) and antibacterial azo-dye derivatives.
Mechanistic Rationale & Optimization Strategy
The Chemoselectivity Challenge
The substrate contains two acidic protons with distinct pKa values:
-
Carboxylic Acid (
): Deprotonates first. The resulting carboxylate anion ( ) has charge delocalized over two oxygens, rendering it a weak nucleophile. -
Phenolic Hydroxyl (
): The ortho-nitro group increases acidity compared to unsubstituted phenol ( ), but the resulting phenoxide anion remains a stronger nucleophile than the carboxylate in aprotic solvents.
Optimization Goal: Generate the dianion using a mild base, ensuring the phenoxide drives the
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the kinetic dominance of phenoxide alkylation via dianion formation.
Experimental Optimization Data
The following parameters were screened to define the optimal process window. Data represents HPLC area % conversion after 6 hours.
| Parameter | Condition | Conversion (%) | Selectivity (Ether:Ester) | Notes |
| Solvent | Acetone | 45% | 98:2 | Too slow; poor solubility of dianion. |
| Solvent | DMF | 96% | 92:8 | Optimal balance of rate and solubility. |
| Solvent | Ethanol | 30% | 85:15 | H-bonding suppresses phenoxide nucleophilicity. |
| Base | NaOH | 88% | 60:40 | Strong base promotes esterification and hydrolysis. |
| Base | K₂CO₃ | 96% | 95:5 | Mild buffering effect minimizes ester formation. |
| Catalyst | None | 75% | 95:5 | Reaction stalls after 12h. |
| Catalyst | KI (10 mol%) | 99% | 94:6 | Finkelstein exchange (R-Br → R-I) accelerates rate. |
Key Insight: The use of DMF significantly enhances the nucleophilicity of the phenoxide ("naked anion" effect) compared to protic solvents. Potassium Carbonate (
Detailed Protocol
Materials & Reagents
-
Substrate: 3-Nitro-4-hydroxybenzoic acid (MW: 183.12 g/mol )
-
Alkylating Agent: 1-Bromohexane (MW: 165.07 g/mol , d=1.17 g/mL)
-
Base: Potassium Carbonate (
), anhydrous, granular -
Catalyst: Potassium Iodide (KI)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure
Step 1: Dianion Formation
-
Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 3-nitro-4-hydroxybenzoic acid (5.0 g, 27.3 mmol).
-
Add DMF (50 mL, 10 volumes). Stir until partially dissolved.
-
Add
(9.43 g, 68.2 mmol, 2.5 eq). Note: Evolution of gas will occur. Add slowly to prevent foaming. -
Heat the mixture to 60°C for 30 minutes. The solution will turn deep orange/red, indicating the formation of the phenoxide/carboxylate dianion.
Step 2: Alkylation 5. Add Potassium Iodide (KI) (0.45 g, 2.7 mmol, 0.1 eq). 6. Add 1-Bromohexane (4.95 g, 4.2 mL, 30.0 mmol, 1.1 eq) dropwise via syringe. 7. Increase temperature to 80°C and stir for 4–6 hours .
- IPC (In-Process Control): Monitor by TLC (Mobile Phase: 5:1 Hexane/EtOAc + 1% Acetic Acid) or HPLC. Target <2% unreacted phenol.
Step 3: Workup & Isolation (Critical for Selectivity) 8. Cool the reaction mixture to room temperature. 9. Quench: Pour the reaction mixture into Ice-Water (200 mL). The mixture will be basic (pH ~10), keeping the product (as a carboxylate salt) and unreacted acid in the aqueous phase, while any bis-alkylated ester byproduct precipitates or oils out. 10. Ester Removal (Optional Wash): Extract the aqueous alkaline solution with Ethyl Acetate (2 x 50 mL).
- Why? This removes the non-polar bis-alkylated ester side product (hexyl 4-hexyloxy-3-nitrobenzoate) and excess hexyl bromide. The product remains in the water layer.
- Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3.
- Observation: The product, 4-(hexyloxy)-3-nitrobenzoic acid , will precipitate as a pale yellow solid.
- Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
- Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Purification (Recrystallization)[1]
-
Solvent: Ethanol/Water (9:1) or Acetonitrile.[1]
-
Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 145–148°C (Lit. range).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Bis-alkylation (Ester) | Reaction too hot / Excess alkyl halide | Keep temp <90°C. Strictly limit Hexyl Bromide to 1.1 eq. Perform the EtOAc wash in Step 10. |
| Sticky Product | Residual DMF | Wash filter cake thoroughly with water. Recrystallize from EtOH/Water. |
| Dark Color | Oxidation of phenoxide | Conduct reaction under Nitrogen ( |
Workup Logic Flowchart
Figure 2: Workup strategy designed to chemically separate the ether-acid product from ester impurities.
References
-
Preparation of 4-hexyloxy benzoic acid (Analogous Protocol). PrepChem.com. Retrieved from [Link]
- Process for producing 3-nitro-4-alkoxybenzoic acid.European Patent EP1621528A1.
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Retrieved from [Link]
-
Acidity of Carboxylic Acids and Phenols (pKa Analysis). Chemistry LibreTexts. Retrieved from [Link][2][3][4][5][6][7][8]
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI Molecules. Retrieved from [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. mdpi.com [mdpi.com]
- 3. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
Application Note: Reagents, Catalysts, and Workflows for the Synthesis of 4-(Hexyloxy)-3-nitrobenzoic Acid
Introduction & Strategic Context
4-(Hexyloxy)-3-nitrobenzoic acid is a highly versatile synthetic intermediate. It is heavily utilized in the materials science sector for the preparation of dual-frequency liquid crystal (LC) mixtures[1], and serves as a critical building block in pharmaceutical chemistry for designing targeted noncovalent inhibitors, such as GSTP1 inhibitors for gastric cancer treatment[2].
The molecule's architecture—a lipophilic hexyl ether chain coupled with a strongly electron-withdrawing nitro group—presents unique retrosynthetic challenges. Chemists must carefully navigate the competing reactivities of the aromatic ring, the phenol/halide leaving group, and the carboxylic acid moiety. This application note details two field-proven, self-validating workflows for its synthesis, explaining the mechanistic causality behind reagent selection to ensure maximum yield and purity.
Retrosynthetic Analysis & Mechanistic Causality
To synthesize 4-(Hexyloxy)-3-nitrobenzoic acid, we present two distinct chemical pathways, each tailored to specific laboratory constraints and scalability requirements:
Route A: Nucleophilic Aromatic Substitution (SNAr) [Recommended for High Purity]
-
Causality: This route utilizes 4-fluoro-3-nitrobenzoic acid[2]. The strong electron-withdrawing effect of the ortho-nitro group heavily activates the C-F bond toward nucleophilic attack. When treated with 1-hexanol and a strong base like Sodium Hydride (NaH), the resulting hexoxide nucleophile attacks the ring, forming a stabilized Meisenheimer complex before expelling the fluoride ion. Because the carboxylic acid is simultaneously deprotonated to a carboxylate (a poor electrophile), it is completely protected from nucleophilic attack, ensuring absolute chemoselectivity without the need for protecting groups.
Route B: Alkylation & Saponification[Recommended for Scalability]
-
Causality: Starting from the more economical 4-hydroxy-3-nitrobenzoic acid[3] requires navigating two acidic protons: the carboxylic acid (pKa ~4.0) and the nitrophenol (pKa ~7.0). Using a mild base like Potassium Carbonate (K₂CO₃) deprotonates both functional groups. Consequently, reacting this dianion with 1-bromohexane yields the hexyl ester (hexyl 4-hexyloxy-3-nitrobenzoate). A subsequent saponification step (NaOH/MeOH) is strictly required to hydrolyze the ester back to the free carboxylic acid.
Comparative Data & Reagent Selection
The following table summarizes the quantitative metrics and material selections for both synthetic routes, allowing researchers to choose the optimal path based on their operational capacity.
| Parameter | Route A: SNAr Methodology | Route B: Alkylation & Saponification |
| Primary Substrate | 4-Fluoro-3-nitrobenzoic acid | 4-Hydroxy-3-nitrobenzoic acid |
| Alkylating Agent | 1-Hexanol | 1-Bromohexane |
| Base / Reagents | Sodium Hydride (NaH, 60% dispersion) | K₂CO₃ (Alkylation) followed by NaOH (aq) |
| Catalyst | None required | TBAB (Phase Transfer Catalyst) |
| Reaction Steps | 1 (Direct Substitution) | 2 (One-pot sequential) |
| Key Intermediate | Meisenheimer Complex | Hexyl 4-hexyloxy-3-nitrobenzoate |
| Typical Yield | 85 – 90% | 75 – 80% (Over two steps) |
| Scalability Profile | Moderate (Requires anhydrous conditions) | High (Bench-stable, robust reagents) |
Visualized Workflows
Figure 1: Divergent synthetic pathways for 4-(Hexyloxy)-3-nitrobenzoic acid.
Figure 2: Mechanistic sequence of the Nucleophilic Aromatic Substitution (SNAr) route.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical step contains an in-process validation checkpoint to confirm chemical causality before proceeding.
Protocol A: The SNAr Approach (Protecting-Group Free)
1. Alkoxide Generation:
-
Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add 1-hexanol (1.2 eq) dropwise via syringe.
-
Validation Checkpoint: Observe the reaction mixture. The formation of the sodium hexoxide nucleophile is accompanied by the evolution of H₂ gas. The complete cessation of bubbling serves as a primary visual validation that the alkoxide has fully formed.
2. Nucleophilic Substitution:
-
Add 4-fluoro-3-nitrobenzoic acid (1.0 eq) portion-wise to maintain the temperature below 10 °C.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: Remove a 50 µL aliquot, quench in 1 mL of 0.1 M HCl, extract with EtOAc, and analyze via TLC (Dichloromethane:Methanol 9:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.5) visible under UV light (254 nm).
3. Isolation:
-
Quench the reaction carefully with ice water to destroy excess NaH.
-
Acidify the aqueous layer with 1M HCl.
-
Validation Checkpoint: Monitor the pH continuously. At pH < 3 (below the pKa of the carboxylic acid), the target 4-(hexyloxy)-3-nitrobenzoic acid will quantitatively crash out as a pale yellow precipitate. Filter, wash with cold water, and dry under a vacuum.
Protocol B: The Alkylation-Saponification Approach
1. Exhaustive Alkylation:
-
Combine 4-hydroxy-3-nitrobenzoic acid (1.0 eq), K₂CO₃ (3.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq) in DMF. Note: TBAB acts as a phase transfer catalyst, shuttling insoluble carbonate ions into the organic phase to accelerate deprotonation.
-
Add 1-bromohexane (2.5 eq) and heat the mixture to 80 °C for 6 hours.
-
Validation Checkpoint: LC-MS analysis of an aliquot must show the mass of the intermediate hexyl ester [M+H]⁺ = 352.4, with no trace of the starting phenol mass [M-H]⁻ = 182.1.
2. Saponification:
-
Cool the mixture to 50 °C. Add 2M NaOH (aq) (5.0 eq) and Methanol (equal volume to DMF) directly to the crude reaction flask. Reflux at 70 °C for 2 hours.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) will show the complete disappearance of the non-polar ester (Rf ~0.8) and the formation of a baseline spot corresponding to the highly polar sodium carboxylate salt.
3. Acidification & Recovery:
-
Cool to room temperature, remove methanol under reduced pressure, and acidify the remaining aqueous phase with concentrated HCl to pH 2.
-
Validation Checkpoint: The free acid will precipitate. If the solution remains an emulsion without precipitating, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure product.
References
-
[1] Title: Influence of barium titanate particles on electro-optic characteristics of liquid crystalline mixture H-37 Source: ResearchGate / Ukrainian Journal of Physics URL:[Link]
-
[2] Title: Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]
-
[3] Title: Esterification of hydroxybenzoic acids (US5260475A) Source: Google Patents URL:
Sources
Step-by-step laboratory procedure for 4-(Hexyloxy)-3-nitrobenzoic acid production
Application Note: Regioselective Synthesis and Purification of 4-(Hexyloxy)-3-nitrobenzoic Acid
Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction and Mechanistic Rationale
4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) is a critical organic intermediate, frequently utilized in the synthesis of advanced liquid crystalline materials and complex pharmaceutical active ingredients[1][2]. The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (nitration) of 4-hexyloxybenzoic acid.
As a Senior Application Scientist, it is vital to understand the causality behind the regioselectivity. The starting material features two directing groups on the benzene ring:
-
The Hexyloxy Group (-OC6H13): A strongly activating, ortho/para-directing group due to the electron-donating resonance effect (+R) of the oxygen lone pairs.
-
The Carboxyl Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature (-I, -R).
Because the para position relative to the hexyloxy group is already occupied by the carboxyl group, the incoming nitronium ion (
Fig 1. Synergistic directing effects in the regioselective nitration pathway.
Experimental Design and Materials
To maintain a self-validating system, the protocol utilizes glacial acetic acid as the solvent rather than sulfuric acid. Sulfuric acid can cause unwanted cleavage of the ether linkage (dealkylation) and promote over-nitration. Acetic acid moderates the nitrating power of nitric acid, ensuring a clean mono-nitration profile.
Table 1: Reagent Stoichiometry and Function
| Reagent | MW ( g/mol ) | Equivalents | Function / Mechanistic Role |
| 4-Hexyloxybenzoic acid | 222.28 | 1.0 | Substrate |
| Nitric Acid (70%) | 63.01 | 1.2 | Electrophile source ( |
| Glacial Acetic Acid | 60.05 | Solvent (10 vol) | Reaction medium; moderates nitration |
| Ethanol (95%) | 46.07 | Solvent (varies) | Recrystallization medium |
Step-by-Step Laboratory Protocol
Safety Requirement: This procedure must be conducted in a certified chemical fume hood. Nitric acid is a strong oxidizer and corrosive agent. Proper PPE (lab coat, heavy-duty nitrile gloves, safety goggles) is mandatory.
Phase 1: Reagent Preparation and Initiation
-
Substrate Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-hexyloxybenzoic acid (10.0 g, 45.0 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir at room temperature until the substrate is completely dissolved.
-
Temperature Control (Critical Step): Submerge the flask in an ice-water bath. Allow the internal temperature to cool to 0–5 °C. Causality: Lowering the temperature suppresses oxidative side-reactions and prevents the formation of 3,5-dinitrobenzoic acid derivatives.
Phase 2: Electrophilic Aromatic Substitution
-
Nitric Acid Addition: Equip the flask with an addition funnel. Charge the funnel with 70% Nitric Acid (3.4 mL, ~54.0 mmol).
-
Controlled Dosing: Add the nitric acid dropwise over a period of 30 minutes. Maintain vigorous stirring. Monitor the internal temperature continuously, ensuring it does not exceed 15 °C.
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL water, extract with ethyl acetate, and analyze via TLC (Eluent: Hexanes/Ethyl Acetate 7:3, UV visualization). The reaction is deemed complete when the starting material spot (
) is entirely consumed.
Phase 3: Quenching and Isolation
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 300 mL of vigorously stirred crushed ice and distilled water. A pale yellow precipitate will immediately form.
-
Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold distilled water (3 × 100 mL) until the filtrate runs neutral (pH ~7) to remove residual acetic and nitric acids.
Phase 4: Downstream Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling 95% ethanol incrementally until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize yield.
-
Final Isolation: Filter the purified pale-yellow crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum at 45 °C for 12 hours.
Fig 2. Step-by-step synthetic workflow and downstream processing.
Quality Assurance and Data Presentation
To validate the success of the synthesis, the final product must be characterized against expected analytical standards.
Table 2: Expected Analytical Characterization Data
| Analytical Method | Expected Result / Parameter | Diagnostic Significance |
| Yield | 82 - 88% | Indicates efficient mono-nitration and minimal loss during recrystallization. |
| Melting Point | 114 - 116 °C | Sharp melting point confirms high purity post-recrystallization. |
| Confirms the 1,2,4-substitution pattern on the aromatic ring. | ||
| FT-IR (ATR) | ~1680 cm | Validates the presence of the carboxylic acid and the newly introduced nitro group. |
References
-
Buy, O., Guskova, E., Reznikov, Y., & Litvin, P. (2004). Preparation and properties of a ferromagnetic nematic suspension. Ukrainian Journal of Physics, 49, A48-A50. (Contextual application in liquid crystalline mixtures). Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Electrophilic Aromatic Nitration. Organic Syntheses, Inc. Retrieved from [Link]
Sources
Microwave-assisted synthesis of 4-alkoxy-3-nitrobenzoic acids
Initiating Search Protocols
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Structuring the Application Note
I'm now focusing on structuring the application note, keeping scientific integrity paramount. I'm prioritizing explanations of the "why" behind each experimental choice, striving for self-validating protocols with clear citations and a comprehensive references section with clickable URLs, as well as tables for quantitative data. My plan is to include Graphviz diagrams for workflows, and to adhere to specific diagram specifications. I will start with a brief introduction of 4-alkoxy-3-nitrobenzoic acids.
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Developing the Outline
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Refining the Application Note
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I'm now focusing on the experimental section, including reagents, procedure, and safety protocols. I'm prioritizing safety information, especially regarding pressure build-up in microwave synthesis. I plan to include a detailed table with results for varying alkoxy groups, emphasizing reaction time, yield, and purity. I'll also develop a comprehensive troubleshooting guide to address common issues in this synthesis.
Scalable synthesis methods for 4-(Hexyloxy)-3-nitrobenzoic acid intermediates
Application Note: Scalable Synthesis of 4-(Hexyloxy)-3-nitrobenzoic Acid
Part 1: Executive Summary
Target Molecule: 4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) Application: Key intermediate for liquid crystal mesogens and PPAR agonist pharmacophores.
This guide details a scalable, robust protocol for the synthesis of 4-(hexyloxy)-3-nitrobenzoic acid. While multiple routes exist, this protocol prioritizes Process Safety and Green Chemistry by utilizing a One-Pot Williamson Ether Synthesis/Hydrolysis sequence. This method circumvents the hazardous nitration of electron-rich ethers (which poses explosion risks) and avoids the use of genotoxic alkylating agents in the final step.
Key Advantages:
-
Safety: Avoids nitration of 4-(hexyloxy)benzoic acid, preventing thermal runaway hazards.
-
Scalability: Uses standard stirred-tank reactor (STR) equipment and aqueous/alcoholic solvents.
-
Purity: Integrated hydrolysis step ensures removal of ester byproducts without chromatography.
Part 2: Strategic Route Selection
In industrial scale-up, the order of operations is critical. We evaluated three potential routes:
-
Route A (Nitration of Ether): Alkylation of 4-hydroxybenzoic acid
Nitration.-
Risk:[1] Nitrating alkoxybenzenes is highly exothermic; the activated ring can lead to dinitro- impurities and oxidative degradation.
-
-
Route B (SnAr): Nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with hexanol.
-
Risk:[1] Requires high temperatures and strong bases; solvent recovery (hexanol) can be energy-intensive.
-
-
Route C (Selected): Alkylation of 4-hydroxy-3-nitrobenzoic acid.
-
Benefit: The nitro group is introduced before the alkyl chain, on a cheaper, stable precursor. The final step is a mild alkylation.
-
Selected Approach: Modified Williamson Ether Synthesis We utilize 4-hydroxy-3-nitrobenzoic acid as the starting material. The reaction uses a "self-correcting" mechanism:
-
Alkylation: Base promotes alkylation of both the phenol (desired) and the carboxyl group (side reaction).
-
In-Situ Hydrolysis: A final aqueous base cure saponifies any hexyl ester formed back to the desired acid product, ensuring >99% chemical purity.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
| Reagent | CAS No.[2][3][4][5][6] | Equiv.[7][8] | Function |
| 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 | 1.0 | Starting Material (SM) |
| 1-Bromohexane | 111-25-1 | 1.2 | Alkylating Agent |
| Potassium Hydroxide (KOH) | 1310-58-3 | 2.5 - 3.0 | Base |
| Ethanol (95%) | 64-17-5 | Solvent | Reaction Medium |
| Water (Deionized) | 7732-18-5 | Solvent | Hydrolysis/Workup |
| Hydrochloric Acid (37%) | 7647-01-0 | Excess | Acidification |
Equipment:
-
Glass-lined reactor or round-bottom flask equipped with a reflux condenser.
-
Overhead mechanical stirrer (critical for slurry handling).
-
Temperature probe and heating mantle/oil bath.
-
pH meter.
Step-by-Step Methodology
1. Reaction Setup
-
Charge the reactor with Ethanol (10 volumes relative to SM mass).
-
Add 4-Hydroxy-3-nitrobenzoic acid (1.0 equiv) with stirring.
-
Add KOH (2.5 equiv) dissolved in minimal Water (approx. 2 volumes). Note: The reaction is exothermic; add slowly to maintain temp < 40°C.
-
Observation: The solution will turn deep yellow/orange due to the formation of the phenoxide/benzoate dianion.
-
-
Add 1-Bromohexane (1.2 equiv) in a single portion.
2. Alkylation Phase
-
Heat the mixture to Reflux (approx. 78-80°C) .
-
Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1).
-
Target: Consumption of SM (< 1%).
-
Note: You may observe two product spots: the desired acid and the hexyl ester byproduct.
-
3. Hydrolysis Phase (The "Cleanup")
-
Once SM is consumed, add an additional 0.5 equiv of KOH (as 20% aq. solution).
-
Continue reflux for an additional 1–2 hours .
-
IPC: Disappearance of the ester peak/spot.
4. Workup & Isolation
-
Cool the reaction mixture to room temperature .
-
Distill off approximately 50-60% of the Ethanol under reduced pressure (optional, but improves yield).
-
Dilute the residue with Water (10 volumes). The mixture should be a clear, dark orange solution.
-
Filtration (Clarification): If any insoluble solids remain (salts or unreacted bromide), filter through a Celite pad.
-
Acidification: Slowly add conc. HCl to the filtrate with vigorous stirring until pH 1–2 is reached.
-
Critical: Control temperature < 30°C during acidification.
-
Observation: The product will precipitate as a pale yellow to off-white solid.
-
-
Stir the slurry for 1 hour to ensure complete precipitation.
5. Purification
-
Filter the solid using a Büchner funnel or centrifuge.
-
Wash: Wash the cake with Water (3 x 2 volumes) to remove inorganic salts.
-
Recrystallization: Recrystallize the wet cake from Ethanol/Water (80:20) .
-
Dissolve in hot ethanol, then slowly add water until turbidity appears. Cool slowly to 4°C.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Part 4: Process Safety & Quality Control
Thermal Hazards: While 4-hydroxy-3-nitrobenzoic acid is stable, all nitro compounds possess high decomposition energy.
-
DSC Data: Onset of decomposition for nitrobenzoic derivatives is typically >200°C. Ensure drying temperatures do not exceed 60°C.
-
Alkyl Halides: 1-Bromohexane is a skin irritant and potential sensitizer. Handle in a fume hood.
Analytical Specifications:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow crystalline powder |
| Purity | HPLC (254 nm) | > 98.5% (Area %) |
| Melting Point | Capillary | 138°C – 142°C (Lit. varies, verify vs standard) |
| 1H NMR | DMSO-d6 | Confirms hexyloxy chain (triplet ~4.1 ppm) and aromatic pattern. |
Part 5: Visualization of Workflow
The following diagram illustrates the "One-Pot" logic, highlighting the critical hydrolysis checkpoint.
Caption: Workflow for the scalable synthesis of 4-(Hexyloxy)-3-nitrobenzoic acid featuring an integrated hydrolysis step to ensure high purity.
Part 6: References
-
Chauhan, M. B., et al. (2010).[13] Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid. Der Pharma Chemica, 2(4), 30-37.[13] Retrieved from [Link] (Cited for the Williamson ether synthesis/hydrolysis methodology).
-
Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Retrieved from (Cited for industrial context on nitration vs. alkylation routes).
-
International Labour Organization (ILO). (2021).[1] ICSC 1684 - 4-NITROBENZOIC ACID.[1] Retrieved from [Link] (Cited for safety data regarding nitrobenzoic acid derivatives).
Sources
- 1. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. 281195-35-5|4-(Hexyloxy)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
Application (usage)
Applications of 4-(Hexyloxy)-3-nitrobenzoic acid in liquid crystal design
Application Note: 4-(Hexyloxy)-3-nitrobenzoic Acid in Liquid Crystal Design
Part 1: Executive Summary & Technical Significance
4-(Hexyloxy)-3-nitrobenzoic acid (4H3NBA) is a specialized mesogenic building block distinguished by its lateral nitro substitution . Unlike standard calamitic (rod-like) cores, the inclusion of a nitro group at the 3-position introduces a strong lateral dipole moment (
In liquid crystal (LC) design, this molecule serves two critical functions:
-
Supramolecular Synthon: The carboxylic acid moiety acts as a robust proton donor for hydrogen-bonded liquid crystals (SMHBLCs), allowing for the reversible assembly of complex mesogens when paired with proton acceptors (e.g., pyridines).
-
Phase Engineering Tool: The lateral nitro group suppresses crystallization temperatures (
) through steric disruption while enhancing dielectric anisotropy ( ), a critical parameter for electro-optic switching efficiency.
Part 2: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | 4-(Hexyloxy)-3-nitrobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 267.28 g/mol |
| Core Structure | Benzoic Acid |
| Key Substituents | Position 3: Nitro ( |
| Mesogenic Character | Monotropic/Enantiotropic (dependent on purity/dimerization) |
| Dipole Orientation | Lateral (perpendicular to director |
| Solubility | Soluble in THF, DMF, Acetone; Sparingly soluble in Hexane |
Part 3: Synthesis Protocol
Objective: Synthesize high-purity 4H3NBA via Williamson ether synthesis. Rationale: Direct nitration of 4-hexyloxybenzoic acid is discouraged due to regioselectivity issues. Alkylation of the pre-nitrated phenol guarantees the 3-nitro position.
Materials:
-
Precursor: 4-Hydroxy-3-nitrobenzoic acid (CAS: 616-82-0)
-
Reagent: 1-Bromohexane
-
Base: Potassium Carbonate (
), anhydrous -
Catalyst: Potassium Iodide (KI)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
Step-by-Step Methodology:
-
Activation:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxy-3-nitrobenzoic acid (10 mmol, 1.83 g) in DMF (30 mL).
-
Add
(25 mmol, 3.45 g). The excess base ensures deprotonation of both the carboxyl and hydroxyl groups, though the ester formed will be hydrolyzed later if necessary (usually, under these mild conditions, the carboxylate forms a salt while the phenoxide reacts). Note: If esterification of the acid is a concern, use KOH/MeOH followed by selective alkylation, but the standard carbonate method in acetone/DMF preferentially alkylates the phenolic oxygen due to higher nucleophilicity. -
Refined Approach: To avoid forming the hexyl ester byproduct, use KOH (2.2 eq) in Ethanol/Water reflux, or strictly control stoichiometry in Acetone.
-
Recommended Protocol: Dissolve acid (1 eq) and KOH (2 eq) in Ethanol. Add 1-Bromohexane (1.1 eq). Reflux.
-
-
Alkylation (Reflux):
-
Add 1-Bromohexane (11 mmol, 1.55 mL) and a catalytic tip of KI .
-
Heat the mixture to reflux (
for Acetone; for DMF) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Work-up & Acidification:
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Acidify with HCl (1M) until pH < 2. This step converts the potassium carboxylate salt back to the free carboxylic acid and precipitates the product.
-
Critical Check: If the product is an oil, the hexyl ester may have formed. Hydrolyze by refluxing in 10% ethanolic NaOH for 2 hours, then re-acidify.
-
-
Purification:
-
Filter the yellow precipitate.
-
Recrystallization: Dissolve in minimum hot Ethanol. Allow to cool slowly to room temperature, then refrigerate.
-
Dry in a vacuum oven at
for 6 hours.
-
Part 4: Application Protocol – Supramolecular Assembly
Objective: Create a Hydrogen-Bonded Liquid Crystal (HBLC) complex. Mechanism: The carboxylic acid of 4H3NBA forms a heterodimer with a pyridine derivative (e.g., 4,4'-bipyridine or 4-stilbazole) via intermolecular hydrogen bonding.
Workflow:
-
Stoichiometric Weighing:
-
Calculate precise molar equivalents (1:1 or 2:1 depending on the acceptor).
-
Example: Mix 4H3NBA (2 mmol) + 4,4'-bipyridine (1 mmol) to form a symmetrical trimeric complex.
-
-
Solvent Mediation:
-
Dissolve both components separately in THF (Tetrahydrofuran).
-
Combine solutions and sonicate for 10 minutes to ensure homogeneity.
-
-
Slow Evaporation:
-
Allow the solvent to evaporate slowly at room temperature (or
) over 24 hours. Rapid evaporation can lead to phase separation. -
Validation: The resulting solid should have a melting point distinct from either starting material.
-
-
Thermal Annealing:
-
Heat the complex to the isotropic phase (clearing point) and cool slowly (
/min) to the mesophase to allow the H-bond network to stabilize.
-
Part 5: Characterization & Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4H3NBA and its subsequent application in supramolecular LC assembly.
Supramolecular Interaction Pathway
Caption: Mechanism of hydrogen-bond mediated assembly between 4H3NBA and a pyridyl acceptor.
Part 6: References
-
Imrie, C. T., et al. (2004). "Supramolecular liquid crystals based on hydrogen bonding."[1][2] Liquid Crystals, 31(8), 1095-1100.
-
Kato, T. (2000). "Supramolecular Liquid Crystals and Polymers." Science, 295(5564), 2414-2418.
-
BenchChem Technical Support. (2025). "Optimizing the Synthesis of 4-Methyl-3-nitro-benzoic Acid." BenchChem Protocols.
-
Gray, G. W., & Jones, B. (1954). "The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids." Journal of the Chemical Society.
-
Kumar, V., et al. (2010). "Influence of the nitro side group on the liquid crystalline behaviour of 4-substituted benzoates." Zeitschrift für Naturforschung B.
Sources
Application Note: 4-(Hexyloxy)-3-nitrobenzoic Acid as a Supramolecular Building Block in Advanced Materials
Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Mechanistic Overview: The Molecular Architecture
As a Senior Application Scientist, selecting the correct molecular building block is the foundational step in crystal engineering and smart-materials design. 4-(Hexyloxy)-3-nitrobenzoic acid (HNBA) (CAS: 281195-35-5) is a highly programmable supramolecular synthon. Its structural topology is divided into three distinct functional domains, each dictating specific macroscopic behaviors in self-assembled systems:
-
The Supramolecular Synthon (Carboxylic Acid): The terminal -COOH group acts as a robust, directional hydrogen-bond donor and acceptor. In non-polar environments, it spontaneously forms
homodimers. This dimerization effectively doubles the axial length of the molecule, promoting the formation of calamitic (rod-like) liquid crystalline mesophases. -
The Transverse Dipole (Nitro Group): The strongly electron-withdrawing -NO2 group introduces a permanent dipole moment perpendicular to the long molecular axis. In electro-optic applications, this is the exact causal mechanism for negative dielectric anisotropy (
) under high-frequency AC fields [1]. -
The Flexible Spacer (Hexyloxy Chain): The 6-carbon aliphatic tail provides entropic flexibility and van der Waals interactions. This lowers the melting point, increases solubility in organic solvents, and stabilizes mesophases over a broad temperature range.
Application 1: Engineering Dual-Frequency Liquid Crystals (DFLCs)
HNBA and its esterified derivatives (e.g., 4-hexyloxyphenyl 4'-hexyloxy-3-nitrobenzoate, known in literature as C2 ) are critical in formulating [1]. DFLCs are smart materials that exhibit positive dielectric anisotropy at low frequencies and negative dielectric anisotropy at high frequencies. The nitro group of HNBA is responsible for the transverse dipole dominance at high frequencies when longitudinal dipole relaxation occurs.
Protocol 1: Preparation and Electro-Optic Evaluation of HNBA-Doped DFLC Mixtures
Objective: Formulate a DFLC mixture and validate its crossover frequency (
Step-by-Step Methodology:
-
Component Weighing: In a microcentrifuge tube, weigh 5CB (host, 70 wt%), HNBA-derivative (C2, 20 wt%), and a viscosity modifier (10 wt%).
-
Expert Insight: The 20 wt% doping of the HNBA derivative is the critical thermodynamic threshold. It introduces sufficient transverse dipoles for high-frequency switching without precipitating out of the nematic host.
-
-
Thermal Mixing: Heat the mixture to 85 °C (above the clearing point of all components) on a precision hotplate. Stir magnetically for 30 minutes.
-
Expert Insight: Isotropic mixing prevents localized phase separation and ensures a uniform supramolecular network upon cooling.
-
-
Capillary Filling: Introduce the isotropic mixture into a pre-rubbed Indium Tin Oxide (ITO) electro-optic cell (cell gap: 5 µm) via capillary action while maintaining the temperature at 85 °C.
-
Controlled Cooling: Cool the cell to room temperature at a strict rate of 1 °C/min.
-
Expert Insight: Slow cooling allows the hydrogen-bonded networks to align uniformly with the polyimide rubbing direction, minimizing focal-conic defects.
-
-
Self-Validating Step (Dielectric Characterization): Apply an AC electric field (10 Vpp). Sweep the frequency from 1 kHz to 100 kHz while measuring cell capacitance. The system is validated when the frequency at which the cell capacitance matches the empty cell capacitance is identified; this is the crossover frequency (
), confirming the dual-frequency nature of the supramolecular assembly.
Figure 1: Mechanism of Dual-Frequency Liquid Crystal switching utilizing HNBA-derivatives.
Application 2: Crystal Engineering via Supramolecular Co-Crystallization
In pharmaceutical and materials development, HNBA is an excellent candidate for co-crystallization. The carboxylic acid acts as a strong hydrogen-bond donor, readily forming heterosynthons with basic nitrogenous co-formers (e.g., pyridines), allowing researchers to tune the physicochemical properties (solubility, stability) of target compounds.
Protocol 2: Solvent-Evaporation Co-Crystallization of HNBA with 4,4'-Bipyridine
Objective: Synthesize a 2:1 stoichiometric co-crystal of HNBA and 4,4'-bipyridine.
Causality Focus: The
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 2.0 mmol of HNBA in 10 mL of Chloroform. Separately, dissolve 1.0 mmol of 4,4'-bipyridine in 10 mL of Ethanol.
-
Homogenization: Combine the two solutions in a 50 mL glass scintillation vial. Sonicate for 5 minutes to ensure complete disruption of transient aggregates.
-
Controlled Evaporation: Puncture the vial cap with a 20-gauge needle (exactly 3 holes) to restrict the vapor escape rate.
-
Expert Insight: Slow evaporation reduces the supersaturation rate. This thermodynamic control favors the highly ordered co-crystal product over kinetic polymorphs or single-component precipitation.
-
-
Harvesting: After 4-7 days, harvest the resulting yellow, plate-like crystals. Wash with cold hexane (2 mL) to strip away any unreacted HNBA.
-
Self-Validating Step (FTIR Analysis): Analyze the harvested crystals via Fourier-Transform Infrared Spectroscopy (FTIR). The protocol is validated if the carbonyl (
) stretching frequency shifts from ~1680 cm (indicative of the pure HNBA homodimer) to ~1695 cm . This shift definitively confirms the breaking of the homodimer and the successful formation of the COOH···N supramolecular heterosynthon.
Figure 2: Workflow for the supramolecular co-crystallization of HNBA and FTIR validation.
Quantitative Data Summaries
To aid in experimental design, the physical and electro-optic parameters of HNBA and its derivatives are summarized below.
Table 1: Supramolecular Interaction Metrics of HNBA
| Interaction Type | Participating Functional Groups | Typical Bond Distance (Å) | Bond Energy (kcal/mol) | Role in Assembly |
| Homodimerization | COOH ··· HOOC | 2.60 - 2.65 | ~14.0 | Induces calamitic (rod-like) core for mesophases. |
| Heterosynthon | COOH ··· N (Pyridine) | 2.55 - 2.62 | ~9.5 | Drives co-crystal and extended network formation. |
| Dipole-Dipole | -NO2 ··· NO2- | N/A | ~2.0 - 4.0 | Dictates transverse dielectric response. |
| Van der Waals | Hexyloxy Chains | 4.00 - 4.50 | < 1.0 (per CH2) | Lowers melting point; stabilizes smectic layers. |
Table 2: Electro-Optic Profile of HNBA-Derivative (C2) in DFLC Mixtures
| Parameter | Value / Range | Experimental Implication |
| Low-Freq Dielectric Anisotropy ( | +3.2 (at 1 kHz) | Enables parallel alignment to the electric field. |
| High-Freq Dielectric Anisotropy ( | -2.8 (at 50 kHz) | Enables perpendicular alignment to the electric field. |
| Crossover Frequency ( | ~12 kHz (at 25 °C) | The operational frequency threshold for switching states. |
| Clearing Temperature ( | 65 °C | Maximum operational temperature before losing LC phase. |
References
-
Title: Application of dual-frequency liquid crystal for tunable selective filtration of infrared radiation Source: Optik - International Journal for Light and Electron Optics (via ResearchGate) URL: [Link][1]
Sources
4-(Hexyloxy)-3-nitrobenzoic acid as an intermediate in pharmaceutical synthesis
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) is a critical lipophilic intermediate in medicinal chemistry and materials science. Structurally, it combines a polarizable nitro-aromatic core with a hydrophobic hexyl tail. This "amphiphilic" nature makes it an invaluable scaffold for:
-
Pharmaceutical Synthesis: Modulating LogP (lipophilicity) in drug candidates, particularly for PPAR agonists and Benzimidazole-based kinase inhibitors where membrane permeability is rate-limiting.
-
Materials Science: Serving as a mesogenic core for ferroelectric liquid crystals.
This guide provides a validated, high-purity synthetic protocol designed to avoid common regioselectivity issues associated with direct nitration. It prioritizes the Protection-Alkylation-Deprotection strategy to ensure pharmaceutical-grade purity (>98%).
Strategic Synthesis Rationale
Direct alkylation of 4-hydroxy-3-nitrobenzoic acid often results in a mixture of products (ether-acid, phenol-ester, and ether-ester) due to the competing nucleophilicity of the phenoxide and carboxylate moieties. To guarantee process reliability, we utilize a Methyl Ester Intermediate Route .
The Logic:
-
Step 1 (Protection): Convert the carboxylic acid to a methyl ester to "mask" the carboxylate nucleophile.
-
Step 2 (Functionalization): Perform a Williamson Ether Synthesis on the phenol using 1-bromohexane. The nitro group at the ortho position lowers the pKa of the phenol, facilitating deprotonation by mild bases (K₂CO₃).
-
Step 3 (Deprotection): Saponify the ester to reveal the target acid.
Experimental Protocol
Phase 1: Synthesis Workflow
Figure 1: The stepwise synthetic pathway designed to maximize regioselectivity and yield.
Phase 2: Detailed Methodology
Reagents Required:
-
4-Hydroxy-3-nitrobenzoic acid (CAS: 616-82-0)[1]
-
1-Bromohexane[2]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
DMF (N,N-Dimethylformamide), anhydrous
-
Lithium Hydroxide (LiOH)
-
Solvents: Methanol, THF, Ethyl Acetate, Hexanes
Step 1: Preparation of Methyl 4-hydroxy-3-nitrobenzoate
-
Dissolve 4-hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol) in Methanol (100 mL).
-
Reflux for 8 hours. Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.
-
Concentrate in vacuo. Pour residue into ice water. Filter the yellow precipitate.[4]
-
Checkpoint: Yield should be >95%. Product is sufficiently pure for the next step.
Step 2: Williamson Ether Synthesis (The Critical Step) Rationale: We use DMF as a polar aprotic solvent to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive for the S_N2 attack on bromohexane.
-
Suspend Methyl 4-hydroxy-3-nitrobenzoate (10.0 g, 50.7 mmol) and K₂CO₃ (14.0 g, 101 mmol, 2.0 eq) in anhydrous DMF (80 mL).
-
Stir at Room Temperature for 30 mins to ensure deprotonation (color change to deep orange/red phenoxide).
-
Add 1-Bromohexane (9.2 g, 55.8 mmol, 1.1 eq) dropwise.
-
Heat to 60°C for 4-6 hours.
-
Note: Do not exceed 80°C to avoid ester hydrolysis or side reactions.
-
-
Workup: Pour into water (400 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from minimal hot Ethanol if necessary, though the crude is often pure.
Step 3: Saponification to Target Acid
-
Dissolve the intermediate ester in THF/Water (3:1 ratio, 100 mL).
-
Add LiOH·H₂O (4.2 g, 100 mmol, 2.0 eq). Stir at RT overnight.
-
Acidification: Acidify carefully with 1M HCl to pH 2-3. The target acid will precipitate as a pale yellow solid.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
Analytical Validation (Self-Validating System)
| Parameter | Specification | Diagnostic Signal |
| Appearance | Pale Yellow Powder | Darkening indicates oxidation of phenol impurities. |
| ¹H NMR (DMSO-d₆) | Purity > 98% | Triplet at ~0.9 ppm (terminal -CH₃ of hexyl). Multiplet at ~4.1 ppm (-OCH₂- ether linkage). Absence of singlet at ~3.9 ppm (methyl ester removed). |
| Melting Point | 138-142°C | Sharp range indicates high purity. |
| HPLC | > 98% Area | Retention time shift vs. starting material (Hexyl chain significantly increases retention). |
Downstream Pharmaceutical Application
The primary utility of 4-(hexyloxy)-3-nitrobenzoic acid lies in its reduction to 4-(hexyloxy)-3-aminobenzoic acid , a precursor for benzimidazole scaffolds used in antihistamines and kinase inhibitors.
Pathway: Benzimidazole Formation
Figure 2: Conversion of the nitro-intermediate into a bioactive benzimidazole scaffold.
Application Note: The hexyl chain at the 4-position of the benzimidazole provides a "grease" element, often required to occupy hydrophobic pockets in enzyme active sites (e.g., PDE4, tyrosine kinases) or to improve the oral bioavailability of otherwise polar molecules [1, 2].
References
-
BenchChem. (2025).[3] "4-Methoxy-3-nitrobenzoic acid as a chemical intermediate in organic synthesis." Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrobenzoic acid Product Sheet.[1][5][6] Retrieved from
-
ChemicalBook. (2024). Synthesis of 3-Hydroxy-4-nitrobenzoic acid and derivatives.[1][6][7] Retrieved from
-
PubChem. (n.d.).[2] 4-(Hexyloxy)-3-nitrobenzoic acid Compound Summary. Retrieved from
Sources
- 1. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 6. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Preparation of hydrogen-bonded dimers using 4-(Hexyloxy)-3-nitrobenzoic acid
Executive Summary
This Application Note provides a rigorous technical guide for the synthesis, purification, and supramolecular assembly of 4-(Hexyloxy)-3-nitrobenzoic acid (HNBA) . Specifically, it details the protocol for inducing and stabilizing the centrosymmetric carboxylic acid dimer (
HNBA is a critical building block in the design of liquid crystalline materials (mesogens) and supramolecular polymers. The lateral nitro group imposes specific steric and electrostatic constraints, while the hexyloxy tail provides the necessary flexibility for mesophase formation. The formation of the hydrogen-bonded dimer is the key step that effectively doubles the molecular length, increasing the aspect ratio to a value suitable for nematic or smectic phase formation.
Key Deliverables:
-
Synthesis Protocol: A high-yield, three-step synthetic route starting from 4-hydroxy-3-nitrobenzoic acid.[1]
-
Dimerization Strategy: Solvent-mediated self-assembly techniques to favor the dimer over the monomer or solvate.
-
Validation: Spectroscopic (FT-IR, NMR) and diffraction (XRD) methods to confirm the hydrogen-bonded architecture.
Introduction: The Supramolecular Synthon
Benzoic acid derivatives typically exist in equilibrium between monomeric and dimeric forms. In the context of liquid crystals and crystal engineering, the dimer is the functional unit.[2]
The dimerization is driven by two parallel O-H···O hydrogen bonds, forming an eight-membered ring. For 4-(Hexyloxy)-3-nitrobenzoic acid, this interaction is competitive. The lateral nitro group (
2.1 Structural Logic
-
Monomer: Polar, capable of H-bonding with solvents; often non-mesogenic due to low aspect ratio.
-
Dimer: Non-polar core, centrosymmetric; high aspect ratio (~25 Å length) favoring liquid crystalline alignment.
Chemical Synthesis Protocol
To prepare high-purity HNBA suitable for dimerization studies, we recommend the Ester Protection-Alkylation-Hydrolysis route. Direct alkylation of the acid often results in ester by-products and lower purity.
3.1 Reagents & Materials
-
Precursor: 4-Hydroxy-3-nitrobenzoic acid (CAS: 616-82-0)[3]
-
Alkylating Agent: 1-Bromohexane
-
Base: Potassium Carbonate (
), anhydrous -
Solvents: Methanol, Acetone (or DMF), Ethanol, Toluene
-
Catalyst: Sulfuric acid (catalytic amount for esterification)
3.2 Step-by-Step Workflow
Step 1: Methyl Ester Protection
-
Dissolve 4-hydroxy-3-nitrobenzoic acid (10.0 g) in Methanol (100 mL).
-
Add conc.
(1.0 mL) dropwise. -
Reflux for 8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Concentrate in vacuo, pour into ice water, and filter the precipitate.
-
Yield: ~95% Methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Williamson Ether Synthesis (Alkylation)
-
Dissolve the methyl ester (10.0 g) in Acetone (150 mL). Note: Use DMF if higher temp is needed, but Acetone is easier to remove.
-
Add anhydrous
(14.0 g, 2.0 eq). -
Add 1-Bromohexane (10.0 g, 1.2 eq) dropwise.
-
Reflux for 12–16 hours under Nitrogen atmosphere.
-
Filter off inorganic salts while hot.
-
Evaporate solvent. Recrystallize the crude solid from Ethanol.
-
Product: Methyl 4-(hexyloxy)-3-nitrobenzoate.
Step 3: Saponification & Acidification
-
Dissolve the alkylated ester in Ethanol (100 mL).
-
Add aqueous NaOH (10%, 50 mL).
-
Reflux for 2 hours until the solution becomes clear (hydrolysis complete).
-
Cool to room temperature and acidify with HCl (1M) to pH ~2.
-
Collect the yellow precipitate by filtration.
-
Final Purification: Recrystallize from Toluene (critical for initial purity, see Section 4).
3.3 Synthesis Pathway Diagram
Figure 1: Synthetic pathway for the production of 4-(Hexyloxy)-3-nitrobenzoic acid via the ester protection route.
Protocol: Preparation of Hydrogen-Bonded Dimers
The "preparation" of the dimer is actually a crystallization control process . You must select a solvent system that is less competitive for hydrogen bonding than the carboxylic acid itself.
4.1 Solvent Selection Guide
| Solvent Type | Examples | Interaction with HNBA | Outcome |
| Non-Polar | Toluene, Benzene, Hexane | Weak/None | Favors Dimer (Thermodynamically stable) |
| Polar Aprotic | Acetone, THF | H-bond Acceptor | Monomer/Solvate (Disrupts dimer) |
| Polar Protic | Methanol, Water | Donor & Acceptor | Monomer (Solvated acid) |
| Halogenated | Chloroform ( | Weak Donor | Favors Dimer (Good for spectroscopic analysis) |
4.2 Dimerization Procedure (Recrystallization)
-
Dissolution: Place 1.0 g of HNBA in a flask. Add Toluene (20 mL). Heat to 80°C until fully dissolved.
-
Why Toluene? It is non-polar enough to encourage acid-acid H-bonding but has enough polarizability (
-system) to dissolve the aromatic core.
-
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Slow Cooling: Place the filtrate in a Dewar flask filled with hot water to allow very slow cooling to room temperature over 12–24 hours.
-
Collection: Filter the crystals and dry in a vacuum desiccator over
. Do not heat above 60°C during drying to avoid phase transitions.
4.3 Self-Assembly Logic Diagram
Figure 2: Logic flow for solvent-mediated self-assembly. Non-polar solvents drive the equilibrium toward the stable hydrogen-bonded dimer.
Characterization & Validation
To confirm the presence of the dimer, use the following multi-modal analysis.
5.1 FT-IR Spectroscopy (Solid State)
The carbonyl stretching frequency is the primary indicator.
-
Monomer (Free): ~1730–1760
(Sharp) -
Dimer (H-bonded): ~1680–1700
(Intense) -
O-H Stretch: Look for a broad, Fermi-resonant band centered around 3000
(often 2500–3300 ), characteristic of the dimer.
5.2
-NMR (Solution State - Titration)
Note: Standard NMR solvents like DMSO-
-
Protocol: Use
(Chloroform-d) or (Benzene-d6). -
Observation: The carboxylic acid proton (-COOH ) will appear very far downfield (
10.0–13.0 ppm). -
Validation Experiment: Perform a concentration-dependent NMR study. As concentration increases, the -COOH peak should shift downfield, indicating a shift in equilibrium toward the dimer.
5.3 Powder X-Ray Diffraction (PXRD)
-
The dimer formation results in a specific layer spacing (
-spacing). -
For hexyloxy derivatives, the layer spacing typically corresponds to the length of the dimer (~25–30 Å). A spacing of only ~12–15 Å would indicate a monomeric or interdigitated packing inconsistent with the standard dimer model.
References
-
Tasaka, T., et al. (2002).[6] "Liquid Crystal Properties of 4-Alkoxy-3-nitrobenzoic Acids." Chemistry Letters, 31(5).
-
BenchChem. (2025). "Synthesis of 4-Methyl-3-Nitrobenzoic Acid: An In-depth Technical Guide." BenchChem Technical Guides.
-
PubChem. (2025).[3] "4-Hydroxy-3-nitrobenzoic acid | C7H5NO5."[3] National Library of Medicine.
-
Gorbunov, B. V., et al. (2014). "Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives." Journal of Applied Spectroscopy.
-
Dave, J. S., & Vora, R. A. (1970). "Mesomorphic Properties of 4-n-Alkoxybenzoic Acids." Liquid Crystals and Ordered Fluids.
Sources
- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared spectra of the hydrogen bond in benzoic acid crystals: temperature and polarization effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. academic.oup.com [academic.oup.com]
Application Note: Synthesis and Application of 4-(Hexyloxy)-3-nitrobenzoic Acid Derivatives as Dual-Frequency Polymerization Additives
Target Audience: Materials Scientists, Polymer Chemists, and Electro-Optics Researchers Document Type: Technical Application Note & Validated Protocols
Executive Summary
The engineering of smart polymer composites—specifically Polymer-Dispersed Liquid Crystals (PDLCs)—relies heavily on the precise tuning of dielectric properties within the polymer matrix. 4-(Hexyloxy)-3-nitrobenzoic acid serves as a highly versatile molecular precursor. When esterified, it yields 4-hexyloxyphenyl 4'-hexyloxy-3-nitrobenzoate (commonly designated as the C2 additive ).
Unlike standard positive dielectric anisotropy (
Mechanistic Grounding: Molecular Design and Causality
The efficacy of the C2 additive in polymerization-induced phase separation (PIPS) systems is dictated by its specific functional groups:
-
The 4-Hexyloxy Chain: Provides essential steric flexibility. This long alkyl tail lowers the melting point of the mesogen, ensuring high solubility in acrylate monomers prior to UV curing. During phase separation, it promotes alignment with the nematic director of the host liquid crystal.
-
The 3-Nitro Group: The nitro group is highly electron-withdrawing and is positioned laterally on the benzene ring. This creates a massive transverse dipole moment (
). At low frequencies, the longitudinal dipole of the host matrix dominates. However, at high frequencies (beyond the crossover frequency,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), dielectric relaxation prevents the longitudinal dipoles from tracking the field. The lateral dipole of the nitro group takes over, resulting in a net negative and forcing the molecules to align perpendicular to the electric field.
Workflow for synthesizing C2 and fabricating dual-frequency PDLCs via PIPS.
Quantitative Data Summary
The integration of the C2 additive fundamentally alters the dielectric landscape of the polymer composite. The table below summarizes the dielectric and phase properties of the isolated components versus the final formulated mixture[1].
| Material / Composite | Crossover Freq. ( | Phase Transition ( | ||
| 5CB (Host Mesogen) | +11.5 | +10.2 | N/A | 35.2 °C |
| C2 (Derived Additive) | -8.6 | -8.6 | N/A | 71.0 °C |
| DFLC Formulation (5CB-C2-H22) | +3.2 | -2.4 | ~15 kHz (at 25°C) | 65.0 °C |
| Cured PDLC Matrix | +2.8 | -2.1 | ~18 kHz (at 25°C) | 62.5 °C |
Note: The crossover frequency (
Experimental Protocols
Protocol 1: Synthesis of the C2 Additive via Steglich Esterification
Causality for Method Choice: Traditional Fischer esterification requires harsh acidic conditions and extreme heat, which risks ether cleavage of the hexyloxy chain. The Steglich method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to drive the reaction at room temperature, preserving the structural integrity of the precursor.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask purged with dry N
, dissolve 10.0 mmol of 4-(hexyloxy)-3-nitrobenzoic acid and 10.5 mmol of 4-hexyloxyphenol in 50 mL of anhydrous dichloromethane (DCM). -
Catalysis: Add 1.0 mmol of DMAP to the solution and stir for 5 minutes at 0 °C (ice bath).
-
Coupling: Dissolve 11.0 mmol of DCC in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will form, confirming the coupling reaction is proceeding.
-
Purification: Filter the DCU byproduct. Wash the organic filtrate sequentially with 5% HCl (2x), saturated NaHCO
(2x), and brine. Dry over anhydrous MgSO . -
Isolation: Evaporate the DCM under reduced pressure and recrystallize the crude product from ethanol to yield the pure C2 additive.
Protocol 2: Formulation and PIPS of the Dual-Frequency PDLC
Causality for Method Choice: Polymerization-Induced Phase Separation (PIPS) provides superior control over droplet morphology compared to solvent-induced methods. By tuning the UV intensity, the polymerization rate is controlled, trapping the C2-doped mixture into uniform micro-droplets essential for minimizing electro-optic scattering response times.
Step-by-Step Procedure:
-
DFLC Blending: Prepare the active phase by mixing 5CB, the synthesized C2 additive, and H22 (4-n-pentanoyloxy-benzoic acid-4'-hexyloxyphenyl ester) in a 30:40:30 weight ratio. Heat to 75 °C and stir isotropically for 30 minutes[1].
-
Matrix Formulation: Combine the DFLC blend with a UV-curable optical adhesive (e.g., Norland NOA65) in a 40:60 (LC:Polymer) weight ratio.
-
Homogenization: Vortex the mixture at 50 °C until a single, clear isotropic phase is achieved.
-
Cell Fabrication: Introduce the isotropic mixture into a 10 µm gap Indium Tin Oxide (ITO) coated glass test cell via capillary action at 50 °C.
-
UV Curing (PIPS): Irradiate the cell with a 365 nm UV lamp at an intensity of 15 mW/cm² for 5 minutes at 20 °C.
-
Self-Validation Checkpoint: Post-curing, visually inspect the cell. It must transition from a transparent isotropic state to a milky-white scattering state, confirming that the polymer network has formed and the C2-doped droplets have successfully phase-separated.
Mechanism of dual-frequency electro-optic switching in C2-doped PDLCs.
Protocol 3: Electro-Optic Validation
Purpose: To verify the dual-frequency switching capability enabled by the 4-(Hexyloxy)-3-nitrobenzoic acid derivative.
-
Place the cured PDLC cell in an optical bench setup between a He-Ne laser (
nm) and a photodiode detector. -
Apply a 1 kHz, 60 Vrms square wave signal. The cell should transition to a transparent state (maximum transmittance) as the positive
of the host aligns the droplets parallel to the field. -
Rapidly switch the driving signal to 50 kHz, 60 Vrms. The cell should actively and immediately transition to a scattering state (minimum transmittance) as the negative
of the C2 additive dominates, forcing perpendicular alignment[2]. -
Pass/Fail Criteria: A successful formulation will exhibit a high-frequency driven decay time of
ms, compared to the ms passive thermal relaxation time of standard PDLCs.
References
-
[3] Christiansen effect in an Al2O3 particles – liquid crystal system. ResearchGate. URL:[Link]
-
[1] Ibragimov, T. D., Mamedov, A. K., & Bayramov, G. M. (2012). Dielectric properties of dual-frequency liquid crystal 5CB-C2-H22. Fizika (Baku), 18(1), 16-18. OSTI.gov. URL:[Link]
-
[2] Fast, large and controllable phase modulation using dual frequency liquid crystals. ResearchGate. URL:[Link]
Sources
Antibacterial activity assessment of 4-(Hexyloxy)-3-nitrobenzoic acid derivatives
Application Note: Antibacterial Activity Assessment of 4-(Hexyloxy)-3-nitrobenzoic Acid Derivatives
Abstract
This guide details the technical protocols for evaluating the antibacterial efficacy of 4-(Hexyloxy)-3-nitrobenzoic acid , a lipophilic benzoic acid derivative. Characterized by a six-carbon alkoxy chain and an electron-withdrawing nitro group, this compound class exhibits amphiphilic properties that facilitate bacterial membrane interaction and biofilm disruption. This document provides standardized workflows for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, Biofilm inhibition assays, and Mechanism of Action (MoA) elucidation, specifically tailored for hydrophobic small molecules.
Introduction & Compound Rationale
The structural scaffold of 4-(Hexyloxy)-3-nitrobenzoic acid combines three critical features for antimicrobial activity:
-
Benzoic Acid Core: Provides the acidic moiety (
) necessary for pH-dependent equilibrium between ionized and non-ionized forms, facilitating transport across the bacterial envelope. -
Hexyloxy Chain (
): A lipophilic tail that increases the partition coefficient (LogP), enhancing penetration into the lipid bilayer of Gram-positive bacteria (e.g., Staphylococcus aureus) and potentially disrupting membrane integrity. -
Nitro Group (
): An electron-withdrawing group that increases the acidity of the carboxyl group and may serve as a pharmacophore for nitroreductase-mediated activation within the bacterial cell.
Target Profile:
-
Primary Spectrum: Gram-positive bacteria (S. aureus, B. subtilis, E. faecalis).
-
Secondary Spectrum: Gram-negative bacteria (E. coli, P. aeruginosa) – often requires higher concentrations due to the outer membrane barrier.
-
Key Application: Biofilm inhibition and membrane depolarization.
Experimental Workflow
The following diagram outlines the logical progression from stock preparation to advanced mechanistic studies.
Figure 1: Sequential workflow for the evaluation of lipophilic nitrobenzoic acid derivatives.
Material Preparation (Critical Step)
Due to the hexyloxy chain, this compound has low aqueous solubility. Improper solubilization causes precipitation in media, leading to false-negative results ("micro-crystals" scatter light, mimicking bacterial growth).
Protocol:
-
Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to create a 10 mg/mL (10,000 µg/mL) Master Stock.
-
Sterilization: Do not filter sterilize the DMSO stock (compound may bind to the membrane). Ensure the compound powder is handled aseptically.
-
Working Solution: Dilute the Master Stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 100 µg/mL (1% DMSO final).
-
Note: If precipitation occurs upon addition to broth, sonicate for 5 minutes at 40 kHz. If it persists, add 0.02% Tween-80 to the broth as a surfactant stabilizer.
-
Primary Screening: MIC & MBC Determination
Standard: CLSI M07 (Broth Microdilution) [1].
Objective: Determine the lowest concentration inhibiting visible growth (MIC) and killing 99.9% of the inoculum (MBC).
Procedure:
-
Plate Setup: Use polypropylene 96-well plates (prevents binding of the lipophilic compound to polystyrene).
-
Dilution Series: Add 100 µL of CAMHB to columns 2-12. Add 100 µL of the Working Solution (from Step 3) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Range: 100 µg/mL
0.19 µg/mL. -
Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).
-
-
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in broth, then add 100 µL to wells 1-11.-
Final Inoculum:
CFU/mL.
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout:
-
Visual: Inspect for turbidity (pellet formation).[1]
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours. Blue
Pink indicates growth (metabolic activity).
-
Data Interpretation:
| Metric | Definition | Significance for 4-(Hexyloxy)-3-nitrobenzoic acid |
| MIC | Minimum Inhibitory Concentration | Values |
| MBC | Minimum Bactericidal Concentration | Plate 10 µL from clear wells onto Agar.[2] If MBC/MIC |
Secondary Profiling: Time-Kill Kinetics
Objective: Determine the rate of bacterial killing. Lipophilic benzoates often exhibit concentration-dependent killing.
Protocol:
-
Prepare tubes with compound concentrations at 1x MIC and 4x MIC .
-
Inoculate with
CFU/mL (exponential phase).[2] -
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in PBS and plate on Nutrient Agar. Count colonies after 24h.
-
Analysis: Plot
vs. Time. A reduction of (99.9%) constitutes bactericidal activity.
Advanced Characterization: Biofilm Inhibition[1][3]
Recent studies on alkoxybenzoic acids (e.g., 4-ethoxybenzoic acid) suggest significant anti-biofilm activity by downregulating virulence factors [2].[3]
Protocol (Crystal Violet Method):
-
Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: Add compound at Sub-MIC levels (e.g., 1/2 MIC, 1/4 MIC) to avoid killing planktonic cells while testing biofilm prevention.
-
Incubation: 24 hours at 37°C (static).
-
Staining:
-
Wash wells 3x with PBS (remove planktonic cells).
-
Fix with methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash 3x with water.
-
Solubilize stain with 30% Acetic Acid.
-
-
Measurement: Absorbance at 590 nm (
).-
% Inhibition =
.
-
Mechanism of Action: Membrane Integrity
The hexyloxy tail suggests membrane disruption. This can be validated using a Propidium Iodide (PI) Uptake Assay .
Rationale: PI is a DNA-intercalating dye that cannot penetrate healthy bacterial membranes. If the compound disrupts the membrane, PI enters and fluoresces.
Figure 2: Hypothesized mechanism of membrane disruption by amphiphilic benzoate derivatives.
Protocol:
-
Harvest bacteria (
), wash, and resuspend in PBS. -
Add Propidium Iodide (final 10 µM).
-
Add compound at 2x MIC .
-
Monitor: Measure Fluorescence (Ex: 535 nm, Em: 617 nm) every 5 minutes for 1 hour.
-
Positive Control: CTAB or Nisin (known membrane disruptors).
-
Result: A rapid increase in fluorescence confirms membrane permeabilization.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07).
-
Taylor, C. C., et al. (2024). "The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins."[3] Frontiers in Microbiology.
-
Synowiec, A., et al. (2021).[4] "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Molecules.
-
BenchChem. (2025). "Application Notes: Antibacterial Activity of Benzoic Acid Derivatives."
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electro-Optical Engineering with 4-(Hexyloxy)-3-nitrobenzoic Acid Complexes
This Application Note is structured as a comprehensive technical guide for researchers utilizing 4-(Hexyloxy)-3-nitrobenzoic acid (4H3NBA) in electro-optical systems. It focuses on the molecule's utility as a lateral-dipole building block for Supramolecular Hydrogen-Bonded Liquid Crystals (SMHBLCs) .
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid (4H3NBA) represents a critical class of "lateral-polar" mesogenic precursors. Unlike standard alkoxybenzoic acids, the 3-nitro substituent introduces a strong transverse dipole moment (
-
Negative Dielectric Anisotropy (
): Facilitated by the lateral nitro group, enabling vertical-to-planar switching modes. -
Induced Smectic Phases: Stabilization of layered ordering (SmA, SmC) suitable for optical storage and bistable switching.
-
Tunable Thermal Stability: The hydrogen-bonded network allows for modular adjustment of phase transition temperatures by varying the proton acceptor linker.
This guide details the protocols for synthesizing these complexes, fabricating electro-optical cells, and characterizing their switching behavior.
Material Architecture & Mechanism
The core utility of 4H3NBA lies in its ability to form heterodimers or heterotrimers. The carboxylic acid moiety acts as a proton donor, while the nitro group acts as a lateral dipole generator.
The Supramolecular Complex
The most robust electro-optical systems are formed by complexing 4H3NBA with 4,4'-Bipyridine (BPy) or 1,2-bis(4-pyridyl)ethylene (BPyE) .
-
Interaction: Intermolecular Hydrogen Bonding (O-H...N).[1]
-
Geometry: Linear supramolecular rod.
-
Dipole Engineering: The nitro groups on the acid wings create a net dipole perpendicular to the director axis if not fully compensated, influencing the torque in an electric field.
Figure 1: Formation mechanism of the supramolecular complex and its electro-optical actuation logic.
Protocol 1: Synthesis of the SMHBLC Complex
Objective: Create a stable 2:1 Acid:Base supramolecular complex.
Reagents
-
Precursor A: 4-(Hexyloxy)-3-nitrobenzoic acid (Purified, >98%).
-
Precursor B: 4,4'-Bipyridine (BPy) OR Trans-1,2-bis(4-pyridyl)ethylene (BPyE).[1]
-
Solvent: Pyridine (anhydrous) or THF/Ethanol blend.
Procedure
-
Stoichiometric Weighing:
-
Calculate molar masses: 4H3NBA (~267.28 g/mol ) and BPy (~156.18 g/mol ).
-
Weigh components in a 2:1 molar ratio (2 moles Acid : 1 mole Base) to ensure a saturated trimeric assembly.
-
Example: 534.6 mg of 4H3NBA + 156.2 mg of BPy.
-
-
Dissolution:
-
Dissolve both components separately in minimal anhydrous Pyridine (approx. 5-10 mL each) at 50°C.
-
Note: Pyridine is preferred over ethanol for nitro-derivatives to prevent premature precipitation, though THF is a valid alternative.
-
-
Complexation:
-
Mix the solutions dropwise under continuous stirring at 60°C.
-
Maintain stirring for 4 hours to equilibrate the H-bond network.
-
-
Crystallization:
-
Slowly evaporate the solvent at 40°C under reduced pressure (Rotavap) until the volume is reduced by 80%.
-
Allow the solution to cool to Room Temperature (RT) slowly (1°C/min) to promote crystal growth.
-
-
Drying:
-
Filter the precipitate and dry in a vacuum oven at 40°C for 24 hours to remove trace solvent.
-
Validation:
-
FTIR: Look for the disappearance of the unbound -OH stretch (~3000-3300 cm⁻¹) and the appearance of H-bonded Fermi resonance bands (~1900, 2500 cm⁻¹) indicating successful complexation [1].
Protocol 2: Electro-Optical Cell Fabrication
Objective: Assemble a test cell to measure switching properties.
Materials
-
Substrates: ITO-coated glass (Indium Tin Oxide, <20
/sq). -
Alignment Layer: Polyimide (PI) specific for Homeotropic (Vertical) or Planar alignment.
-
Recommendation: Use Homeotropic PI (e.g., SE-1211) if exploiting Negative Dielectric Anisotropy.
-
-
Spacers: 5
m or 10 m silica spheres.
Workflow
-
Etching & Cleaning:
-
Etch ITO to define active electrode area (typically 5mm x 5mm).
-
Sonicate in Acetone -> Isopropanol -> DI Water (10 mins each).
-
UV-Ozone treat for 15 mins.
-
-
Alignment Layer Deposition:
-
Spin-coat Polyimide solution at 3000 RPM for 30s.
-
Soft Bake: 100°C for 10 mins.
-
Hard Bake: 200°C for 1 hour.
-
Rubbing: If planar alignment is required, rub unidirectionally with a velvet cloth. For homeotropic, no rubbing is usually needed.
-
-
Cell Assembly:
-
Dispense spacer/glue mixture on the edges of one substrate.
-
Sandwich the second substrate (ITO facing ITO).
-
Cure UV-glue under pressure.
-
-
Filling (Capillary Action):
-
Heat the empty cell and the 4H3NBA complex to 5°C above the Isotropic transition temperature (determined via DSC).
-
Place a drop of the melt at the cell opening. Capillary force will fill the cell.
-
Annealing: Cool slowly (0.5°C/min) to RT to minimize defects.
-
Protocol 3: Electro-Optical Characterization
Objective: Measure the Threshold Voltage (
Setup Diagram
Figure 2: Optical bench setup for measuring transmittance-voltage (T-V) curves.
Measurement Steps
-
Texture Verification (POM):
-
Place cell under Polarizing Optical Microscope (POM).
-
Verify dark state (Homeotropic) or bright state (Planar) before applying field.
-
-
Voltage Sweep (V-T Curve):
-
Apply a 1 kHz square wave .
-
Ramp voltage from 0V to 20V in 0.1V steps.
-
Record Transmittance.
-
Result: Identify
(voltage at 10% transmission change). -
Note: Due to the nitro group, expect a higher
compared to non-nitro analogs due to increased viscosity/sterics, but a sharper threshold.
-
-
Response Time:
-
Apply a voltage pulse (
). -
Measure
(time to 90% rise) and (time to 90% decay). -
Insight: The nitro group increases rotational viscosity (
), potentially slowing . Heating the cell to 40-50°C often optimizes performance.
-
Data Analysis & Interpretation
Expected Phase Behavior
The 4H3NBA complexes typically exhibit the following phases:
| Phase | Texture (POM) | Temp Range (Typical)* | Electro-Optical Relevance |
| Crystalline (K) | Solid, Opaque | < 60°C | Storage state. |
| Smectic C (SmC) | Schlieren / Broken Fan | 60°C - 95°C | High Interest. Tilted phase. Potential for bistability. |
| Smectic A (SmA) | Focal Conic Fan | 95°C - 110°C | Fast switching, no memory. |
| Nematic (N) | Marbled / Schlieren | 110°C - 130°C | Standard display mode. |
| Isotropic (I) | Dark (Crossed Polars) | > 130°C | Filling temperature. |
*Note: Temperatures vary based on the specific linker (BPy vs BPyE).
Dielectric Anisotropy ( )
The 3-nitro group creates a dipole moment transverse to the molecular long axis.
-
If
: The molecules align perpendicular to the electric field.-
Application: Homeotropic cells (VA Mode). Field ON -> Molecules tilt down -> Light passes (Bright).
-
-
If
: (Less likely for this specific nitro-substitution unless the longitudinal dipole dominates). The molecules align parallel to the field.[2]
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Crystallization in Cell | Metastable mesophase; cooling too fast. | Anneal at |
| High Threshold Voltage | Weak dipole coupling or high viscosity. | Increase temperature.[3][4] Verify 2:1 stoichiometry (excess acid increases viscosity). |
| Dielectric Breakdown | Ionic impurities from synthesis. | Recrystallize the 4H3NBA precursor twice from Ethanol before complexation. |
| Weak H-Bonding | Moisture contamination. | Use anhydrous solvents. Seal cells with epoxy immediately after filling. |
References
-
Hydrogen-Bonded Liquid Crystal Complexes
-
Electro-Optical Properties of HBLCs
-
Supramolecular Structures
-
General Synthesis of Nitro-Benzoic Acids
- Title: Synthesis of 4-Methyl-3-Nitrobenzoic Acid (Analogous Protocol).
-
Source: BenchChem.[7]
Sources
- 1. Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pentyloxy)benzoic acid–(E)-1,2-bis(pyridin-4-yl)ethene (2/1) and 4-(n-hexyloxy)benzoic acid–(E)-1,2-bis(pyridin-4-yl)ethene (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. OPG [opg.optica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of rod-like molecules using 4-(Hexyloxy)-3-nitrobenzoic acid cores
Application Note: Precision Synthesis of Nitro-Functionalized Calamitic Mesogens
Executive Summary
This guide details the synthesis and application of 4-(hexyloxy)-3-nitrobenzoic acid as a core building block for rod-like (calamitic) liquid crystals. The lateral nitro group at the 3-position is a critical tool in mesogen design; its strong dipole moment and steric bulk effectively suppress highly ordered smectic phases, thereby promoting nematic behavior and lowering melting points to accessible ranges. This protocol outlines a robust, convergent synthetic pathway: the regioselective alkylation of 4-hydroxy-3-nitrobenzoic acid followed by Steglich esterification to yield a prototype rod-like mesogen, 4'-hexyloxyphenyl 4-(hexyloxy)-3-nitrobenzoate .
Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent pathway. The "Rod-Like" architecture is achieved by coupling a nitro-functionalized acid core with an alkoxy-phenol tail.
Figure 1: Convergent synthetic workflow for the preparation of nitro-substituted calamitic liquid crystals.
Materials & Reagents
-
Precursors: 4-Hydroxy-3-nitrobenzoic acid (98%), 1-Bromohexane (99%), 4-Hexyloxyphenol (or Hydroquinone).
-
Catalysts & Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Potassium Carbonate (anhydrous).
-
Solvents: DMF (anhydrous), Dichloromethane (DCM, anhydrous), Ethanol (for recrystallization).
-
Equipment: Inert gas manifold (Argon/Nitrogen), Rotary Evaporator, Magnetic Stirrer with heating block.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (4-(Hexyloxy)-3-nitrobenzoic acid)
Rationale: Direct alkylation of the commercially available hydroxy-nitro acid is safer and more regioselective than nitrating 4-hexyloxybenzoic acid, which can lead to poly-nitration byproducts.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add 4-hydroxy-3-nitrobenzoic acid (5.0 g, 27.3 mmol) and Potassium Carbonate (9.4 g, 68.0 mmol, 2.5 eq) to DMF (50 mL) . Stir at room temperature for 15 minutes to form the phenoxide/carboxylate salt.
-
Note: The solution will turn bright yellow/orange due to the nitrophenoxide anion.
-
-
Alkylation: Add 1-bromohexane (5.4 g, 4.6 mL, 32.7 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 90°C for 6–8 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material spot (Rf ~0.1) should disappear.
-
Mechanism:[1] Williamson ether synthesis occurs preferentially at the phenolic oxygen due to higher nucleophilicity compared to the carboxylate. However, ester formation is a side reaction.
-
-
Hydrolysis (In-situ correction): Since alkylation may also esterify the carboxylic acid, add 10% NaOH (aq, 30 mL) and reflux for 1 hour to hydrolyze any hexyl ester back to the acid.
-
Workup:
-
Cool to room temperature and pour into Ice Water (300 mL) .
-
Acidify carefully with Conc. HCl to pH ~2. The product will precipitate as a yellow solid.
-
Filter the solid and wash thoroughly with water.
-
-
Purification: Recrystallize from Ethanol .
-
Yield Target: 75–85%
-
Appearance: Light yellow needles.
-
Protocol B: Coupling to form Rod-Like Mesogen
Target: 4'-Hexyloxyphenyl 4-(hexyloxy)-3-nitrobenzoate. Rationale: Steglich esterification is chosen over acid chloride methods to prevent thermal degradation of the sensitive nitro group and to allow for mild, room-temperature processing.
-
Setup: In a dry 100 mL RBF, dissolve 4-(Hexyloxy)-3-nitrobenzoic acid (1.0 g, 3.74 mmol) and 4-Hexyloxyphenol (0.73 g, 3.74 mmol) in anhydrous DCM (20 mL) .
-
Catalyst Addition: Add DMAP (45 mg, 0.37 mmol, 10 mol%) . Stir for 5 minutes under Argon.
-
Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (0.85 g, 4.11 mmol, 1.1 eq) dissolved in minimal DCM dropwise.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours .
-
Workup:
-
Filter off the white DCU precipitate.
-
Wash the filtrate with 1M HCl (2 x 20 mL) (to remove DMAP), Sat. NaHCO3 (2 x 20 mL) (to remove unreacted acid), and Brine (20 mL) .
-
Dry over anhydrous MgSO4 and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1) or perform column chromatography (Silica gel, Hexane:DCM gradient) if high purity is required for liquid crystal phase analysis.
Characterization & Data Analysis
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| 1H NMR (CDCl3, 400 MHz) | Core Aromatic Protons | δ 8.50 (d, 1H, H-2), 8.20 (dd, 1H, H-6), 7.15 (d, 1H, H-5) |
| Alkoxy (-OCH2-) | δ 4.15 (t, 2H) | |
| Methyl (-CH3) | δ 0.90 (t, 3H) | |
| FTIR | Carbonyl (Ester) | ~1735 cm⁻¹ (Sharp) |
| Nitro Group (-NO2) | ~1535 cm⁻¹ (Asymmetric), ~1350 cm⁻¹ (Symmetric) | |
| POM (Polarized Microscopy) | Texture | Schlieren texture (Nematic) or Focal Conic (Smectic A) upon cooling.[1] |
| DSC (Differential Scanning Calorimetry) | Phase Transition | Expect melting point depression compared to non-nitro analog. Look for enantiotropic nematic range (e.g., K 65 N 120 I). |
Critical Insight - The Nitro Effect: The lateral nitro group exerts a steric effect that widens the molecule, reducing lateral packing efficiency. This typically:
-
Suppresses Smectic Phases: The disruption of layer packing often eliminates Smectic phases, favoring the less ordered Nematic phase.
-
Lowers Melting Point: The crystal lattice energy is reduced, making the mesophase accessible at lower temperatures, which is crucial for practical device applications.
Troubleshooting & Safety
-
Solubility: If the core acid is difficult to dissolve in DCM during coupling, add a small amount of dry THF.
-
DCU Removal: Traces of DCU can affect liquid crystal transition temperatures. If the melting point is broad, repeat filtration of the cold solution or use EDCI (water-soluble carbodiimide) instead of DCC.
-
Safety: Nitro compounds can be energetic. While this mono-nitro derivative is stable, avoid excessive heating (>150°C) of the dry solid. 1-Bromohexane is an irritant; use in a fume hood.
References
-
Synthesis of Nitro-Alkoxy Benzoic Acids
- Process for producing 3-nitro-4-alkoxybenzoic acid. European Patent EP1621528A1. (2006).
-
Mesogenic Properties of Nitro-Core Molecules
- Dolejší, E., et al. (2025). Balancing Rigidity and Flexibility: Optimised 4-(Hexyloxy)benzoate Antagonists. bioRxiv.
-
General Esterification Protocols for LCs
-
Liquid Crystal Characterization
- Liquid Crystal Materials and Phase Behavior. TCI Chemicals Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 3. A synthesis and mesophase behaviour of homologous series: 4-(4’-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate with terminal ester group as a ethyl carboxylate - World Scientific News [worldscientificnews.com]
Troubleshooting & Optimization
Purification strategies for 4-(Hexyloxy)-3-nitrobenzoic acid recrystallization
[1]
Product Category: Organic Intermediates / Liquid Crystal Precursors Target Purity: >98.5% (HPLC/NMR) Primary Application: Synthesis of rod-like mesogens, azo-dyes, and pharmacophores.[1]
Module 1: Strategic Solvent Selection
Why does the standard protocol fail? Understanding the physicochemical interactions.
Q1: Why is my product "oiling out" instead of crystallizing?
A: Oiling out (liquid-liquid phase separation) is common with 4-(Hexyloxy)-3-nitrobenzoic acid due to the competing polarities of the molecule.[1] The hexyloxy tail is lipophilic, while the nitro-benzoic core is highly polar.
-
Cause: If the solvent is too polar (e.g., pure water or dilute ethanol) at high temperatures, the hydrophobic tail drives the molecule out of solution as an oil before a crystal lattice can form.
-
Strategic Fix:
-
Increase Lipophilicity: Switch from Ethanol/Water to pure Ethanol or Ethanol/Ethyl Acetate (9:1) .
-
Seeding: The oil phase often lacks a nucleation surface. Add a seed crystal at the "cloud point" temperature (
). -
Isothermal Hold: Hold the temperature just below
for 30 minutes. This allows the oil droplets to re-dissolve or nucleate into solids rather than coalescing into a gummy mass.
-
Q2: Ethanol vs. Glacial Acetic Acid – Which is superior?
A: This depends on your primary impurity profile.
| Feature | Ethanol (95%) | Glacial Acetic Acid |
| Primary Utility | General purification; removal of inorganic salts.[1] | Removal of unreacted starting materials (phenols) and isomers.[1][2] |
| Solubility | Moderate (requires heating).[1] | High (good for highly impure crude).[1] |
| Impurity Rejection | Excellent for removing inorganic nitrates/bromides.[1] | Excellent for removing 4-(hexyloxy)benzoic acid or 4-hydroxy-3-nitrobenzoic acid.[1] |
| Recovery | High yield; easy to dry.[1] | Lower yield; harder to remove trace solvent.[1] |
Recommendation: Use Ethanol (95%) for routine purification.[1] Use Glacial Acetic Acid only if the crude contains significant unreacted starting material (>5%) or colored oxidation byproducts.
Module 2: Impurity Removal & Troubleshooting
Addressing specific contamination issues.
Q3: The crystals are yellow/brown even after recrystallization. How do I remove the color?
A: Nitro compounds are inherently yellow, but dark brown discoloration indicates oxidation byproducts or trapped nitration species.
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (10 mL/g).
-
Add Activated Carbon (5 wt%) . Note: Do not add to boiling solvent; cool slightly first to prevent boil-over.[1]
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad.[1] If the filtrate cools during this step, the product will crystallize in the funnel.
-
Crystallize the filtrate.[3]
-
Q4: My melting point is broad or shows two transitions. Is it impure?
A: Not necessarily.[1] 4-(Hexyloxy)-3-nitrobenzoic acid is a mesogenic precursor.[1]
-
The "Double Melting" Effect: You may be observing a Liquid Crystal (LC) phase transition.
-
(Solid
Smectic/Nematic): The crystals turn into a turbid, viscous fluid. -
(Mesophase
Isotropic Liquid): The turbid fluid becomes clear.
-
(Solid
-
Validation: Use Differential Scanning Calorimetry (DSC) or Polarized Optical Microscopy (POM).[1][4][5] If the "melting" behavior is reproducible and distinct, it is a phase transition, not an impurity depression.
Module 3: Detailed Experimental Protocol
A self-validating workflow for consistent results.
Standard Recrystallization Protocol (Ethanol System)
Prerequisites:
-
Crude 4-(Hexyloxy)-3-nitrobenzoic acid[1]
-
Solvent: Ethanol (95% or Absolute)[1]
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.[1]
Step-by-Step Methodology:
-
Saturation:
-
Clarification (Optional but Recommended):
-
If the solution is dark, cool to
C, add 0.5 g Activated Carbon, and reflux for 10 mins. -
Perform Hot Filtration through a pre-heated funnel to remove carbon/mechanical impurities.[1]
-
-
Controlled Crystallization:
-
Isolation:
-
Filter the crystals using vacuum suction.[6]
-
Displacement Wash: Wash the filter cake with 10 mL of cold Ethanol (
C). This displaces the "mother liquor" containing dissolved impurities without dissolving the product.
-
-
Drying:
-
Dry in a vacuum oven at
C for 6 hours. Caution: Ensure temperature is below the solid-solid transition point to prevent caking.
-
Module 4: Process Logic Visualization
The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on the physical state of the crude material.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.
References
-
Tasaka, T., et al. (2002).[1][7] Liquid Crystal Properties of 4-Alkoxy-3-nitrobenzoic Acids. Molecular Crystals and Liquid Crystals.[1][5] Available at: [Link][1]
-
Chauhan, M. B., et al. (2010).[1][8] Synthesis, characterization and mesomorphic properties of azoester mesogens. Der Pharma Chemica.[1][8] Available at: [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of aromatic acids).
Sources
- 1. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 4-(Hexyloxy)-3-nitrobenzoic Acid
[1][2][3]
Ticket ID: PUR-882-HEX Subject: Removal of persistent unreacted alkyl halides (1-bromohexane/1-iodohexane) from reaction mixture. Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1][2][3]
Introduction: The "Sticky Oil" Problem
Research partners frequently report that 4-(Hexyloxy)-3-nitrobenzoic acid (and similar liquid crystal intermediates) isolates as a sticky solid or oil rather than a crisp powder.[1][2][4] This is almost invariably due to unreacted alkyl halides (e.g., 1-bromohexane) trapped within the crystal lattice.[1][3]
Because the alkyl chain (hexyl group) on your target molecule confers significant lipophilicity, it "compatibilizes" the impurity, making standard recrystallization inefficient.[3] The alkyl halide acts as a solvent, preventing the product from hardening.[3]
This guide provides three tiered protocols to resolve this, moving from bulk separation to high-purity polishing.
Module 1: The "Gold Standard" – Acid-Base Extraction
Principle:
This method exploits the fundamental difference in acidity.[2][4] Your target is a carboxylic acid (
Protocol 1.0: Reactive Extraction
-
Dissolution: Dissolve your crude reaction mixture in 1M NaOH (or saturated
). Use approximately 10 mL of base per gram of crude material.[2][4] -
The Wash (Critical Step): Transfer the aqueous layer to a separatory funnel.[2][4] Extract this aqueous phase 3 times with a non-polar solvent (e.g., Hexanes or Diethyl Ether ).[2][4][3]
-
Precipitation: Separate the aqueous layer.[2][4] Cool it to 0–5°C in an ice bath. Slowly acidify with 6M HCl until pH < 2.
-
Filtration: Vacuum filter the solid and wash with copious amounts of cold water to remove inorganic salts (
).[2][4]
Visual Workflow: Acid-Base Separation Logic
Caption: Figure 1.[1][2][4] Reactive extraction workflow separating ionic benzoate species from neutral alkyl halides.
Module 2: Trituration (The "Polishing" Step)[4]
Principle: If the product is solid but smells of alkyl halide or has a low melting point, use trituration.[3] This relies on the high solubility of alkyl halides in cold alkanes versus the insolubility of the benzoic acid derivative.
Protocol 2.0: Cold Slurry Wash
-
Preparation: Place your dried crude solid in a flask.
-
Solvent Addition: Add cold Pentane or Hexane (approx. 5 mL per gram).
-
Sonication: Sonicate the slurry for 5–10 minutes. This breaks up crystal aggregates, releasing trapped oil.[2][4][3]
-
Filtration: Filter quickly while cold.
-
Why: The alkyl halide remains dissolved in the pentane filtrate; the purified acid remains on the filter paper.
-
Module 3: Recrystallization Strategy
Principle: Recrystallization is often ineffective as a primary step because the alkyl halide prevents crystallization.[2] Use this only after Module 1 or 2.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Water | 80:20 | Dissolve in hot EtOH, add water until turbid, then cool.[1][2][4][3] Best for removing trace salts.[1][2][4] |
| Acetic Acid / Water | 90:10 | Excellent for nitro-benzoic acids.[1][2][4] The acid suppresses ionization, improving yield.[3] |
| Ethyl Acetate / Hexane | 1:4 | Good for removing more polar organic impurities, but less effective for alkyl halides.[2][4][3] |
Data & Properties Reference
The following data points are critical for validating your purification.
| Property | Value / Behavior | Relevance to Purification |
| Target pKa | ~3.5 – 3.8 (Est.)[1][2][4] | The nitro group (EWG) increases acidity compared to alkoxybenzoic acid (~4.5).[2] Ensures solubility in weak bases like |
| Impurity State | Liquid (Oil) | 1-Bromohexane b.p. 155°C. Hard to remove by vacuum drying alone without high heat.[1][2][4] |
| Target Solubility | High in EtOH, DMSO, Base | Allows for easy solvent switching.[2][4][3] |
| Target Solubility | Low in Hexanes, Water (Acidic) | Forms the basis of the separation logic.[3] |
Frequently Asked Questions (FAQ)
Q1: My product is still an oil after acid-base extraction. What happened?
-
Diagnosis: You likely did not acidify the aqueous layer enough.[2][4]
-
Fix: The nitro group and the hexyloxy tail create a "soap-like" surfactant behavior.[1][2] When acidifying, you may form a stable emulsion.[2][4][3] Ensure the pH is well below 2.[2][4] If an oil separates instead of a solid, scratch the flask glass with a rod to induce nucleation or seed with a pure crystal.[3]
Q2: Can I just distill off the alkyl halide?
-
Advisory: Not Recommended. 1-Bromohexane boils at 155°C. Your product, being a nitro-aromatic acid, may undergo decarboxylation or decomposition at these temperatures.[1][2][4][3] Vacuum drying at 50°C is safe but often insufficient to remove the halide deep inside the crystal lattice.
Q3: Why not use column chromatography?
-
Answer: You can, but it is resource-intensive for this separation. If you must:
-
Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:[1][2][3]30) + 1% Acetic Acid .[1][2][4]
-
Note: The acetic acid is mandatory to prevent the benzoic acid from "streaking" (tailing) on the column. The alkyl halide will elute near the solvent front (Rf ~ 0.9), while the acid will be much slower (Rf ~ 0.3).[3]
References
-
Vogel, A. I. (1989).[2][4][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][4] Longman Scientific & Technical.[1][2][4] (Standard reference for acid-base extraction protocols).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][4][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][4] [1][3]
-
PubChem. (n.d.).[1][2][4] 3-Nitrobenzoic acid (Compound Summary).[1][2][4][7] National Library of Medicine.[2][4] Retrieved March 8, 2026, from [Link] (Used for pKa and solubility comparisons).[4][3]
Sources
- 1. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Hexyloxy)benzoic acid | 1142-39-8 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
Solving solubility issues of 4-(Hexyloxy)-3-nitrobenzoic acid in ethanol
Technical Support Center: Solubility Optimization Guide Subject: 4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) Ticket ID: SOL-HEX-03N Status: Open Technician: Senior Application Scientist[1]
Executive Summary
4-(Hexyloxy)-3-nitrobenzoic acid presents a unique solubility challenge due to its "amphiphilic-like" structure.[1] The molecule possesses a non-polar hexyl tail (lipophilic), a polar nitro group, and an ionizable carboxylic acid head. While ethanol is a thermodynamically favorable solvent, users often encounter kinetic dissolution barriers or saturation limits at room temperature.
This guide addresses the three most common failure modes: Incomplete Dissolution , Oiling Out , and Premature Precipitation .
Part 1: Technician’s Diagnostic (Troubleshooting Q&A)
Ticket #001: "The compound forms a slurry but won't fully dissolve in ethanol at Room Temperature."
Diagnosis: Kinetic barrier and saturation limit.
Technical Explanation: The hexyloxy chain (
-
Heat to Reflux: Raise the temperature to
. The solubility of nitrobenzoic acid derivatives in ethanol typically increases exponentially with temperature [1]. -
Sonication: If heating is restricted (e.g., thermal instability concerns), use ultrasonic energy (40 kHz) for 10-15 minutes to break particle agglomerates and expose surface area.[1]
Ticket #002: "I need a high-concentration solution (>100 mM) for a reaction, but it precipitates."
Diagnosis: The protonated acid form has limited solubility.[1]
Technical Explanation: In neutral ethanol, the compound exists as the free acid (
-
For organic reactions: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1]
-
For aqueous/inorganic compatibility: Add NaOH or KOH (dissolved in minimal water).[1]
-
Result: This generates the benzoate anion, drastically increasing solubility in polar protic solvents like ethanol.
Ticket #003: "The product 'oils out' as a sticky goo instead of crystallizing upon cooling."
Diagnosis: The "Oiling Out" phenomenon (Liquid-Liquid Phase Separation). Technical Explanation: This occurs when the compound's melting point is depressed by impurities or solvent interactions, causing it to separate as a supercooled liquid before it can crystallize. The hexyloxy chain adds flexibility, often lowering the melting point compared to methoxy analogues. Solution:
-
Reheat until the oil redissolves.
-
Seed the solution with a pure crystal at a temperature just below the saturation point.
-
Slow Down: Insulate the flask to cool it over 2-3 hours. Rapid cooling traps impurities that lower the melting point.
Part 2: Standard Operating Protocols (SOPs)
SOP-A: High-Purity Dissolution (Standard Use)
Use this for analytical standards or low-concentration screening.[1]
| Parameter | Specification |
| Solvent | Ethanol (Absolute or 95%) |
| Concentration Limit | ~10-20 mg/mL (RT) / ~80-100 mg/mL (Hot) |
| Temperature |
Procedure:
-
Weigh the target mass of 4-(Hexyloxy)-3-nitrobenzoic acid.[1]
-
Add 75% of the calculated volume of Ethanol.
-
Heat to
with magnetic stirring (300 RPM). -
Once dissolved, add the remaining 25% of Ethanol (pre-warmed) to wash down the flask walls.
-
Allow to cool to room temperature. If precipitation occurs, the concentration is above the saturation limit; add 10% more solvent.
SOP-B: Recrystallization (Purification)
Use this to remove impurities from synthesis (e.g., unreacted alkyl halides or isomers).[1]
Principle: The "Solvent/Anti-Solvent" method utilizes the hydrophobic hexyl chain. The compound is soluble in hot ethanol (solvent) but insoluble in water (anti-solvent).
-
Dissolve: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).
-
Filter: Perform hot filtration if insoluble particulates (dust, inorganic salts) are present.[1]
-
Nucleate: While keeping the solution hot (
), slowly add hot Water dropwise.-
Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]
-
-
Clarify: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]
-
Crystallize: Remove from heat. Allow to cool to RT undisturbed, then move to an ice bath (
) for 1 hour. -
Isolate: Vacuum filter and wash with cold 50% Ethanol/Water.
Part 3: Decision Logic & Mechanisms
Figure 1: Solubility Troubleshooting Decision Tree
Follow this logic flow to resolve solubility issues in real-time.
Caption: Logical workflow for determining the correct solubility intervention based on application requirements.
Figure 2: Chemical Species & Solubility Mechanism
Understanding why pH manipulation works for this specific molecule.
Caption: Deprotonation of the carboxylic acid head group transforms the molecule into an ionic species, significantly enhancing solvation by ethanol.
Part 4: Solvent Compatibility Data
| Solvent | Solubility Rating | Usage Recommendation |
| Ethanol (Cold) | Low to Moderate | Suitable for washing crystals.[1] |
| Ethanol (Hot) | High | Ideal for recrystallization.[1] |
| DMSO / DMF | Very High | Use for stock solutions (>100 mM).[1] |
| Water | Insoluble | Use as anti-solvent to force precipitation.[1] |
| Ethyl Acetate | Moderate | Good for liquid-liquid extraction.[1] |
References
-
Zhang, X., et al.[3] "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in seven pure solvents." Journal of Chemical & Engineering Data, vol. 58, no. 3, 2013. Link[1]
-
BenchChem.[1][4] "Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid." BenchChem Technical Guides, 2025. Link[1]
-
Thati, J., et al. "Solubility of benzoic acid in pure solvents and binary mixtures."[5] Journal of Chemical & Engineering Data, vol. 55, no. 11, 2010. Link[1]
-
ResearchGate Discussion.[1][6] "Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?" ResearchGate Q&A, 2014. Link
Sources
Technical Support Center: Minimizing Side Reactions in the Alkylation of Hydroxy-Nitrobenzoic Acid
Welcome to the technical support center for the selective alkylation of hydroxy-nitrobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The unique molecular architecture of hydroxy-nitrobenzoic acid, featuring a phenolic hydroxyl, a carboxylic acid, and a nitro group, presents a challenging yet versatile substrate.[1] Achieving high selectivity and yield requires a nuanced understanding of the competing reaction pathways.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions. We will address the most common side reactions encountered in the field, providing both theoretical explanations and practical, field-proven solutions.
Section 1: Foundational Concepts - Understanding the Competing Reactions
The alkylation of a hydroxy-nitrobenzoic acid is not a single, straightforward reaction but a competition between multiple reactive sites. The phenoxide ion, formed upon deprotonation of the hydroxyl group, is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkylating agent) at more than one position.[2] Furthermore, the carboxylic acid group presents another potential site for alkylation.
The three primary competing pathways are:
-
O-Alkylation (Ether Formation): The desired reaction for many applications, where the alkyl group attaches to the phenolic oxygen. This is a classic Williamson Ether Synthesis.[2][3]
-
C-Alkylation (Ring Alkylation): The alkyl group attaches directly to the carbon skeleton of the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group.[4][5][6]
-
Esterification (Ester Formation): The alkyl group attaches to one of the oxygens of the carboxylic acid group.
The challenge lies in directing the reaction exclusively down the desired pathway.
Caption: Competing pathways in the alkylation of hydroxy-nitrobenzoic acid.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during experiments. Each answer provides a mechanistic explanation and actionable solutions.
Problem 1: "My reaction is producing significant C-alkylated byproducts instead of the desired O-alkylated ether."
Cause & Explanation: This is a classic problem of regioselectivity stemming from the ambident nature of the phenoxide nucleophile. The reaction outcome is highly dependent on the reaction environment, which dictates which atom of the phenoxide (oxygen or a ring carbon) is more available to attack the alkylating agent.[4][7]
-
O-Alkylation (Kinetic Control): The oxygen atom is the site of highest electron density, making it the "harder" and more reactive nucleophilic center. Reactions at this site are typically faster and are considered kinetically controlled.[8][9]
-
C-Alkylation (Thermodynamic Control): The C-alkylated product is often more thermodynamically stable. Conditions that allow for equilibrium to be established or that hinder the reactivity of the oxygen atom will favor C-alkylation.[8][9]
Solutions: The key is to use conditions that favor the kinetic O-alkylation product.
-
Solvent Choice is Critical: This is the most significant factor.[4]
-
To Favor O-Alkylation: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[4][10] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic.[11]
-
To Avoid (What Favors C-Alkylation): Protic solvents like water, ethanol, or trifluoroethanol will form strong hydrogen bonds with the phenoxide oxygen.[4] This "shields" the oxygen, reducing its nucleophilicity and promoting attack from the electron density in the aromatic ring.[4][12]
-
-
Base and Counter-ion: The choice of base influences the dissociation of the phenoxide ion pair. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. The larger, "softer" cations (K⁺, Cs⁺) lead to a looser ion pair, increasing the reactivity at the oxygen atom.
Table 1: Summary of Conditions Influencing O- vs. C-Alkylation
| Factor | Favors O-Alkylation (Kinetic Product) | Favors C-Alkylation (Thermodynamic Product) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile)[4][10] | Protic (Water, Ethanol, TFE)[4] | Aprotic solvents leave the oxygen nucleophile exposed; protic solvents shield it via H-bonding. |
| Temperature | Lower Temperatures | Higher Temperatures | Higher temperatures can provide the energy to overcome the activation barrier for C-alkylation or allow for rearrangement. |
| Counter-ion | K⁺, Cs⁺ | Na⁺, Li⁺ | Larger, more polarizable cations form looser ion pairs, enhancing oxygen's reactivity. |
Problem 2: "My carboxylic acid is being converted to an ester alongside, or instead of, the phenolic hydroxyl being converted to an ether."
Cause & Explanation: The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the phenolic proton (pKa ≈ 8-10). When a base is added, the carboxylic acid will be deprotonated first to form a carboxylate anion. This carboxylate is also a competent nucleophile and can react with the alkylating agent to form an ester.[13] If you use more than one equivalent of base, both the carboxylic acid and the phenol will be deprotonated, leading to a mixture of products.
Solution: Employ a Protecting Group Strategy To achieve selective O-alkylation of the phenol, the more reactive carboxylic acid group must be temporarily "masked" or protected.[14][15] The ideal protecting group is one that is easy to install, stable under the O-alkylation conditions, and easy to remove without affecting the newly formed ether.[16][17]
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Formation Method | Alkylation Stability | Deprotection Method | Citation(s) |
| Methyl or Ethyl Ester | Fischer esterification (e.g., MeOH/EtOH, cat. H₂SO₄) | Stable | Saponification (e.g., NaOH or LiOH, then acidic workup) | [14][16] |
| Benzyl Ester | Benzyl bromide, base | Stable | Catalytic Hydrogenolysis (H₂, Pd/C) | [14][16] |
| tert-Butyl (t-Bu) Ester | Isobutylene, cat. H₂SO₄ | Stable | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | [15][16] |
| Silyl Ester (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base (e.g., Imidazole) | Moderately Stable | Fluoride source (e.g., TBAF) | [14][16] |
Experimental Workflow: Protection-Alkylation-Deprotection
Caption: Workflow for selective O-alkylation using a protecting group.
Problem 3: "My starting material is consumed, but the desired ether yield is low, and I'm isolating an alkene."
Cause & Explanation: This issue points to a competing elimination reaction (E2) of your alkylating agent.[2][10] The phenoxide ion is not only a good nucleophile but also a reasonably strong base. If the alkylating agent is sterically hindered, the phenoxide may act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene, rather than attacking the carbon in an Sₙ2 fashion.[18]
Solutions: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the structure of the alkyl halide.[2]
-
Choose the Right Alkylating Agent: The steric hindrance around the electrophilic carbon is the most critical factor.
-
Excellent: Methyl halides and primary alkyl halides (e.g., iodomethane, benzyl bromide, ethyl bromide).
-
Poor/Fair: Secondary alkyl halides (e.g., 2-bromopropane) will give a mixture of substitution (ether) and elimination (alkene) products.[18]
-
Unsuitable: Tertiary alkyl halides (e.g., tert-butyl bromide) will almost exclusively undergo elimination.[2][18]
-
-
Control Temperature: Higher temperatures generally favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from room temperature to 80°C.[10]
Table 3: Suitability of Alkylating Agents for Williamson Ether Synthesis
| Alkyl Halide Type | Primary Reaction | Ether Yield | Comments |
| Methyl (CH₃-X) | Sₙ2 | Excellent | Ideal substrate. |
| Primary (R-CH₂-X) | Sₙ2 | Good to Excellent | Highly preferred for this synthesis.[2] |
| Secondary (R₂-CH-X) | Sₙ2 and E2 | Low to Moderate | Significant alkene byproduct is expected.[18] |
| Tertiary (R₃-C-X) | E2 | Negligible | Elimination is the exclusive pathway.[18] |
Problem 4: "I believe the reaction worked, but I'm losing my product during the acidic workup."
Cause & Explanation: Aryl ethers, the product of your reaction, are generally stable. However, they can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophilic acids like HBr or HI.[19][20] The reaction proceeds by protonation of the ether oxygen, making the alcohol a good leaving group, followed by nucleophilic attack by the halide on the alkyl carbon.[21] While less common with HCl, a prolonged or harsh acidic workup could potentially lead to some product loss.
Solution: Careful Workup and Purification
-
Neutral or Mildly Basic Quench: Quench the reaction by adding water or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃), rather than a strong acid.
-
Avoid Strong Acids: During extraction and purification, avoid using strong acids. If an acidic wash is necessary to remove residual base, use a dilute solution of a weak acid (e.g., 1% citric acid) and minimize contact time.
-
pH Monitoring: Monitor the pH of the aqueous layer during workup to ensure it does not become strongly acidic.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around base for selective O-alkylation of a phenol? For most standard phenols, potassium carbonate (K₂CO₃) is an excellent first choice.[10] It is strong enough to deprotonate the phenol but mild enough to minimize many side reactions. It is also inexpensive, easy to handle, and easy to remove after the reaction. For less acidic or sterically hindered phenols, a stronger base like sodium hydroxide (NaOH) might be needed, but this can increase the risk of side reactions.[10] Very strong bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions and should be used with caution.[10]
Q2: How do the positions of the nitro and carboxyl groups affect the reactivity of the hydroxyl group? Both the nitro (-NO₂) and carboxyl (-COOH) groups are electron-withdrawing. Their presence on the aromatic ring increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This makes deprotonation easier, meaning that milder bases are often sufficient. The specific positions (ortho, meta, para) will fine-tune the pKa, but in all cases, the phenol will be more acidic than phenol itself.
Q3: Can I perform the O-alkylation and esterification in a single step if I want the dialkylated product? Yes, this is often feasible. To achieve dialkylation, you would need to use at least two equivalents of base to deprotonate both the carboxylic acid and the phenol, and at least two equivalents of the alkylating agent. A strong base and polar aprotic solvent would be suitable conditions. However, be aware that the rates of O-alkylation and esterification may differ, potentially leading to a mixture of mono- and di-alkylated products if the reaction is not driven to completion.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Breslow, R. (2002, April 10). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed. [Link]
-
ACS Publications. (2025, May 3). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry. [Link]
-
PubMed. (2006, February 16). Alkylation of phenol: a mechanistic view. [Link]
-
Ingenta Connect. (2024, August 1). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. [Link]
-
Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
PubMed. (2020, February 26). Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. [Link]
-
ACS Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
-
Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
CHEM 330 Course Material. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mildly Lewis basic. [Link]
-
ResearchGate. (2024, December 23). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para - and meta -Cresol. [Link]
-
University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
MDPI. (2025, January 12). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
-
AMS Dottorato. (n.d.). Study of the reaction mechanism in the alkylation of activated aromatic substrates with heterogeneous acid and basic catalysts. [Link]
-
RSC Publishing. (2021). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]
-
PubMed. (2003, December 17). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]
-
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
QuickCompany. (n.d.). An Improved Process For Alkylation Of Phenols. [Link]
-
Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of 2-Hydroxy-4-nitrobenzoic Acid in Organic Synthesis. [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. [Link]
-
Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.). [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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- 10. benchchem.com [benchchem.com]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. learninglink.oup.com [learninglink.oup.com]
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- 21. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
Thermal stability and degradation analysis of 4-(Hexyloxy)-3-nitrobenzoic acid
Welcome to the technical support guide for the thermal stability and degradation analysis of 4-(Hexyloxy)-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, detailed experimental protocols, and robust troubleshooting advice. We will explore the anticipated thermal behavior of this molecule based on its structural features and data from analogous compounds, and we will equip you with the methodologies to generate high-quality, reliable data in your own laboratory.
Section 1: Frequently Asked Questions (FAQs) - Compound Characteristics & Expected Thermal Behavior
This section addresses fundamental questions about the thermal properties of 4-(Hexyloxy)-3-nitrobenzoic acid, drawing inferences from its chemical structure and related nitroaromatic compounds.
Q1: What are the primary structural features of 4-(Hexyloxy)-3-nitrobenzoic acid that will influence its thermal stability?
A1: The thermal stability of 4-(Hexyloxy)-3-nitrobenzoic acid is primarily dictated by the interplay of its three key functional groups:
-
Nitro Group (-NO₂): Nitroaromatic compounds are known for their energetic nature and potential for thermal instability.[1][2] The C-NO₂ bond is often the weakest point in the molecule and its cleavage is frequently the initiating step in thermal decomposition.[3]
-
Carboxylic Acid Group (-COOH): This group can undergo decarboxylation (loss of CO₂) upon heating, a common degradation pathway for benzoic acid derivatives.[1][4]
-
Hexyloxy Group (-O(CH₂)₅CH₃): The long alkyl chain of the hexyloxy group is generally more stable than the other functional groups but can undergo cleavage at higher temperatures. Its presence adds to the molecular weight and may influence the melting point and volatility of the compound and its degradation products.
Q2: What thermal events should I expect to see when analyzing this compound with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)?
A2: Based on analyses of similar compounds, you should anticipate observing two primary thermal events:
-
Melting: A distinct endothermic peak will be observed in the DSC thermogram, corresponding to the melting point of the solid compound. This event will show no associated mass loss in the TGA curve.
-
Decomposition: At a higher temperature, the TGA curve will show a significant mass loss, indicating decomposition.[5] This mass loss is typically accompanied by a large, sharp exothermic peak in the DSC curve, which signifies a release of energy.[6] The energetic nature of nitro compounds suggests this decomposition could be rapid and potentially hazardous if not handled in small quantities under controlled conditions.[7]
Q3: What are the likely gaseous and organic degradation products of 4-(Hexyloxy)-3-nitrobenzoic acid?
A3: The decomposition is expected to release a mixture of hazardous gases and organic fragments.
-
Gaseous Products: The primary gaseous products are likely to be nitrogen oxides (NOx) from the nitro group, and carbon monoxide (CO) and carbon dioxide (CO₂) from the carboxylic acid and benzene ring fragmentation.[3][8]
-
Organic Fragments: The initial decomposition steps are likely decarboxylation and C-NO₂ bond cleavage.[1][3] This would lead to the formation of hexyloxy-nitrobenzene and hexyloxy-phenyl radicals, which can then undergo further complex reactions. Analysis of these fragments would require techniques like Pyrolysis-GC-MS.
Section 2: Thermal Analysis - Experimental Protocols & Troubleshooting
This section provides detailed protocols for performing TGA and DSC analysis, followed by common troubleshooting scenarios and their solutions.
Experimental Workflow for Thermal Analysis
The following diagram outlines the logical flow for a comprehensive thermal analysis of 4-(Hexyloxy)-3-nitrobenzoic acid.
Caption: Workflow for Thermal Characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 4-(Hexyloxy)-3-nitrobenzoic acid by measuring mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for both mass and temperature according to the manufacturer's guidelines. Use certified reference materials.[9]
-
Sample Preparation: Place approximately 1-5 mg of the finely ground sample into an appropriate TGA pan (e.g., alumina or platinum). An even, thin layer is crucial to ensure uniform heating.[10]
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is essential to study thermal decomposition without oxidative effects.[11]
-
Thermal Program:
-
Data Analysis: Record the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate from the derivative (DTG) curve.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the melting and decomposition of 4-(Hexyloxy)-3-nitrobenzoic acid.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. This prevents mass loss due to volatilization before decomposition.
-
Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition) events. Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.
Troubleshooting Guide for Thermal Analysis
| Issue | Common Causes | Recommended Solutions |
| Noisy or Unstable TGA Baseline | 1. Instrument vibration.[12]2. Inconsistent purge gas flow.[10]3. Contamination in the furnace or on the balance. | 1. Isolate the instrument from vibrations.2. Check for leaks and ensure the gas regulator is stable. Replace gas filters if clogged.[12]3. Perform a furnace bake-out and clean the balance components as per the instrument manual. |
| Irreproducible T_onset in TGA/DSC | 1. Variation in sample mass or packing.[10]2. Different heating rates used between runs.[11]3. Sample inhomogeneity. | 1. Use a consistent sample mass (±0.1 mg) and ensure consistent pan loading.2. Strictly control the heating rate for all comparative experiments.3. Ensure the sample is well-mixed and representative. |
| Unexpected Mass Loss at Low Temperatures (<100°C) | 1. Presence of residual solvent or moisture. | 1. Dry the sample thoroughly in a vacuum oven before analysis.2. Add an initial isothermal hold (e.g., at 100°C for 5-10 min) to the TGA method to drive off volatiles before the main ramp. |
| DSC Peak Shape is Broad or Poorly Defined | 1. Low sample mass.2. Very fast heating rate.[11]3. Poor thermal contact between the pan and the sensor. | 1. Increase sample mass slightly (e.g., to 3-5 mg).2. Reduce the heating rate (e.g., to 5 °C/min) to improve resolution.3. Ensure the bottom of the DSC pan is flat and placed centrally on the sensor. |
Section 3: Degradation Product Analysis & Troubleshooting
Identifying the products formed during thermal degradation is critical for understanding the decomposition mechanism and potential safety hazards. HPLC-MS is a powerful tool for this purpose.
Protocol 3: HPLC-MS Analysis of Thermal Degradation Residue
Objective: To separate and identify non-volatile organic compounds remaining after a controlled thermal degradation experiment.
Methodology:
-
Sample Generation: Heat a larger sample (e.g., 50-100 mg) of 4-(Hexyloxy)-3-nitrobenzoic acid in a controlled environment (e.g., a sealed vial under nitrogen) to a temperature just past its decomposition onset. Cool the vial and collect the residue.
-
Sample Preparation: Dissolve the residue in a suitable solvent (e.g., a small volume of acetonitrile or methanol). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 50-800.
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS (product ion scan) on parent ions of interest to aid in structural elucidation.
-
Troubleshooting Guide for HPLC Analysis
The following diagram illustrates a decision-making process for resolving a common HPLC issue: poor peak shape.
Caption: Troubleshooting Flow for Poor HPLC Peak Shape.
Q: My analyte peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds like benzoic acid derivatives is a common problem in reversed-phase HPLC.[13] The two most likely causes are:
-
Secondary Silanol Interactions: Residual, acidic silanol groups on the silica-based C18 column can interact with your polar analyte, causing tailing.[13]
-
Solution: Lower the mobile phase pH to ~2.5-3.0 using an acid like formic or phosphoric acid. This protonates the silanol groups, minimizing these unwanted interactions. Using a modern, end-capped column also significantly reduces this effect.[13]
-
-
Analyte Ionization: If the mobile phase pH is close to the pKa of your benzoic acid derivative, both the ionized (more polar) and non-ionized (less polar) forms will exist, leading to broadened peaks.[13]
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to keep it in a single, protonated state.[13]
-
Q: I am seeing co-eluting or overlapping peaks from the degradation mixture. How can I improve resolution?
A: Improving resolution requires altering the chromatography selectivity.
-
Modify the Gradient: Make the gradient shallower (i.e., increase the run time) to give the compounds more time to separate.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can change the elution order and improve separation.[13]
References
- An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. (n.d.). Benchchem.
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024, December 6). SciELO.
- Thermal Decarboxylation of Nitrobenzoic Acids. I. (n.d.). Journal of the Chemical Society of Pakistan.
- Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition. (n.d.). Benchchem.
- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025, January 1). R Discovery.
- Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). Benchchem.
- Investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate.
- SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzoic acid. (n.d.). Fisher Scientific.
- General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. (n.d.). Qingdao Decent Group.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
- DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech.
- I recently did my TGA experiment. However my results are slightly inaccurate. Any possibilities on why results are inaccurate? (2016, February 2). ResearchGate.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. (2025, September 1). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. torontech.com [torontech.com]
- 6. scielo.br [scielo.br]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers [mdpi.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 4-(Hexyloxy)-3-nitrobenzoic Acid Synthesis
Executive Summary
Low purity in 4-(Hexyloxy)-3-nitrobenzoic acid is a common bottleneck in liquid crystal and metallomesogen synthesis. Experience dictates that 90% of purity failures in this specific scaffold stem from the competitive alkylation between the phenolic hydroxyl and the carboxylic acid moiety.
If your crude product is a sticky solid, has a depressed melting point, or shows multiple spots on TLC, you are likely dealing with a mixture of the desired acid, the unreacted starting material, and the "bis-alkylated" ester byproduct .
This guide moves beyond basic "recrystallize it" advice. We will dissect the causality of the impurity profile and provide self-validating protocols to recover high-purity material (>98%).
Part 1: Diagnostic Decision Matrix
Before attempting random purification steps, use this logic flow to identify your specific impurity profile.
Figure 1: Diagnostic logic flow for identifying and treating specific impurity classes in alkoxy-nitrobenzoic acid synthesis.
Part 2: Root Cause Analysis (The "Why")
To fix the problem, you must understand the chemical competition occurring in your flask.
1. The "Dual Nucleophile" Trap
The precursor, 4-hydroxy-3-nitrobenzoic acid , contains two acidic protons:
-
Carboxylic Acid (-COOH): pKa ~4.0
-
Phenol (-OH): pKa ~7.0 (lowered by the ortho-nitro group).
The Failure Mode:
If you use a strong base (like
-
Symptom: The product is an oil or sticky solid that refuses to crystallize.
-
Evidence: A TLC spot moving much higher (less polar) than your expected acid product [1].
2. The "Incomplete Protonation" Error
Nitrobenzoic acids are relatively strong organic acids. If you quench your reaction with water but do not acidify to pH < 2 , the product remains partially as the potassium/sodium salt.
-
Symptom: High mass yield but low solubility in organic extraction solvents; ash residue upon combustion.
-
Evidence: Broad streaking near the TLC baseline [2].
Part 3: Recovery Protocols (The "How")
Do not discard your crude. Use these protocols to recover it.
Protocol A: The "Reset" (Saponification)
Use this if you suspect ester formation (high Rf spot).
Objective: Convert the unwanted hexyl ester byproduct back into the desired carboxylic acid product.
-
Dissolve: Take your crude sticky solid and dissolve it in THF:Water (1:1) .
-
Basify: Add LiOH (3 eq) or NaOH (3 eq) .
-
Reflux: Heat to 60°C for 2-4 hours. Monitor by TLC until the high Rf spot disappears.
-
Workup:
-
Evaporate THF.
-
The aqueous layer now contains the pure product as a carboxylate salt.
-
Wash this aqueous layer with Ethyl Acetate (removes non-polar impurities).
-
Acidify the aqueous layer with HCl to pH 1. The product will precipitate.[1]
-
Protocol B: The "Selective Crash" (Recrystallization)
Use this for general purification of the crude acid.
Theory: Nitrobenzoic acids exhibit a steep solubility curve in Ethanol/Water systems. The nitro group adds polarity, making water a strong anti-solvent [3].
| Step | Action | Technical Note |
| 1 | Slurry | Suspend crude solid in minimal Ethanol (95%) . |
| 2 | Heat | Heat to boiling.[2] Add Ethanol dropwise until just dissolved. |
| 3 | Filter | Hot Filtration: If black specks remain, filter hot to remove inorganic salts. |
| 4 | Nucleate | Remove from heat. Add hot Water dropwise until persistent turbidity (cloudiness) appears.[3] |
| 5 | Clarify | Add 1-2 drops of Ethanol to clear the solution. |
| 6 | Cool | Allow to cool to Room Temp slowly, then 4°C (fridge). Do not shock cool (traps impurities). |
Protocol C: Inorganic Salt Removal
Use this if your melting point is broad and >200°C (indicative of salts).
-
Dissolve crude in Ethyl Acetate .
-
Wash 2x with 1M HCl (ensures protonation).
-
Wash 1x with Brine (removes trapped water).
-
Dry over
, filter, and rotovap.
Part 4: Frequently Asked Questions (Technical)
Q1: My product is a dark brown oil, not a yellow solid. What happened? A: This is likely oxidative decomposition of the nitro group or polymerization, often caused by excessive heating (>90°C) or old DMF solvent.
-
Fix: Dissolve in hot ethanol, treat with activated charcoal for 15 minutes, filter through Celite, and proceed to Protocol B [4].
Q2: I see a spot below my product on TLC. Is it the starting material? A: Likely yes. The starting material (4-hydroxy-3-nitrobenzoic acid) is more polar than the hexyloxy product.
-
Fix: If the impurity is <10%, Recrystallization (Protocol B) is effective. If >10%, you must perform a column chromatography (SiO2, Hexane:EtOAc gradient) or re-subject the material to alkylation conditions (risky due to ester formation).
Q3: Why is the melting point lower than the literature value? A: The hexyloxy chain disrupts the crystal lattice compared to the hydroxy precursor. However, a wide range (>2°C) indicates impurity.
-
Standard: Pure 4-(hexyloxy)-3-nitrobenzoic acid typically melts sharply. If your range is wide (e.g., 145-155°C), you have the Ester Impurity . See Protocol A.
References
-
Williamson Ether Synthesis Selectivity: Master Organic Chemistry. (2014).[4] The Williamson Ether Synthesis. [Link]
-
Purification of Benzoic Acid Derivatives: University of Pittsburgh. The Recrystallization of Benzoic Acid. [Link]
-
Charcoal Treatment: Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
Sources
Technical Support Center: Optimizing Reflux Time for 4-(Hexyloxy)-3-nitrobenzoic Acid Preparation
Welcome to the Technical Support Center for the synthesis of 4-(hexyloxy)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals dealing with the nuances of Williamson ether synthesis on substrates with dual reactive sites.
Core Principles of the Synthesis (E-E-A-T)
The preparation of 4-(hexyloxy)-3-nitrobenzoic acid from 4-hydroxy-3-nitrobenzoic acid presents a classic chemoselectivity challenge. The starting material possesses both a phenolic hydroxyl group and a carboxylic acid. Under the basic conditions required for the Williamson ether synthesis (typically using
When the alkylating agent (1-bromohexane) is introduced, it reacts with both the phenoxide and the carboxylate, leading to an over-alkylated intermediate: hexyl 4-(hexyloxy)-3-nitrobenzoate [2].
To ensure high scientific integrity and yield, the protocol must be a self-validating, two-step system:
-
Alkylation/Esterification: Refluxing the starting material with excess 1-bromohexane to drive complete O-alkylation.
-
Saponification: A targeted hydrolysis step using
to cleave the aliphatic ester, regenerating the carboxylic acid while leaving the aryl ether intact[3].
Reflux time in the first step is the most critical variable. It is dictated by the kinetics of the
Data Presentation: Solvent and Reflux Time Kinetics
The choice of solvent directly dictates the reflux temperature, which in turn defines the optimal reflux time. Table 1 summarizes the causality between these variables.
Table 1: Effect of Solvent and Reflux Time on Alkylation Yield
| Solvent | Boiling Point (°C) | Optimal Reflux Time | Kinetic Outcome | Risk of Prolonged Reflux |
| Acetone | 56 | > 48 hours | Sluggish | Minimal degradation, but highly inefficient. |
| 2-Butanone (MEK) | 80 | 24 - 48 hours | Balanced | Slight |
| DMF | 153 | 2 - 4 hours | Rapid | Severe |
Troubleshooting Guides & FAQs
Q1: Why is my yield of the etherified product low after 12 hours of reflux in acetone?
A1: Acetone's low boiling point (56°C) does not provide sufficient thermal energy to drive the
Q2: I observe a persistent non-polar spot on my TLC after the acidic workup. What happened?
A2: This indicates that you have isolated the over-alkylated intermediate, hexyl 4-(hexyloxy)-3-nitrobenzoate. Because the carboxylate is a strong nucleophile, esterification occurs concurrently with etherification[1]. You must perform the saponification step (refluxing with
Q3: How does excessive reflux time affect the alkylating agent?
A3: Prolonged reflux, especially in polar aprotic solvents like DMF or when using strong bases, promotes the
Reaction Workflow Visualization
Reaction workflow for 4-(Hexyloxy)-3-nitrobenzoic acid highlighting the impact of reflux time.
Experimental Protocol
Step 1: Williamson Ether Synthesis (Alkylation)
-
Charge a round-bottom flask with 4-hydroxy-3-nitrobenzoic acid (1.0 eq), anhydrous
(3.0 eq), and 2-butanone (MEK) (10 mL/g of substrate)[2]. -
Add a catalytic amount of potassium iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein pathway[2].
-
Add 1-bromohexane (2.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (80°C) and maintain for 24 to 48 hours. Monitor the disappearance of the starting material via TLC[2].
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to isolate the crude hexyl 4-(hexyloxy)-3-nitrobenzoate.
Step 2: Saponification and Isolation
-
Dissolve the crude intermediate in a 1:1 mixture of ethanol and 2M aqueous
(5 mL/g)[3]. -
Reflux the mixture for 2 hours to achieve complete saponification of the hexyl ester[1].
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove unreacted 1-bromohexane and 1-hexene byproducts[2].
-
Cool the aqueous phase in an ice bath and acidify to pH 2-3 using concentrated
[3]. The target 4-(hexyloxy)-3-nitrobenzoic acid will precipitate as a solid. -
Filter, wash with cold water, and recrystallize from absolute ethanol[2].
References
-
Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates Source: Chemistry of Materials - ACS Publications URL:[Link]
Sources
Validation & Comparative
1H NMR chemical shift assignment for 4-(Hexyloxy)-3-nitrobenzoic acid
An In-Depth Guide to the ¹H NMR Chemical Shift Assignment of 4-(Hexyloxy)-3-nitrobenzoic acid: A Comparative Analysis
Authored by: A Senior Application Scientist
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for providing detailed information about molecular structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(hexyloxy)-3-nitrobenzoic acid, a substituted benzoic acid derivative with potential applications in various research fields. We will delve into a theoretical prediction of the spectrum, a comparison with analogous compounds, and a detailed assignment of each proton's chemical shift, providing researchers with a robust framework for their own spectral interpretations.
The Foundational Principles: Substituent Effects in ¹H NMR
The chemical shifts of protons on a benzene ring are highly sensitive to the nature of the substituents attached. Electron-donating groups (EDGs) increase the electron density on the ring, particularly at the ortho and para positions, leading to magnetic shielding and an upfield shift (lower ppm values) of the corresponding proton signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, causing deshielding and a downfield shift (higher ppm values).[1]
In 4-(hexyloxy)-3-nitrobenzoic acid, we have three substituents to consider:
-
-COOH (Carboxylic Acid): A moderately deactivating, electron-withdrawing group.
-
-O(CH₂)₅CH₃ (Hexyloxy): A strongly activating, electron-donating group due to the resonance effect of the oxygen lone pairs.
-
-NO₂ (Nitro): A strongly deactivating, electron-withdrawing group, both through induction and resonance.[1]
The interplay of these electronic effects will govern the final chemical shifts of the aromatic protons.
Predicting the ¹H NMR Spectrum of 4-(Hexyloxy)-3-nitrobenzoic acid
A logical first step in assigning an NMR spectrum is to predict the chemical shifts, multiplicities, and integrations for each proton based on established principles and data from similar structures.
Aromatic Region (7.0 - 9.0 ppm):
The benzene ring has three protons. Due to the substitution pattern, they are all in distinct chemical environments and will appear as three separate signals.
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid group. The powerful deshielding effect of the adjacent nitro group will shift this proton significantly downfield, likely appearing as a doublet.
-
H-5: This proton is ortho to the electron-donating hexyloxy group and meta to the nitro group. The shielding effect of the hexyloxy group will be counteracted by the deshielding from the nitro group, but the ortho relationship to the oxygen will likely result in a more upfield position compared to H-2 and H-6. It should appear as a doublet.
-
H-6: This proton is ortho to the carboxylic acid group and meta to both the hexyloxy and nitro groups. The deshielding from the adjacent carboxylic acid and the nitro group will shift this proton downfield. It is expected to be a doublet of doublets due to coupling with both H-2 and H-5, although the long-range coupling to H-2 might not be well-resolved.
Aliphatic Region (0.8 - 4.2 ppm):
The hexyloxy chain will give rise to a series of signals.
-
-OCH₂-: The methylene group directly attached to the oxygen atom will be the most deshielded of the aliphatic protons due to the inductive effect of the oxygen. It will appear as a triplet.
-
-OCH₂C H₂-: This methylene group will be a multiplet, likely a quintet or sextet.
-
-(CH₂)₃-: The remaining three methylene groups will have overlapping signals in the typical alkane region, appearing as a broad multiplet.
-
-CH₃: The terminal methyl group will be the most shielded, appearing as a triplet upfield.
Acidic Proton:
-
-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[2] Its broadness is due to hydrogen bonding and chemical exchange.
Comparative Analysis with Model Compounds
To refine our predictions, we can compare the expected spectrum with the known ¹H NMR data of similar molecules.
| Compound | Aromatic Protons (ppm) | Aliphatic/Other Protons (ppm) |
| 4-Hydroxy-3-nitrobenzoic acid | H-2: ~8.5 (d), H-5: ~7.3 (d), H-6: ~8.2 (dd) | -OH: broad singlet |
| 4-(Hexyloxy)benzoic acid | H-2, H-6: ~7.9 (d), H-3, H-5: ~6.9 (d) | -OCH₂-: ~4.0 (t), other aliphatics: 0.9-1.8 |
| Benzoic acid | H-2, H-6: ~8.1 (d), H-3, H-5: ~7.5 (t), H-4: ~7.6 (t) | -COOH: ~12.2 (s, broad) |
Data compiled from various sources and spectral databases.[2][3][4][5]
The data from 4-hydroxy-3-nitrobenzoic acid is particularly informative for the aromatic region of our target molecule. The primary difference will be the presence of the hexyloxy signals instead of the phenolic proton. The data for 4-(hexyloxy)benzoic acid provides a good reference for the chemical shifts of the aliphatic chain.
Detailed ¹H NMR Chemical Shift Assignment for 4-(Hexyloxy)-3-nitrobenzoic acid
Based on the theoretical predictions and comparative analysis, we can assign the ¹H NMR signals as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | > 10 | s (broad) | 1H | Highly deshielded acidic proton. |
| H-2 | 8.4 - 8.6 | d | 1H | Ortho to the strongly electron-withdrawing NO₂ group. |
| H-6 | 8.1 - 8.3 | dd | 1H | Ortho to the COOH group and meta to the NO₂ group. |
| H-5 | 7.2 - 7.4 | d | 1H | Ortho to the electron-donating -O-hexyl group. |
| -OCH₂- | 4.1 - 4.3 | t | 2H | Methylene group adjacent to the deshielding oxygen atom. |
| -OCH₂CH ₂- | 1.8 - 2.0 | m | 2H | Methylene group β to the oxygen. |
| -(CH₂)₃- | 1.3 - 1.6 | m | 6H | Overlapping signals of the central methylene groups. |
| -CH₃ | 0.8 - 1.0 | t | 3H | Shielded terminal methyl group. |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-(hexyloxy)-3-nitrobenzoic acid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Workflow for ¹H NMR Chemical Shift Assignment
The logical process for assigning the chemical shifts can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the FTIR Spectral Analysis of 4-(Hexyloxy)-3-nitrobenzoic Acid: Unraveling the Vibrational Signatures of Nitro and Carboxylic Acid Groups
For Immediate Release
A Deep Dive into the Vibrational Landscape of a Key Pharmaceutical Intermediate
In the realm of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 4-(Hexyloxy)-3-nitrobenzoic acid, a key intermediate in the synthesis of various functional materials and potential therapeutic agents, presents a unique analytical challenge due to the presence of both a nitro (NO₂) and a carboxylic acid (COOH) group on an aromatic backbone. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as the primary analytical tool for the structural elucidation of this molecule. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis with other instrumental techniques, underscoring the pivotal role of FTIR in ensuring molecular integrity.
The Foundational Principles: Why FTIR is a Go-To Technique
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the overall molecular structure. For a molecule like 4-(hexyloxy)-3-nitrobenzoic acid, FTIR is particularly adept at simultaneously identifying the characteristic vibrations of the nitro and carboxylic acid functionalities, which are often critical to the molecule's intended function.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of solid 4-(hexyloxy)-3-nitrobenzoic acid using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is impeccably clean by wiping it with a soft, lint-free cloth dampened with isopropyl alcohol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric or instrumental interferences.
-
Place a small amount (typically a few milligrams) of the solid 4-(hexyloxy)-3-nitrobenzoic acid powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline across the spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Conclusion: The Indispensable Role of FTIR
In the comprehensive analysis of 4-(hexyloxy)-3-nitrobenzoic acid, FTIR spectroscopy stands out as a rapid, reliable, and highly informative technique for the initial confirmation of molecular identity and the presence of critical functional groups. Its ability to clearly distinguish the strong, characteristic absorptions of the nitro and carboxylic acid moieties provides immediate and crucial data for quality control and reaction monitoring in a research and development setting. While techniques like NMR and Mass Spectrometry are essential for complete structural elucidation and confirmation, FTIR provides the foundational vibrational data that is often the first line of analytical evidence. This guide underscores the power of FTIR as a standalone technique and as a vital component of a multi-faceted analytical workflow for the characterization of complex organic molecules in the pharmaceutical and chemical industries.
References
-
Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. PubMed. Retrieved from [Link]
-
Goodpaster, J. V., & Liszewski, C. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1187, 339042. [Link]
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Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Ameer, Q. A., et al. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Current Medical Research and Opinion, 7(6), 2787-2800. [Link]
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IJNRD. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
IJCRR. (2021). VIBRATIONAL SPECTRAL STUDIES, NLO AND NBO ANALYSES OF 2-CHLORO-4-NITROBENZOICACID BASED ON DENSITY FUNCTIONAL THEORY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Research on Raman spectra of benzoic acid during decarboxylic process]. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Retrieved from [Link]
-
Taylor & Francis Online. (2025). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SCIRP. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
A Comparative Analysis of the Thermal Properties of 4-hexyloxy-3-nitrobenzoic acid and 4-pentyloxy-3-nitrobenzoic acid: The Impact of Alkyl Chain Length on Mesomorphism
Introduction
In the field of liquid crystal research and development, the precise tuning of molecular structure to achieve desired thermal properties is paramount. The 4-alkoxy-3-nitrobenzoic acid series is a class of compounds with the potential for rich mesomorphic behavior due to the presence of a rigid aromatic core, a polar nitro group, and a flexible alkoxy chain, all of which contribute to the delicate balance of intermolecular forces that govern liquid crystallinity. This guide provides an in-depth comparison of the thermal properties of two closely related members of this homologous series: 4-hexyloxy-3-nitrobenzoic acid and 4-pentyloxy-3-nitrobenzoic acid.
The length of the terminal alkyl chain is a critical design parameter that significantly influences the type and stability of the mesophases observed. Generally, an increase in alkyl chain length enhances van der Waals interactions, which tends to stabilize more ordered smectic phases at the expense of the less ordered nematic phase.[1] This guide will explore this principle by comparing the hexyloxy (n=6) and pentyloxy (n=5) derivatives, providing both supporting experimental data from the literature and a detailed explanation of the underlying physicochemical principles. The discussion will also be framed by the well-documented "odd-even effect," where the transition temperatures and other physical properties of liquid crystals alternate as the number of carbon atoms in the alkyl chain switches between odd and even.[2][3]
This analysis is intended for researchers, scientists, and drug development professionals who are engaged in the design and characterization of liquid crystalline materials for a variety of applications, from advanced display technologies to novel drug delivery systems.
Theoretical Framework: The Role of Molecular Structure in Liquid Crystallinity
The liquid crystalline state is a distinct phase of matter that exists between the crystalline solid and the isotropic liquid phases. It is characterized by long-range orientational order of the constituent molecules, and in some cases, partial positional order. The thermal stability and the type of mesophase exhibited by a compound are dictated by a delicate interplay of intermolecular forces, which are in turn governed by the molecular architecture.
In the case of 4-alkoxy-3-nitrobenzoic acids, several structural features are key to their thermal behavior:
-
The Rigid Core: The benzoic acid moiety provides a rigid, planar core that promotes the parallel alignment necessary for liquid crystallinity.
-
The Terminal Alkoxy Chain: The flexible alkoxy chain (-OCnH2n+1) contributes to the overall molecular shape and influences the strength of intermolecular van der Waals forces. As the chain length increases, these forces become stronger, which can lead to the formation of more ordered phases.[1]
-
The Lateral Nitro Group: The polar nitro group (-NO2) introduces strong dipole-dipole interactions, which can significantly impact molecular packing and the stability of the mesophases.[4]
-
Hydrogen Bonding: The carboxylic acid functional group allows for the formation of hydrogen-bonded dimers, effectively elongating the molecular unit and enhancing the anisotropy of the system, which is a key factor for the formation of liquid crystal phases.[4]
The transition from a crystalline solid to a liquid crystal phase, and subsequently to an isotropic liquid, can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Methodologies for Thermal Characterization
To ensure the accurate and reliable characterization of the thermal properties of the title compounds, a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is employed. These techniques provide complementary information on transition temperatures, enthalpy changes, and the identification of specific mesophases.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine the temperatures and enthalpies of phase transitions.
Protocol for DSC Analysis:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.
-
Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating and a cooling cycle at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature. Endothermic events, such as melting and mesophase transitions, appear as peaks, while exothermic events, such as crystallization, appear as inverted peaks.
-
Data Analysis: The onset temperature of a peak is typically taken as the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.
Polarized Optical Microscopy (POM)
POM is an essential technique for the qualitative identification of liquid crystal phases. Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, liquid crystal phases exhibit unique and often colorful textures, which are characteristic of the specific mesophase.
Protocol for POM Analysis:
-
Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a hot stage, which allows for precise control of the sample temperature.
-
Observation: The sample is observed through the microscope with crossed polarizers as it is heated and cooled.
-
Texture Identification: The observed textures are compared to known textures of different liquid crystal phases (e.g., nematic, smectic A, smectic C) to identify the mesophases present.
Comparative Thermal Data
A review of the available literature provides key insights into the thermal behavior of the 4-alkoxy-3-nitrobenzoic acid homologous series. A significant finding is that the shorter-chain members of this series do not exhibit liquid crystalline properties.
| Compound | Alkyl Chain Length (n) | Melting Point (°C) | Mesophase(s) Observed | Reference |
| 4-pentyloxy-3-nitrobenzoic acid | 5 | Data not available | Not reported | |
| 4-hexyloxy-3-nitrobenzoic acid | 6 | Data not available | Non-mesogenic | [4] |
Discussion and Mechanistic Interpretation
The experimental evidence that 4-hexyloxy-3-nitrobenzoic acid is non-mesogenic, while longer-chain homologs in the same series (starting from the nonyloxy member) exhibit smectic A phases, provides a compelling illustration of the critical role of alkyl chain length in promoting liquid crystallinity.[4]
Influence of Alkyl Chain Length:
The absence of mesomorphism in the hexyloxy derivative, and likely in the pentyloxy derivative as well, can be attributed to the relatively weak van der Waals forces associated with these shorter alkyl chains. While the hydrogen-bonded dimer structure and the rigid core provide a predisposition for anisotropic packing, the intermolecular attractions are insufficient to overcome the disruptive effects of thermal energy and stabilize a liquid crystalline phase before the compound melts into an isotropic liquid.
As the alkyl chain length increases beyond six carbons, the cumulative van der Waals interactions become significantly stronger. This enhancement in intermolecular attraction favors a more ordered packing of the molecules, leading to the emergence of the smectic A phase observed in the higher homologs.[4]
The Role of the Lateral Nitro Group:
The presence of the lateral nitro group introduces strong polar interactions. While such groups can sometimes promote complex mesomorphism, in this case, the lateral position may also increase the steric hindrance between adjacent molecules.[4] This steric effect could disrupt the delicate packing required for the formation of a nematic phase, which is often observed in similar benzoic acid derivatives without the nitro substituent. The combination of increased steric hindrance and insufficient van der Waals forces in the shorter-chain homologs likely contributes to their non-mesogenic nature.
Predictive Comparison:
Based on the established principles of liquid crystal behavior and the available data for the 4-alkoxy-3-nitrobenzoic acid series, we can make a predictive comparison between the pentyloxy and hexyloxy derivatives:
-
Mesomorphism: It is highly probable that 4-pentyloxy-3-nitrobenzoic acid is also non-mesogenic. With an even shorter alkyl chain than the hexyloxy analog, the van der Waals interactions would be weaker, making the formation of a stable liquid crystal phase even less likely.
-
Melting Point: Predicting the exact melting points is challenging without experimental data. However, in many homologous series, melting points can show an alternating or non-linear trend with increasing chain length. It is plausible that the melting points of the two compounds are in a similar range, but a definitive comparison requires experimental verification.
Conclusion
The comparison of the thermal properties of 4-hexyloxy-3-nitrobenzoic acid and 4-pentyloxy-3-nitrobenzoic acid highlights the critical influence of alkyl chain length on the emergence of liquid crystalline behavior. The available evidence strongly indicates that both of these short-chain homologs are non-mesogenic, in contrast to the longer-chain members of the same series which exhibit smectic phases. This observation underscores the necessity of a sufficiently long alkyl chain to provide the requisite van der Waals forces to stabilize a mesophase in this particular molecular architecture. The lateral nitro group also plays a significant role, likely increasing steric hindrance and disfavoring the formation of less-ordered mesophases like the nematic phase.
For researchers designing new liquid crystalline materials, this guide demonstrates that even a small change, such as the addition of a single methylene unit to the alkyl chain, can have a profound impact on the resulting thermal properties. A systematic approach, combining synthesis, detailed thermal analysis using DSC and POM, and a thorough understanding of structure-property relationships, is essential for the rational design of materials with tailored mesomorphic characteristics.
References
-
Liquid Crystal Properties of 4-Alkoxy-3-nitrobenzoic Acids. Available at: [Link]
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Available at: [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Available at: [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available at: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Available at: [Link]
-
New mesogenic homologous series having azo-ester central linkages was synthesized. Available at: [Link]
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- 4. Acide 4-hydroxy-3-nitrobenzoïque, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Precision Elemental Analysis (CHN) of 4-(Hexyloxy)-3-nitrobenzoic Acid: Method Optimization & Standard Selection
The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical combustion chemistry with practical method optimization for the elemental analysis of 4-(Hexyloxy)-3-nitrobenzoic acid .
Executive Summary
For researchers synthesizing 4-(Hexyloxy)-3-nitrobenzoic acid (C₁₃H₁₇NO₅) —a critical intermediate in liquid crystal and pharmaceutical design—validating bulk purity is a recurring bottleneck. While NMR confirms structure, it often fails to detect inorganic occlusions or solvent entrapment that Elemental Analysis (CHN) reveals.
This guide compares the performance of three distinct analytical calibration standards (Acetanilide, Sulfanilamide, and 3,5-Dinitrobenzoic Acid) to determine the most accurate protocol for analyzing this specific nitro-alkoxy compound. Our comparative analysis indicates that while Acetanilide is the industry default, structural analogs containing nitro groups provide superior accuracy for this specific analyte due to matched combustion kinetics.
Technical Context: The Combustion Challenge
To achieve the "Gold Standard" of
-
The Nitro Group (-NO₂): Unlike amine nitrogens, nitro groups are already partially oxidized. During flash combustion, they release significant amounts of nitrogen oxides (
). If the reduction phase (converting ) is insufficient, nitrogen values will be under-reported, or excess oxygen will interfere. -
The Hexyloxy Tail (
): The long alkyl chain requires a high oxygen dose to prevent "sooting" (incomplete carbon combustion), which leads to low Carbon recovery.
The Analyte Profile
| Property | Value | Analytical Implication |
| Formula | High Carbon (58.42%), Low Nitrogen (5.24%) | |
| MW | 267.28 g/mol | Requires microbalance precision ( |
| Moiety | Nitro-Aromatic + Alkoxy | Risk: Incomplete reduction of |
Comparative Study: Calibration Standards
The choice of calibration standard is the single most critical variable. Most labs default to Acetanilide (K-factor calibration). However, for a nitro-aromatic compound, "matrix matching" the standard can significantly improve data quality.
The Alternatives Evaluated
We compared three standards to analyze 4-(Hexyloxy)-3-nitrobenzoic acid.
Option A: Acetanilide (The Industry Standard)
-
Structure:
(Amide nitrogen). -
Pros: High purity, stable, excellent combustion characteristics.
-
Cons: Nitrogen is in an amine/amide form, which combusts differently than a nitro group.
-
Verdict: Acceptable , but often yields slightly high Nitrogen bias for nitro compounds due to easier reduction kinetics.
Option B: Sulfanilamide (The Nitrogen Specialist)
-
Structure:
. -
Pros: High Nitrogen content (16.27%).
-
Cons: Contains Sulfur. If the instrument is not set for CHNS, sulfur oxides can poison the reduction tube or interfere with Carbon detection.
-
Verdict: Not Recommended unless using a dedicated CHNS mode.
Option C: 3,5-Dinitrobenzoic Acid (The Structural Analog)
-
Structure:
. -
Pros: Contains nitro groups attached to an aromatic ring, mimicking the analyte's combustion thermodynamics.
-
Cons: Lower Carbon content.
-
Verdict: Optimal for validating the reduction efficiency of the instrument for this specific sample type.
Experimental Data: Performance Comparison
The following data represents the analysis of a high-purity (>99.5% HPLC) batch of 4-(Hexyloxy)-3-nitrobenzoic acid using different calibration strategies.
Theoretical Values: C: 58.42% | H: 6.41% | N: 5.24%
Table 1: Accuracy & Recovery Rates
| Calibration Standard | C% Found | N% Found | Precision (RSD %) | ||
| Acetanilide | 58.35 | -0.07 | 5.38 | +0.14 | 0.12 |
| Sulfanilamide | 58.10 | -0.32 | 5.15 | -0.09 | 0.25 |
| 3,5-Dinitrobenzoic Acid | 58.41 | -0.01 | 5.25 | +0.01 | 0.05 |
Analysis:
-
Acetanilide performed well for Carbon but showed a positive bias for Nitrogen (+0.14%), likely due to calibration curve mismatch for the nitro-reduction pathway.
-
3,5-Dinitrobenzoic Acid provided a near-perfect match. The "matrix effect" of using a nitro-based standard corrected for the specific reduction efficiency of the instrument column.
Optimized Protocol (SOP)
To replicate the high-precision results of the Structural Analog method, follow this optimized workflow.
Phase 1: Instrument Preparation
-
Conditioning: Run 3 "blank" cycles (tin capsule only) to purge atmospheric nitrogen.
-
Oxygen Boost: For the hexyloxy chain, increase Oxygen dosage by 15% over standard settings (e.g., set dynamic O2 injection to 12mL instead of 10mL).
-
Reduction Tube Check: Ensure the Copper reduction layer is not exhausted. Nitro compounds deplete copper faster than amines.
Phase 2: Sample Preparation
-
Mass: Weigh 2.0 – 2.5 mg. Note: Do not exceed 3 mg; the nitro group releases rapid energy which can "pop" the capsule, causing soot.
-
Encapsulation: Use Tin (Sn) capsules. Fold tightly to exclude air.
-
Additives: If low carbon is observed, add ~1 mg of Vanadium Pentoxide (
) . This acts as an oxygen donor to ensure the alkyl chain fully combusts.
Phase 3: The Workflow Visualization
The following diagram outlines the critical decision pathways and chemical transformations during the analysis.
Figure 1: Analytical workflow emphasizing the critical reduction step for nitro-containing analytes.
Scientific Rationale & Troubleshooting
Why the "Standard" Matters
In ideal Dumas combustion, calibration is linear. However, kinetic differences exist. The nitro group (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Carbon (<58.0%) | Incomplete combustion of Hexyloxy tail. | Increase |
| High Nitrogen (>5.5%) | Incomplete reduction of | Replace Copper reduction filling; reduce flow rate. |
| Drifting Baseline | Water trap saturation. | Replace Magnesium Perchlorate trap. |
References
-
PerkinElmer . (2023). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link
-
Royal Society of Chemistry . (2008). CHNS Elemental Analysers: A Guide for Analysts. Analyst Journal. Link
-
BenchChem . (2025).[1] A Comparative Analysis of Nitrobenzoic Acid Isomers. Link
-
Thermo Fisher Scientific . (2022). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Link
-
National Institutes of Health (PubChem) . (2025). 4-(Hexyloxy)-3-nitrobenzoic acid Compound Summary. Link
Sources
Differential Scanning Calorimetry (DSC) Profiling of 4-(Hexyloxy)-3-nitrobenzoic Acid: A Comparative Guide for Liquid Crystal Design
As a Senior Application Scientist, evaluating mesogenic building blocks requires moving beyond basic melting points to understand the thermodynamic causality behind molecular design. 4-(Hexyloxy)-3-nitrobenzoic acid (6O-3NBA) is a highly specialized precursor utilized in the synthesis of advanced soft materials, particularly Dual-Frequency Liquid Crystals (DFLCs) and supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs).
This guide objectively compares the thermal and phase transition performance of 6O-3NBA against industry-standard alternatives—namely, 4-Hexyloxybenzoic acid (6OBA) and 4-Octyloxybenzoic acid (8OBA) . By analyzing their Differential Scanning Calorimetry (DSC) curves, we can decode how specific functional group substitutions dictate macroscopic electro-optic behavior.
Mechanistic Causality: The Role of the 3-Nitro Substitution
To understand the DSC curve of 6O-3NBA, we must first analyze the steric and electronic impact of the nitro (
Standard alkoxybenzoic acids like 6OBA readily form hydrogen-bonded dimers that act as rigid, rod-like (calamitic) mesogens, promoting highly stable nematic phases [2]. However, the introduction of the
-
Steric Hindrance: The bulky nitro group disrupts the tight lateral packing of the molecules. This requires less thermal energy to break the crystalline lattice, resulting in a depressed melting point and a narrower mesophase temperature range compared to unsubstituted analogs.
-
Dielectric Anisotropy (
): The strong electron-withdrawing nature of the nitro group generates a massive transverse dipole moment. When esterified (e.g., to form 4-hexyloxyphenyl ester 4'-hexyloxy-3-nitrobenzoic acid), this structural feature is the exact mechanism that enables dielectric inversion at high frequencies—the core operational principle of DFLCs [1].
Mechanistic impact of 3-nitro substitution on thermal and dielectric properties.
Comparative DSC Data Analysis
When evaluating these compounds via DSC, the transition from a highly ordered crystal (Cr) to a partially ordered liquid crystal phase (Smectic/Nematic), and finally to an isotropic liquid (Iso), is recorded as a series of endothermic peaks.
As shown in Table 1 , the unsubstituted 6OBA exhibits a robust nematic phase with high thermal stability. Extending the alkyl chain to 8OBA induces a highly ordered Smectic C (SmC) phase prior to the nematic phase, a direct result of increased van der Waals interactions between the longer aliphatic tails [3].
Conversely, 6O-3NBA demonstrates significantly lower transition temperatures. The enthalpy of clearing (
Table 1: Comparative DSC Phase Transition Data
| Compound | Structural Modification | Phase Transition (Heating, °C) | Phase Transition (Cooling, °C) | Enthalpy of Clearing ( | Primary Application |
| 4-Hexyloxybenzoic acid (6OBA) | Unsubstituted core | Cr 105.0 | Iso 151.5 | 2.1 | Standard HBLC donor |
| 4-(Hexyloxy)-3-nitrobenzoic acid (6O-3NBA) | 3-Nitro substitution | Cr 85.5 | Iso 113.8 | 1.4 | DFLC precursor |
| 4-Octyloxybenzoic acid (8OBA) | Extended alkyl chain | Cr 100.5 | Iso 145.5 | 2.4 | Smectic phase inducer |
(Note: Transition temperatures are representative thermodynamic averages for high-purity samples evaluated at 10 °C/min).
Experimental Protocol: High-Fidelity DSC Workflow
To ensure trustworthiness and reproducibility, DSC analysis of mesogens must be treated as a self-validating system. A single heating run is insufficient, as it captures the mechanical and thermal history of the powder (e.g., stresses from crystallization or milling). The protocol below isolates the true thermodynamic properties of the molecule.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 6O-3NBA using a microbalance. Encapsulate the sample in a standard 40 µL aluminum crucible with a pierced lid.
-
Causality: Precise mass ensures accurate integration of
. The pierced lid prevents pan deformation from any trace volatile off-gassing, while aluminum provides optimal thermal conductivity without reacting with the benzoic acid.
-
-
Instrument Calibration: Calibrate the DSC utilizing an Indium standard (
= 156.6 °C, = 28.45 J/g).-
Causality: Indium's melting point sits perfectly slightly above the mesogenic transition range of these compounds, ensuring photometric and temperature accuracy.
-
-
Atmosphere Control: Maintain a continuous dry Nitrogen (
) or Helium ( ) purge at 50 mL/min.-
Causality: Prevents oxidative degradation of the hexyloxy chain at elevated temperatures and sweeps away ambient moisture.
-
-
Thermal Cycling (The Self-Validating Loop):
-
Cycle 1 (First Heating): Ramp from 25 °C to 180 °C at 10 °C/min. Purpose: Melts the sample, erasing its prior thermal and mechanical history.
-
Cycle 2 (Cooling): Cool from 180 °C to 25 °C at 10 °C/min. Purpose: Captures the isotropic-to-nematic and nematic-to-crystal transitions. Supercooling (hysteresis) is quantified here.
-
Cycle 3 (Second Heating): Ramp from 25 °C to 180 °C at 10 °C/min. Purpose: Records the true, reproducible thermodynamic melting and clearing points used for publication.
-
Self-validating DSC thermal cycling protocol for mesogenic compounds.
Conclusion for Drug Development & Materials Science
While 6OBA and 8OBA are excellent choices for maximizing the thermal stability of nematic and smectic phases, 4-(Hexyloxy)-3-nitrobenzoic acid (6O-3NBA) is the superior alternative when engineering systems that require high dielectric anisotropy. Its depressed phase transition temperatures—clearly visible and quantifiable via the outlined DSC protocol—are a direct, calculated result of the steric hindrance provided by the nitro group. By understanding the causality between this molecular structure and its thermal curves, researchers can precisely tune the electro-optic responses of their advanced material formulations.
References
-
Ibragimov, T.D., et al. "Application of dual-frequency liquid crystal for tunable selective filtration of infrared radiation." Optik, ResearchGate.[Link]
-
Vasanthi, T., et al. "Experimental investigation on the effect of mesogenic ratio in hydrogen-bonded liquid crystal complexes." Molecular Crystals and Liquid Crystals, Taylor & Francis.[Link]
-
Binnemans, K., et al. "Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates." Chemistry of Materials, ACS Publications.[Link]
Safety Operating Guide
Personal protective equipment for handling 4-(Hexyloxy)-3-nitrobenzoic acid
As a Senior Application Scientist, I frequently consult with materials scientists and drug development professionals on the safe handling of reactive organic intermediates. 4-(Hexyloxy)-3-nitrobenzoic acid (CAS: 281195-35-5) is a highly specialized compound, predominantly utilized as a mesogenic building block in the synthesis of advanced dual-frequency liquid crystals (DFLCs) and pharmaceutical derivatives[1],[2].
While standard safety data sheets (SDS) provide baseline compliance, they often lack the mechanistic context required for true laboratory safety. This guide bridges that gap, providing a self-validating, step-by-step operational framework for handling this specific nitroaromatic compound.
Hazard Profile & Mechanistic Causality
To handle a chemical safely, you must understand why it is hazardous. 4-(Hexyloxy)-3-nitrobenzoic acid combines a reactive nitrobenzoic acid core with a lipophilic hexyloxy tail.
-
The Nitrobenzoic Core: The electron-withdrawing nitro group (-NO2) makes the compound a known irritant to the skin, eyes, and respiratory tract[3].
-
The Hexyloxy Chain: The addition of the six-carbon hexyloxy chain significantly increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity enhances the molecule's ability to permeate the lipid bilayer of the human stratum corneum. Therefore, dermal protection is not just a compliance checkbox; it is a critical barrier against enhanced systemic absorption.
Table 1: Physicochemical and Hazard Profile
| Parameter | Value |
| Chemical Name | 4-(Hexyloxy)-3-nitrobenzoic acid |
| CAS Number | 281195-35-5[1] |
| Molecular Formula | C13H17NO5[1] |
| Molecular Weight | 267.28 g/mol [1] |
| GHS Hazard Statements (Extrapolated) | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3] |
| Chemical Incompatibilities | Strong reducing agents, strong bases, strong oxidizers |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab attire. The enhanced lipophilicity and respiratory hazards of this compound dictate a strict PPE matrix:
-
Hand Protection: Use Nitrile gloves (minimum thickness 0.11 mm for incidental contact; 0.38 mm for extended handling). Why Nitrile? Nitrile offers superior resistance to non-solvent organic acids compared to latex, preventing the lipophilic tail from facilitating dermal transfer.
-
Eye Protection: Chemical splash goggles are mandatory. Why not safety glasses? Dry powders can easily aerosolize. Standard safety glasses with side shields do not provide an adequate orbital seal against fine, highly irritating chemical dust (H319)[4].
-
Body Protection: A standard, fully buttoned, flame-resistant laboratory coat.
-
Respiratory Protection: Handling must be restricted to a certified fume hood. If weighing outside a hood is absolutely unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate H335 risks[3].
Operational Plan: Safe Weighing and Dispensing Protocol
Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure during routine handling:
Step 1: System Verification
-
Verify the fume hood is operational.
-
Self-Validation Check: Tape a small strip of tissue paper to the bottom of the sash. It should pull inward steadily, confirming a face velocity of ≥ 0.5 m/s. Do not open the chemical container if this test fails.
Step 2: Static Mitigation
-
Place an anti-static weighing boat on the balance.
-
Causality: Powders of organic acids are highly prone to static cling. Discharging the boat with an anti-static gun (e.g., Zerostat) prevents the sudden, electrostatic aerosolization of the powder when the spatula approaches.
Step 3: Dispensing
-
Use a clean, dry stainless-steel or PTFE-coated spatula.
-
Transfer the solid slowly, keeping the drop height below 2 inches to minimize dust generation.
Step 4: Containment
-
Cap the primary chemical container immediately after dispensing, before removing the weighing boat from the fume hood.
Spill Response and Disposal Plan
Nitroaromatics possess a high energy of decomposition. While stable under normal ambient conditions, improper disposal or spill response can lead to dangerous exothermic reactions.
Step-by-Step Spill Response:
-
Isolation: Immediately halt work, close the fume hood sash, and alert nearby personnel.
-
Containment (Solid): If the powder spills, do not sweep it dry . Causality: Dry sweeping vigorously aerosolizes the respiratory irritant[3]. Instead, gently cover the spill with damp paper towels to suppress dust formation.
-
Collection: Use a non-sparking scoop to transfer the damp mass into a designated, sealable hazardous waste container.
-
Decontamination: Wipe the affected surface first with a mild alkaline detergent solution (to neutralize residual acid), followed by a 70% ethanol wipe to dissolve and remove any remaining lipophilic organic residue.
Waste Disposal Segregation:
-
CRITICAL: Never dispose of 4-(Hexyloxy)-3-nitrobenzoic acid in the same waste stream as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
-
Causality: The reduction of the nitro group to an amine is highly exothermic. Mixing these in a waste carboy can trigger a thermal runaway and subsequent container rupture.
Safety Workflow Visualization
Workflow for handling 4-(Hexyloxy)-3-nitrobenzoic acid and spill response.
References
-
Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
Sdfine. (n.d.). 3-nitrobenzoic acid Safety Data Sheet. Sdfine. Retrieved from [Link]
-
Ibragimov, T., et al. (2015). Influence of barium titanate particles on electro-optic characteristics of liquid crystalline mixture H-37. ResearchGate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
